molecular formula C30H21N7O10S2 B15557463 BP Fluor 488 Tetrazine

BP Fluor 488 Tetrazine

货号: B15557463
分子量: 703.7 g/mol
InChI 键: HJPLTALXCRDGSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BP Fluor 488 Tetrazine is a useful research compound. Its molecular formula is C30H21N7O10S2 and its molecular weight is 703.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H21N7O10S2

分子量

703.7 g/mol

IUPAC 名称

6-amino-3-azaniumylidene-9-[2-carboxy-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C30H21N7O10S2/c31-21-9-7-18-23(19-8-10-22(32)27(49(44,45)46)25(19)47-24(18)26(21)48(41,42)43)17-6-5-16(11-20(17)30(39)40)29(38)33-12-14-1-3-15(4-2-14)28-36-34-13-35-37-28/h1-11,13,31H,12,32H2,(H,33,38)(H,39,40)(H,41,42,43)(H,44,45,46)

InChI 键

HJPLTALXCRDGSQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to BP Fluor 488 Tetrazine for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 488 Tetrazine is a highly efficient, bright green fluorescent probe integral to the field of bioorthogonal chemistry. Its utility is centered on its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) and its derivatives. This reaction is noted for its exceptionally fast kinetics, making this compound an invaluable tool for in vivo imaging, pre-targeted cell labeling, and other applications where rapid and specific molecular tagging is paramount.[1][2][3]

Core Properties and Specifications

This compound is characterized by its excellent photophysical properties, including high fluorescence quantum yield and photostability.[4] It is a water-soluble dye, ensuring its applicability in biological systems.[4] The spectral characteristics are similar to fluorescein (B123965) isothiocyanate (FITC), but with the significant advantage of being insensitive to pH changes between 4 and 10.[4][5]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₃₀H₂₁N₇O₁₀S₂[1]
Molecular Weight 703.7 g/mol [1]
CAS Number 1466419-80-6[1]
Excitation Maximum (λex) 493 nm[1]
Emission Maximum (λem) 517 nm[1]
Molar Extinction Coefficient (ε) 83,000 M⁻¹cm⁻¹[1]
Solubility Water, MeOH, DMSO, DMF[1]
Storage -20°C, protected from light[1]
Bioorthogonal Reaction Kinetics
ReactionDienophileRate Constant (k)Reference
Inverse Electron Demand Diels-Alder (IEDDA)trans-cyclooctene (TCO)up to 30,000 M⁻¹s⁻¹[1][2][3][6]

Mechanism of Action: The Tetrazine-TCO Ligation

The core of this compound's utility lies in its participation in the "click chemistry" of the inverse-electron-demand Diels-Alder reaction. This bioorthogonal reaction involves the rapid and selective ligation of the tetrazine moiety with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.

The reaction proceeds in two main steps:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile).

  • Retro-Diels-Alder: This is followed by the expulsion of a dinitrogen (N₂) molecule, which results in the formation of a stable dihydropyridazine (B8628806) product.[4] This step is irreversible and drives the reaction to completion.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine This compound Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO-modified Biomolecule TCO->Intermediate Product Stable Fluorescent Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: Inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Protocols

A primary application of this compound is in pre-targeted in vivo imaging. This strategy separates the targeting of a biomolecule from the delivery of the imaging agent, thereby improving the signal-to-noise ratio.

Protocol 1: Preparation of TCO-Modified Antibody

This protocol outlines the conjugation of a trans-cyclooctene derivative to an antibody for use in pre-targeted imaging.

Materials:

  • Antibody of interest (1-5 mg/mL)

  • Bicarbonate buffer (pH 8.3-8.5)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Methodology:

  • Buffer Exchange: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 3 hours at room temperature.

  • Purification: Purify the TCO-modified antibody using spin desalting columns to remove unconjugated TCO-NHS ester.

Protocol 2: In Vivo Pre-Targeted Imaging

This protocol describes a general workflow for a two-step pre-targeted imaging experiment in a murine model.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Sterile PBS

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system

Methodology:

  • Administration of TCO-Modified Antibody: Administer the TCO-modified antibody to the animal model via intravenous injection.

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1]

  • Administration of this compound: Dissolve the this compound probe in sterile PBS. Administer the probe via intravenous injection.

  • In Vivo Fluorescence Imaging: Anesthetize the animal and place it in an in vivo imaging system. Acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal from the target site.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical pre-targeted in vivo imaging experiment using the tetrazine-TCO ligation.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_TCO_Ab Administer TCO-modified Antibody Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Inject_TCO_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation (24-72h) Accumulation->Clearance Inject_Tetrazine Administer BP Fluor 488 Tetrazine Clearance->Inject_Tetrazine Time Delay Reaction In Vivo 'Click' Reaction at Target Site Inject_Tetrazine->Reaction Imaging Fluorescence Imaging of Target Reaction->Imaging

Caption: Workflow for pre-targeted in vivo imaging.

Applications in Research and Development

The unique characteristics of this compound make it suitable for a wide range of applications in life sciences and drug development:

  • In Vivo Imaging: Its primary use is in pre-targeted imaging of tumors and other disease markers, offering high-contrast images due to the low background signal.[1][2][7]

  • Cell Labeling: It is used for the specific labeling of cells in vitro that have been modified to express TCO on their surface.[4]

  • Microscopy and Flow Cytometry: The bright and stable fluorescence of BP Fluor 488 is well-suited for various microscopy techniques, including super-resolution microscopy, and for flow cytometry applications.[8]

  • Drug Delivery: The tetrazine-TCO ligation can be used to conjugate drugs to targeting moieties in a site-specific manner.

References

An In-Depth Technical Guide to BP Fluor 488 Tetrazine: Structure, Properties, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 Tetrazine, a fluorescent probe at the forefront of bioorthogonal chemistry. We will delve into its chemical structure, photophysical properties, and its application in live-cell imaging and other advanced biological research, providing detailed experimental protocols and visual workflows to facilitate its use in your research.

Introduction to this compound

This compound is a highly efficient bioorthogonal labeling reagent. It consists of the bright, photostable green fluorescent dye, BP Fluor 488, conjugated to a tetrazine moiety. This combination allows for the specific and rapid labeling of biomolecules that have been functionalized with a trans-cyclooctene (B1233481) (TCO) group. The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is exceptionally fast, selective, and biocompatible, making it ideal for studying dynamic processes in living systems.[1][2]

A key feature of many tetrazine-fluorophore conjugates, including this compound, is the "turn-on" fluorescence phenomenon. In its unreacted state, the tetrazine group quenches the fluorescence of the BP Fluor 488 dye. Upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in the fluorescence signal. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below. The molecule is comprised of a sulfonated xanthene fluorophore (BP Fluor 488) linked to a tetrazine ring.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃₀H₂₁N₇O₁₀S₂[2]
Molecular Weight 703.7 g/mol [2]
CAS Number 1466419-80-6[2]
Excitation Maximum (λex) ~493-495 nm[2][3]
Emission Maximum (λem) ~517-519 nm[2][3]
Extinction Coefficient ~83,000 M⁻¹cm⁻¹[2]
Solubility Water, MeOH, DMSO, DMF[2]
Storage -20°C, protected from light[2]

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)

The labeling of target molecules with this compound is achieved through a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-poor tetrazine ring of this compound rapidly and selectively reacts with an electron-rich dienophile, typically a strained trans-cyclooctene (TCO) that has been incorporated into a biomolecule of interest.

This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[2] The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for applications in living cells and organisms. The reaction is highly specific, with no cross-reactivity with other functional groups present in biological systems.

The general mechanism of the IEDDA reaction between a tetrazine and a TCO is depicted in the following diagram. The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.

IEDDA_Mechanism Tetrazine BP Fluor 488-Tetrazine Reaction + TCO TCO-modified Biomolecule Intermediate Diels-Alder Cycloadduct TCO->Intermediate [4+2] Cycloaddition Product Labeled Biomolecule (Dihydropyridazine) Intermediate->Product -N₂ (Retro-Diels-Alder) N2 N₂ (gas)

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

This section provides detailed protocols for the use of this compound in live-cell imaging. The first protocol describes a general workflow for labeling intracellular proteins, while the second provides a specific example of labeling the microtubule network.

General Protocol for Live-Cell Imaging of TCO-Modified Intracellular Proteins

This protocol outlines the steps for labeling an intracellular protein of interest that has been genetically engineered to incorporate a TCO-bearing unnatural amino acid.

Materials:

  • Mammalian cells expressing the TCO-modified protein of interest, cultured on glass-bottom dishes suitable for microscopy.

  • This compound (stock solution prepared in anhydrous DMSO, e.g., 1 mM).

  • Complete cell culture medium.

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).

  • Confocal microscope equipped with appropriate lasers and filters for imaging BP Fluor 488 (e.g., 488 nm laser for excitation and a 500-550 nm emission filter).

Procedure:

  • Cell Culture and Protein Expression:

    • Culture the cells expressing the TCO-modified protein of interest to the desired confluency (typically 60-80%) on glass-bottom dishes.

    • Induce the expression of the TCO-modified protein according to your specific expression system.

  • Preparation of Labeling Solution:

    • On the day of the experiment, prepare a fresh working solution of this compound in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 1 to 10 µM.

    • Note: It is recommended to perform a concentration titration to find the optimal balance between signal intensity and background fluorescence.

  • Labeling of Live Cells:

    • Aspirate the old medium from the cells.

    • Add the this compound labeling solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific protein, cell type, and concentration of the probe.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed complete cell culture medium or live-cell imaging buffer to remove any unreacted probe.

  • Imaging:

    • Replace the final wash with fresh pre-warmed live-cell imaging buffer.

    • Immediately proceed to image the cells using a confocal microscope with the appropriate settings for BP Fluor 488.

Live_Cell_Labeling_Workflow Start Start: Cells expressing TCO-modified protein Prepare_Probe Prepare BP Fluor 488 Tetrazine labeling solution Start->Prepare_Probe Label Incubate cells with This compound Prepare_Probe->Label Wash Wash to remove unreacted probe Label->Wash Image Image with confocal microscope Wash->Image

Caption: General workflow for live-cell labeling of intracellular proteins.

Protocol for Labeling Microtubules in Live Cells

This protocol describes the labeling of the microtubule network in live cells using a TCO-modified taxol analog (a microtubule-stabilizing agent) and this compound.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • TCO-modified taxol (e.g., TCO-Taxol).

  • This compound.

  • Complete cell culture medium.

  • Live-cell imaging buffer.

  • Confocal microscope.

Procedure:

  • Treatment with TCO-Taxol:

    • Incubate the cells with 1 µM TCO-Taxol in complete cell culture medium for 1 hour at 37°C. This allows the TCO-Taxol to bind to and stabilize the microtubules.

  • Washing:

    • Wash the cells three times with pre-warmed complete cell culture medium to remove unbound TCO-Taxol.

  • Labeling with this compound:

    • Incubate the cells with 1-5 µM this compound in complete cell culture medium for 20-30 minutes at room temperature or 37°C.

  • Final Wash and Imaging:

    • Wash the cells as described in the general protocol.

    • Add live-cell imaging buffer and proceed with confocal microscopy.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a wide range of applications in biological research and drug development:

  • Live-Cell Imaging: The ability to specifically label proteins and other biomolecules in living cells allows for the real-time visualization of dynamic cellular processes, such as protein trafficking, localization, and interactions.

  • Super-Resolution Microscopy: The high brightness and photostability of BP Fluor 488 make it suitable for advanced imaging techniques like STED and STORM, enabling the visualization of cellular structures with nanoscale resolution.

  • Flow Cytometry: Labeled cells can be analyzed and sorted using flow cytometry, providing quantitative data on cell populations with specific characteristics.

  • In Vivo Imaging: The biocompatibility and rapid kinetics of the IEDDA reaction make it amenable to imaging in whole organisms, opening up possibilities for pre-targeted imaging and drug delivery studies.

  • Drug Development: this compound can be used to track the localization and target engagement of TCO-modified small molecule drugs or biologics within cells and tissues.

Conclusion

This compound is a versatile and powerful fluorescent probe for bioorthogonal labeling. Its combination of a bright and photostable fluorophore with a highly reactive and specific tetrazine moiety enables a wide range of applications in modern biological research. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this technology in your own research endeavors, paving the way for new discoveries in cell biology and drug development.

References

An In-depth Technical Guide to the Mechanism and Application of BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of BP Fluor 488 Tetrazine, a powerful tool in bioorthogonal chemistry. It details the underlying principles, quantitative parameters, and experimental protocols for its application in advanced biological research, particularly in the field of live-cell imaging and pre-targeted drug delivery.

Core Mechanism of Action: Inverse-Electron Demand Diels-Alder Cycloaddition

The functionality of this compound is centered on a highly efficient and selective bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction occurs between an electron-poor tetrazine moiety and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2]

The key characteristics of this ligation are:

  • Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[1] This allows for efficient labeling at very low concentrations, which is crucial for in vivo applications.

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups react exclusively with each other, without interfering with native biological functional groups. This ensures that labeling is highly specific to the intended target.

  • Irreversible and Stable Bond Formation: The iEDDA reaction forms a stable dihydropyrazine (B8608421) linkage, releasing dinitrogen gas (N₂) as the sole byproduct. This creates a permanent and robust connection between the fluorophore and the target molecule.

The reaction is catalyst-free and proceeds efficiently under physiological conditions, including aqueous environments, a pH range of 6-9, and at room or body temperature.[3]

iEDDA_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine BP Fluor 488 Tetrazine Product Stable Labeled Biomolecule Tetrazine->Product iEDDA Cycloaddition TCO TCO-tagged Biomolecule TCO->Product N2 N₂ (gas) Product->N2 Release

Mechanism of this compound Action.

Quantitative Data

The performance of this compound and its reaction with TCO are characterized by several key quantitative parameters.

ParameterValueNotes
Reaction Kinetics (k₂) Up to 30,000 M⁻¹s⁻¹For the reaction between tetrazine and TCO.[1]
Excitation Maximum (λex) ~493-499 nmThe peak wavelength for absorbing light.[3][4][5]
Emission Maximum (λem) ~517-520 nmThe peak wavelength of emitted fluorescence.[3][4][5]
Extinction Coefficient 83,000 cm⁻¹M⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.[4]
Quantum Yield HighBP Fluor 488 is known for its high fluorescence quantum yield and photostability.[3][6][7]
pH Sensitivity Stable over pH 4-10The fluorescence is not significantly affected by pH changes within this range.[6][7]

Experimental Protocols

General Protocol for Two-Step Live-Cell Surface Labeling

This protocol describes a common "pre-targeting" strategy where a biomolecule of interest on the cell surface is first labeled with a TCO group, followed by the addition of this compound.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • TCO-functionalized targeting molecule (e.g., an antibody against a cell surface receptor).

  • This compound.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Anhydrous DMSO.

Procedure:

  • Pre-targeting with TCO-functionalized Molecule:

    • Culture cells to the desired confluency (typically 60-80%).

    • Prepare a solution of the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells with the TCO-antibody solution for 30-60 minutes at 37°C in a CO₂ incubator. This allows the antibody to bind to its target.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove unbound TCO-antibody.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

    • Add the this compound solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber and appropriate filter sets for BP Fluor 488 (e.g., excitation around 488 nm and emission detection around 520 nm).

Experimental_Workflow A 1. Culture cells to optimal confluency B 2. Incubate with TCO-labeled antibody (30-60 min) A->B C 3. Wash to remove unbound antibody B->C D 4. Add BP Fluor 488 Tetrazine solution (15-30 min) C->D E 5. Wash to remove unbound fluorophore D->E F 6. Live-cell imaging via fluorescence microscopy E->F

General workflow for two-step live-cell imaging.
Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Inefficient TCO labelingOptimize the concentration and incubation time of the TCO-functionalized molecule. Ensure the target is accessible.
Inefficient click reactionIncrease the concentration or incubation time of the this compound. Confirm the reactivity of both reagents.
Low target expressionVerify the expression level of the target biomolecule.
High background fluorescence Incomplete removal of unbound reagentsIncrease the number and duration of washing steps after each labeling step.
Non-specific binding of the tetrazine probeInclude a control where cells are not treated with the TCO-molecule but are incubated with this compound.

Applications in Research and Drug Development

The unique properties of the this compound system make it a versatile tool for a variety of applications:

  • Live-Cell Imaging: The high specificity and rapid kinetics allow for real-time visualization of dynamic cellular processes without perturbing the biological system.

  • Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified targeting agent (e.g., an antibody) is administered first, allowed to accumulate at the target site (e.g., a tumor), and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-conjugated payload (like BP Fluor 488 for imaging or a drug for therapy) is administered, which then specifically reacts at the target site. This approach can significantly improve the target-to-background ratio.[8]

  • Flow Cytometry: The bright and stable fluorescence of BP Fluor 488 is well-suited for the quantitative analysis of cell populations labeled via tetrazine-TCO ligation.

  • Super-Resolution Microscopy: The high efficiency and specificity of the labeling enable the preparation of samples for advanced imaging techniques like dSTORM, allowing for visualization of cellular structures with nanoscale resolution.

References

BP Fluor 488 Tetrazine: A Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the spectral properties of fluorescent probes is paramount for accurate and reproducible experimental results. This guide provides an in-depth overview of the core spectral characteristics of BP Fluor 488 Tetrazine, a bright, green-fluorescent dye increasingly utilized in bioconjugation and cellular imaging.

This compound is recognized for its high fluorescence quantum yield and photostability.[1] It is spectrally similar to fluorescein (B123965) (FITC) but offers enhanced brightness and is less sensitive to pH changes between pH 4 and 10.[1][2] This fluorophore is particularly valuable for its role in bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-tagged biomolecules. This reaction is exceptionally fast and occurs without the need for a copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3]

Core Spectral and Photophysical Properties

The key spectral and photophysical parameters of this compound are summarized in the table below. It is important to note that while vendors provide these values, they can be influenced by the specific solvent and experimental conditions. The data presented here is a synthesis of available information.

PropertyValueReference
Excitation Maximum (λex) ~493 - 499 nm[3][4][5][6]
Emission Maximum (λem) ~517 - 520 nm[3][4][5][6]
Molar Extinction Coefficient (ε) ~83,000 M⁻¹cm⁻¹ at λex[3][4]
Fluorescence Quantum Yield (Φ) ~0.91 - 0.92 (for equivalent dyes)
Recommended Laser Line 488 nm[2][6]
Solubility Water, DMSO, DMF, MeOH[3][4]

Experimental Workflows for Spectral Characterization

The determination of the spectral properties of a fluorophore like this compound follows a standardized set of experimental procedures. The logical flow of these experiments is depicted in the diagrams below.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement prep_dye Prepare Stock Solution of this compound prep_series Create Dilution Series in Appropriate Solvent prep_dye->prep_series measure_abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep_series->measure_abs measure_ex Measure Excitation Spectrum (Spectrofluorometer) prep_series->measure_ex measure_em Measure Emission Spectrum (Spectrofluorometer) prep_series->measure_em determine_lambdamax Determine λmax(abs) measure_abs->determine_lambdamax determine_ex_em_max Determine λmax(ex) and λmax(em) measure_ex->determine_ex_em_max measure_em->determine_ex_em_max

Figure 1. Workflow for determining excitation and emission maxima.

G cluster_extinction Molar Extinction Coefficient (ε) Determination cluster_quantum_yield Fluorescence Quantum Yield (Φ) Determination (Comparative Method) prep_series_ext Prepare Dilution Series with Known Concentrations measure_abs_ext Measure Absorbance at λmax for each concentration prep_series_ext->measure_abs_ext plot_beer Plot Absorbance vs. Concentration measure_abs_ext->plot_beer calc_ext Calculate ε from the slope (Beer-Lambert Law: A = εcl) plot_beer->calc_ext prep_standard Prepare Standard (e.g., Fluorescein) and this compound solutions with matched absorbance at λex measure_fluor Measure Integrated Fluorescence Intensity of both standard and sample prep_standard->measure_fluor calc_qy Calculate Φ using the comparative equation measure_fluor->calc_qy

Figure 2. Workflow for determining Molar Extinction Coefficient and Quantum Yield.

Detailed Experimental Protocols

The following sections outline the standard methodologies for characterizing the spectral properties of this compound.

Determination of Excitation and Emission Maxima

This procedure identifies the optimal wavelengths for excitation and detection of the fluorophore's emission.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., phosphate-buffered saline (PBS) or ethanol). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Excitation Spectrum Measurement:

    • The emission wavelength is fixed at an estimated maximum (e.g., 520 nm).

    • The sample is excited across a range of wavelengths (e.g., 400 nm to 510 nm).

    • The fluorescence intensity is recorded as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • The excitation wavelength is set to the determined λex (e.g., 493 nm).

    • The emitted fluorescence is scanned across a range of wavelengths (e.g., 500 nm to 600 nm).

    • The fluorescence intensity is recorded as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination relies on the Beer-Lambert law.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of solvent.

  • Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

  • Absorbance Measurement: The absorbance of each dilution is measured at the excitation maximum (λex) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • A plot of absorbance versus concentration is generated.

    • A linear regression is performed on the data points.

    • According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: A fluorescent standard with a known quantum yield and spectral properties similar to this compound is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice for this spectral range.

  • Solution Preparation:

    • A series of dilute solutions of both the standard and this compound are prepared.

    • The concentrations are adjusted so that the absorbance of both the standard and the sample are identical at the same excitation wavelength, and the absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement:

    • The fluorescence emission spectra of both the standard and the sample solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.

  • Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts x and st refer to the sample and the standard, respectively.

By following these detailed protocols, researchers can accurately characterize the spectral properties of this compound, ensuring its effective application in labeling and imaging experiments.

References

The Inverse Electron-Demand Diels-Alder Reaction: A Technical Guide for Core Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, distinguished by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological milieu without the need for catalysts.[1] These characteristics have established it as an indispensable tool in chemical biology, materials science, and particularly in drug development for applications ranging from cellular imaging to targeted drug delivery and release.[2][3] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, with a focus on the widely used tetrazine ligation. It offers detailed experimental protocols, a compilation of quantitative kinetic data, and visual diagrams to facilitate its practical implementation by researchers, scientists, and drug development professionals.

Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5][6] The reactivity in the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][7] A smaller energy gap between these orbitals leads to a faster reaction rate.[2]

The Tetrazine Ligation Mechanism

The most prominent class of IEDDA reactions in bioorthogonal chemistry involves the use of 1,2,4,5-tetrazines (Tz) as the diene component.[1][8] The reaction with a dienophile, such as a strained trans-cyclooctene (B1233481) (TCO), proceeds through a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[2][3] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂), which is non-toxic and serves as the sole byproduct.[9][10] This step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product, which may subsequently oxidize to a pyridazine.[2][3]

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Reaction cluster_products Products Diene Electron-Deficient Diene (1,2,4,5-Tetrazine) TS [4+2] Cycloaddition Diene->TS HOMO(dienophile)-LUMO(diene) interaction Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene, TCO) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA fast Product Stable Dihydropyridazine Conjugate Retro_DA->Product N2 Nitrogen Gas (N₂) Retro_DA->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Factors Influencing Reactivity

The kinetics of the IEDDA reaction can be tuned by several orders of magnitude based on the electronic and steric properties of the reactants.[11]

  • Electronic Effects: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[2] Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics.[7]

  • Strain Effects: Ring strain in the dienophile plays a critical role.[2] Highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO), bicyclononynes (BCN), and cyclopropenes, exhibit significantly enhanced reaction rates because less energy is required to distort the dienophile into the transition state geometry.[2][12] The reactivity generally increases with ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene.[2]

Quantitative Data: Reaction Kinetics

The selection of an appropriate tetrazine-dienophile pair is crucial for experimental success. The second-order rate constants (k₂) are a key metric for this choice, with faster rates enabling efficient labeling at low, biologically relevant concentrations.[13][14]

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000 - 30,000Aqueous/Organic Mix
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~3.3 x 10³Acetonitrile/Water
3,6-di-(2-pyridyl)-s-tetrazineNorbornene~1.9Aqueous/Organic Mix
3,6-bis(trifluoromethyl)tetrazineCyclohexeneVaries based on conditionsNot specified in abstracts
3,6-dimethyltetrazineCyclohexeneVaries based on conditionsNot specified in abstracts
Tetrazine-modified dye 6Norbornene-dU (5)1.05H₂O/DMSO (99:1 v/v)[15]
Tetrazine-modified dye 6Homallyl-dU (2)0.077H₂O/DMSO (99:1 v/v)[15]
Tetrazine-modified dye 6Cyclopropenyl-dU (3)0.0015H₂O/DMSO (99:1 v/v)[15]

Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and dienophile, as well as the solvent system.[15][16] Water has been shown to accelerate IEDDA reactions.[16][17]

Experimental Protocols

General Synthesis of a 1,2,4,5-Tetrazine

This protocol provides a representative procedure for synthesizing 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a commonly used tetrazine.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1]

  • Stir the reaction at a gentle heat (e.g., 78°C) for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Oxidation to Tetrazine: After cooling the reaction mixture in an ice bath, slowly add an aqueous solution of sodium nitrite.[1]

  • Subsequently, add glacial acetic acid dropwise. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[1]

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica (B1680970) gel to yield the final product as a colored solid.[1]

Antibody Bioconjugation via Tetrazine-TCO Ligation

This protocol details the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore).[1][18]

Materials:

  • Antibody of interest

  • TCO-NHS ester

  • Tetrazine-fluorophore conjugate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1][10]

  • TCO Labeling:

    • Dissolve the TCO-NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

    • Add a 5-20 fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.[1][18]

  • Tetrazine Ligation:

    • Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO or DMF.

    • Add a 2-5 fold molar excess of the tetrazine-fluorophore to the purified TCO-labeled antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[10] The reaction progress can be monitored by the disappearance of the tetrazine's color or by "turn-on" fluorescence if a fluorogenic tetrazine is used.[10]

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[1] The antibody-fluorophore conjugate is now ready for downstream applications.

Antibody_Labeling_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Tetrazine Ligation cluster_result Result A Prepare Antibody (1-5 mg/mL in PBS) B Add TCO-NHS Ester (5-20x molar excess) A->B C Incubate (30-60 min, RT) B->C D Purify via Spin Column (Remove excess TCO) C->D E Add Tetrazine-Fluorophore (2-5x molar excess) D->E TCO-Antibody F Incubate (30-60 min, RT, dark) E->F G Optional Final Purification (Remove excess Tetrazine) F->G H Labeled Antibody Conjugate G->H Ready for use

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

Applications in Drug Development

The exceptional characteristics of the IEDDA reaction have made it a powerful tool in drug development, particularly for targeted therapies and diagnostics.[3][13]

Pre-targeted Drug Delivery

A significant challenge in cancer therapy is delivering potent drugs specifically to tumor cells while minimizing systemic toxicity. The IEDDA reaction is central to "pre-targeting" strategies.[7][8] This two-step approach involves:

  • Administering a tumor-targeting agent (e.g., an antibody) conjugated to a dienophile (like TCO). This agent localizes at the tumor site and clears from circulation.

  • Subsequently administering a tetrazine-linked cytotoxic drug. The IEDDA reaction occurs rapidly and specifically at the tumor site, concentrating the therapeutic payload where it is needed most.[7]

This strategy has been successfully used for radioimmunotherapy and for delivering potent small-molecule drugs.[3][7]

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Delivery cluster_outcome Outcome A Administer Antibody-TCO Conjugate B Antibody binds to Tumor Antigen A->B C Unbound conjugate clears from circulation B->C D Administer Tetrazine-Drug Conjugate C->D Time Delay E IEDDA 'Click' Reaction occurs at Tumor Site D->E F Drug is concentrated at the tumor E->F G Targeted Tumor Cell Killing F->G H Reduced Systemic Toxicity F->H

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.
"Click-to-Release" Drug Activation

Beyond delivery, the IEDDA reaction can be engineered for the controlled release of drugs.[3] In this "click-to-release" approach, a drug is linked to a dienophile (e.g., TCO) via a cleavable linker.[3] The construct remains inactive until it reacts with a tetrazine-based activator molecule at the target site. The IEDDA reaction triggers the cleavage of the linker, releasing the active drug with high spatiotemporal control.[2][3]

Conclusion

The inverse-electron-demand Diels-Alder reaction, particularly the tetrazine-TCO ligation, represents a pinnacle of bioorthogonal chemistry.[7] Its unparalleled reaction speed, biocompatibility, and high specificity have unlocked new possibilities in biological research and pharmaceutical development.[13] From constructing precisely labeled biomolecules for imaging to engineering sophisticated pre-targeted and activatable drug delivery systems, the IEDDA reaction provides a robust and versatile platform. This guide offers the foundational knowledge, quantitative data, and practical protocols to empower researchers to harness the full potential of this powerful chemical tool.

References

An In-depth Technical Guide to the Bioorthogonal Reaction of BP Fluor 488 Tetrazine with Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between BP Fluor 488 Tetrazine and trans-cyclooctene (B1233481) (TCO). This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptional speed, specificity, and biocompatibility, making it a valuable tool for live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).

Core Principles and Reaction Mechanism

The conjugation of this compound to a TCO-modified molecule is a highly efficient and selective bioorthogonal ligation. The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, where the electron-poor tetrazine reacts rapidly with the strained dienophile, trans-cyclooctene. This forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas as the sole byproduct.[1][2] The reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, which preserves cell viability and the integrity of biological systems.[1]

Recent studies have shed light on the intricacies of the reaction sequence, revealing the formation of intermediates that can influence the fluorescence output. The initial reaction between TCO and a fluorogenic tetrazine dye rapidly forms a fluorescent 4,5-dihydropyridazine species.[3] This intermediate can then slowly tautomerize to a weakly fluorescent 1,4-dihydropyridazine, which may explain observed decreases in fluorescence intensity over time.[3] On a longer timescale, the fluorescence may be recovered through the oxidation of this intermediate to a stable pyridazine.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product BP_Fluor_488_Tetrazine BP Fluor 488 Tetrazine Dihydropyridazine_4_5 Fluorescent 4,5-Dihydropyridazine BP_Fluor_488_Tetrazine->Dihydropyridazine_4_5 + TCO (Fast) TCO_Molecule TCO-Modified Molecule TCO_Molecule->Dihydropyridazine_4_5 Dihydropyridazine_1_4 Weakly Fluorescent 1,4-Dihydropyridazine Dihydropyridazine_4_5->Dihydropyridazine_1_4 Tautomerization (Slow) Final_Product Stable Fluorescent Conjugate (Pyridazine) Dihydropyridazine_1_4->Final_Product Oxidation (Very Slow)

Caption: Reaction pathway of this compound and TCO.

Quantitative Data

The reaction between tetrazines and TCO is distinguished by its remarkably fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.

ParameterValueReference
Fluorophore BP Fluor 488[4][5]
Excitation Maximum ~493-499 nm[5][6]
Emission Maximum ~517-520 nm[5][6]
Second-Order Rate Constant (k₂) Up to 30,000 M⁻¹s⁻¹[6]
pH Stability Range 4 - 10[4][7]
Storage Temperature -20°C[6]

Experimental Protocol: Labeling of a TCO-Modified Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) moiety.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound, dissolved in a compatible organic solvent such as DMSO or DMF.

  • Reaction buffer: PBS, pH 7.4.

  • Spin desalting columns or other size-exclusion chromatography materials for purification.

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

    • Ensure the TCO-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Reactant Calculation:

    • Determine the molar concentrations of both the TCO-modified protein and the this compound stock solution.

    • A slight molar excess of the tetrazine-functionalized fluorophore (e.g., 1.5 to 5-fold) is often recommended to ensure complete labeling of the TCO-modified protein.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the TCO-modified protein solution.

    • Gently mix the reaction solution. To minimize protein precipitation, the final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10%.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast, but the incubation time can be optimized depending on the specific reactants and concentrations.

  • Purification:

    • Remove the unreacted this compound from the labeled protein conjugate using a spin desalting column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and the excitation maximum of BP Fluor 488 (~493 nm).

    • Store the purified BP Fluor 488-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Experimental_Workflow Start Start Prepare_Reactants 1. Prepare Reactants (TCO-Protein & this compound) Start->Prepare_Reactants Calculate_Stoichiometry 2. Calculate Stoichiometry (Molar Excess of Tetrazine) Prepare_Reactants->Calculate_Stoichiometry Initiate_Reaction 3. Initiate Reaction (Mix Reactants) Calculate_Stoichiometry->Initiate_Reaction Incubate 4. Incubate (Room Temperature, 30-60 min) Initiate_Reaction->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize_Store 6. Characterize & Store (Spectroscopy & Low Temp) Purify->Characterize_Store End End Characterize_Store->End

Caption: Workflow for labeling a TCO-modified protein.

Stability and Handling

BP Fluor 488 is a photostable green-fluorescent dye that is not sensitive to pH changes within a range of 4 to 10.[4][7] For optimal stability, this compound should be stored at -20°C and protected from light.[6] When preparing stock solutions in organic solvents, it is advisable to use anhydrous solvents to prevent hydrolysis of the tetrazine moiety.

Conclusion

The reaction between this compound and TCO offers an unparalleled combination of speed, selectivity, and biocompatibility for the fluorescent labeling of biomolecules. Its robust performance in aqueous environments and at low concentrations makes it an ideal choice for a wide range of applications in biological research and therapeutic development. Understanding the reaction mechanism, including the formation of intermediates, and adhering to optimized experimental protocols will ensure the successful application of this powerful bioorthogonal chemistry.

References

A Technical Guide to the Bioorthogonal Applications of Tetrazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1] Tetrazine dyes, which combine the unique reactivity of the tetrazine moiety with the fluorescent properties of a dye, have emerged as powerful tools for a wide range of applications, including live-cell imaging, super-resolution microscopy, pretargeted imaging, and the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides an in-depth overview of the core applications of tetrazine dyes in bioorthogonal chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways.

Core Concepts of Tetrazine Bioorthogonal Chemistry

The foundation of tetrazine bioorthogonal chemistry lies in the iEDDA reaction, a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts rapidly with an electron-rich dienophile.[4] This reaction is characterized by its remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[5] A key feature of this ligation is that it proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and room temperature) without the need for a catalyst, which is crucial for applications in living systems.[5] The reaction is also highly specific, as neither tetrazines nor strained alkenes typically react with native biological functional groups.[1]

Many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched in their native state and is significantly enhanced upon reaction with a dienophile.[6] This "turn-on" fluorescence provides a high signal-to-noise ratio, which is highly advantageous for imaging applications as it minimizes background from unreacted probes.[7][8]

Quantitative Data of Tetrazine Dyes

The selection of a tetrazine dye for a specific application depends on its photophysical and kinetic properties. The following tables summarize key quantitative data for a selection of commonly used tetrazine-dye conjugates.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Turn-on RatioReference
ATTO425-Me-Tet4394850.9015-40[9]
ATTO465-Me-Tet4535070.6515-40[9]
ATTO488-Me-Tet5015230.8015-40[9]
ATTO565-Me-Tet5635920.90≥ 6[9]
ATTO620-Me-Tet6226430.70≥ 6[9]
ATTO655-Me-Tet6636820.30≥ 6[9]
ATTO680-Me-Tet6806980.30≥ 6[9]
HMSiR-Me-Tet6526720.12-[9]
JF646-Me-Tet6466640.54-[9]
Cy3-H-Tet5555680.16-[9]
Cy5-H-Tet6496660.27-[9]
Cy5B-Me-Tet6686860.40-[9]

Table 1: Photophysical Properties of Selected Tetrazine Dyes. The quantum yield and turn-on ratios are highly dependent on the specific dienophile and reaction conditions.

Tetrazine-Dienophile PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Tetrazine - TCOup to 1 x 10⁶[5]
Tetrazine - Norbornene~1[4]
3,6-di-(2-pyridyl)-s-tetrazine - TCO366,000[10]
MeDHP (vinyl ether-Tz) - TCO1820[10]
DHP₂ (bis-vinyl ether-Tz) - TCO6450[10]

Table 2: Reaction Kinetics of Common Tetrazine Ligations. The reaction rate is influenced by the substituents on both the tetrazine and the dienophile.

Applications and Experimental Protocols

Protein Labeling and Conjugation

Tetrazine dyes are widely used for the specific labeling of proteins for various downstream applications, including fluorescence microscopy and western blotting. A common strategy involves the use of N-hydroxysuccinimide (NHS) ester-functionalized tetrazines that react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

G cluster_0 Protein Preparation cluster_1 Tetrazine Functionalization cluster_2 Purification cluster_3 Final Product Prot_prep Dissolve protein in amine-free buffer (e.g., PBS, pH 7.4) Tz_NHS Prepare Tetrazine-NHS ester stock solution (in DMSO or DMF) Reaction Add Tetrazine-NHS to protein solution (10-20 fold molar excess) Tz_NHS->Reaction Add to protein Incubate1 Incubate for 1 hour at room temperature Reaction->Incubate1 Incubate Purify Remove excess tetrazine (e.g., spin desalting column) Incubate1->Purify Purify Labeled_Prot Tetrazine-labeled Protein Purify->Labeled_Prot Yields

Caption: Workflow for labeling a protein with a tetrazine-NHS ester.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Tetrazine-PEG5-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Tetrazine-PEG5-NHS ester using a spin desalting column or through dialysis against an appropriate buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically around 520 nm).

Live-Cell Imaging

The fluorogenic nature of many tetrazine dyes makes them ideal for no-wash live-cell imaging.[11] This involves a two-step labeling strategy: first, the cellular target is metabolically or genetically labeled with a dienophile (e.g., TCO), and then the cells are incubated with the tetrazine dye.

G cluster_0 Cell Preparation & Dienophile Labeling cluster_1 Tetrazine Dye Labeling cluster_2 Imaging Cell_culture Culture cells of interest Dienophile_label Introduce TCO-modified biomolecule (e.g., via metabolic labeling or genetic code expansion) Cell_culture->Dienophile_label Incubate_dienophile Incubate to allow incorporation Dienophile_label->Incubate_dienophile Tz_dye_prep Prepare tetrazine-dye solution in imaging medium Tz_dye_add Add tetrazine-dye to cells Tz_dye_prep->Tz_dye_add Incubate_tz Incubate for 15-30 minutes Tz_dye_add->Incubate_tz Wash Wash cells (optional, often not required) Incubate_tz->Wash Image Image using fluorescence microscope Wash->Image

Caption: General workflow for two-step live-cell imaging using tetrazine dyes.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for microscopy and culture overnight.

    • If necessary, transfect or treat cells to express the protein of interest with an accessible cysteine residue.

  • Cysteine-Specific Tetrazine Labeling:

    • Prepare a stock solution of a cysteine-reactive tetrazine probe (e.g., Bis-sulfone-PEG4-Tetrazine) in DMSO.

    • Dilute the tetrazine probe in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the tetrazine-containing medium for 30-60 minutes at 37°C.

    • Wash the cells three times with pre-warmed complete culture medium.

  • TCO-Fluorophore Ligation:

    • Prepare a stock solution of the TCO-conjugated fluorophore in DMSO.

    • Dilute the TCO-fluorophore in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

    • Add the TCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber and the appropriate filter set for the chosen fluorophore.

Pretargeted Imaging for Diagnostics

Pretargeted imaging is a two-step in vivo strategy that decouples the slow targeting of a biomolecule (e.g., an antibody) from the rapid imaging with a radiolabeled probe.[4] This approach significantly improves the target-to-background ratio and reduces the radiation dose to non-target tissues.[4] Tetrazine ligation is ideally suited for pretargeted imaging due to its extremely fast kinetics.[12]

G cluster_0 Step 1: Antibody Administration and Targeting cluster_1 Step 2: Radiolabeled Tetrazine Administration and Ligation cluster_2 Imaging Inject_Ab Inject TCO-modified monoclonal antibody Circulation_Ab Antibody circulates in bloodstream Inject_Ab->Circulation_Ab Targeting Antibody accumulates at tumor site via antigen recognition Circulation_Ab->Targeting Clearance_Ab Unbound antibody clears from circulation Circulation_Ab->Clearance_Ab Inject_Tz Inject radiolabeled tetrazine (e.g., ¹⁸F-Tz) Circulation_Tz Tetrazine rapidly distributes Inject_Tz->Circulation_Tz Ligation Tetrazine reacts with TCO on the antibody at the tumor site Circulation_Tz->Ligation Clearance_Tz Unbound tetrazine rapidly clears Circulation_Tz->Clearance_Tz PET_scan Perform PET scan Ligation->PET_scan Image High-contrast image of the tumor PET_scan->Image

Caption: Pretargeted PET imaging workflow using tetrazine-TCO ligation.

  • Antibody Selection: The antibody should have high affinity and specificity for the target antigen and exhibit favorable pharmacokinetics for tumor accumulation and blood clearance.

  • TCO Modification: The degree of TCO modification on the antibody needs to be optimized to ensure sufficient reactivity without compromising its immunoreactivity.

  • Radiolabeled Tetrazine: The radiolabeled tetrazine should exhibit rapid clearance from non-target tissues to ensure a high tumor-to-background ratio.[13]

Antibody-Drug Conjugates (ADCs)

Tetrazine ligation is a valuable tool for the construction of site-specific ADCs.[2] This approach allows for the precise attachment of a cytotoxic drug to an antibody, resulting in a homogeneous product with a well-defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional ADC conjugation methods that often produce heterogeneous mixtures.

G cluster_0 Components cluster_1 Conjugation cluster_2 Product cluster_3 Outcome Antibody Monoclonal Antibody (TCO-modified) Click_Reaction Tetrazine-TCO Click Chemistry Antibody->Click_Reaction Drug Cytotoxic Drug (Tetrazine-modified) Drug->Click_Reaction ADC Site-Specific Antibody-Drug Conjugate Click_Reaction->ADC Improved_Therapy Improved Therapeutic Index ADC->Improved_Therapy

Caption: Logical diagram illustrating the construction of a site-specific ADC using tetrazine ligation.

Conclusion

Tetrazine dyes, with their remarkable reactivity and unique fluorogenic properties, have become indispensable tools in the field of bioorthogonal chemistry. Their applications, spanning from fundamental biological research to the development of novel diagnostics and therapeutics, continue to expand. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of tetrazine dyes. By understanding these fundamentals, researchers, scientists, and drug development professionals can effectively harness the power of tetrazine bioorthogonal chemistry to advance their respective fields.

References

Technical Guide: Water Solubility and pH Stability of BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility and pH stability of BP Fluor 488 Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. The information herein is intended to support the effective application of this reagent in research and development, particularly in the context of bioconjugation and cellular imaging.

Core Properties of this compound

This compound is a bright, green-fluorescent dye characterized by its high fluorescence quantum yield and photostability.[1] It is spectrally similar to fluorescein (B123965) isothiocyanate (FITC), with an absorption maximum around 493-495 nm and an emission maximum in the range of 517-519 nm.[1][2] A key feature of this dye is its utility in inverse electron demand Diels-Alder (iEDDA) reactions, where the tetrazine moiety rapidly and specifically reacts with strained olefins, such as trans-cyclooctenes (TCO).[2]

Quantitative Data Summary

The following table summarizes the known quantitative and qualitative properties of this compound.

PropertyValue/InformationSource(s)
Molecular Formula C₃₀H₂₁N₇O₁₀S₂[1]
Molecular Weight 703.7 g/mol [1]
Excitation Maximum ~493 nm[1]
Emission Maximum ~517 nm[1]
Solubility Soluble in Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1]
pH Stability Stable and fluorescent in a pH range of 4 to 10.[2]

Water Solubility

Experimental Protocol for Determining Water Solubility

The following is a general protocol for determining the aqueous solubility of a fluorescent dye like this compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer while maintaining a stable solution.

Materials:

  • This compound, solid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. The amount should be more than what is expected to dissolve.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Dye:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in PBS.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (~493 nm) using a UV-Vis spectrophotometer.

    • Using the Beer-Lambert law (A = εbc), calculate the concentration of the dye in the supernatant. The extinction coefficient (ε) for this compound is approximately 83,000 M⁻¹cm⁻¹.

pH Stability

This compound is reported to be stable over a pH range of 4 to 10, meaning its fluorescence intensity is not significantly affected by pH within this range.[2] This is a critical advantage over dyes like fluorescein, which exhibit pH-dependent fluorescence.

Experimental Protocol for Assessing pH Stability

This protocol outlines a method to verify the pH stability of this compound.

Objective: To evaluate the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution in DMSO

  • A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Preparation of Dye Solutions at Different pH:

    • Prepare a working solution of this compound by diluting the DMSO stock in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration suitable for fluorescence measurement (e.g., 1 µM).

    • In a 96-well black microplate, add a small volume of the working dye solution to each well.

    • To each well, add a larger volume of the respective pH buffers to achieve the target pH values. Ensure the final concentration of the dye is the same in all wells.

  • Fluorescence Measurement:

    • Incubate the microplate at room temperature for a short period (e.g., 15-30 minutes), protected from light.

    • Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to ~493 nm and the emission wavelength to ~517 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • The pH range over which the fluorescence intensity remains relatively constant is the range of pH stability for the dye.

Visualizations

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Workflow

The primary application of this compound is in the iEDDA reaction for bioorthogonal labeling. The following diagram illustrates this workflow.

iEDDA_Workflow cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product BP488_Tetrazine BP Fluor 488 Tetrazine Reaction Cycloaddition BP488_Tetrazine->Reaction TCO_Molecule TCO-modified Biomolecule TCO_Molecule->Reaction Labeled_Product Fluorescently Labeled Biomolecule Reaction->Labeled_Product N₂ release

Caption: Workflow of the iEDDA reaction with this compound.

Logical Relationship for pH Stability Determination

The following diagram outlines the logical steps involved in determining the pH stability of this compound.

pH_Stability_Logic A Prepare this compound stock solution C Dilute dye into each pH buffer A->C B Prepare buffers of varying pH B->C D Measure fluorescence intensity C->D E Plot Intensity vs. pH D->E F Determine stable pH range E->F

Caption: Logical workflow for assessing the pH stability of a fluorescent dye.

References

BP Fluor 488 Tetrazine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Fluor 488 Tetrazine Dyes

For researchers, scientists, and drug development professionals, understanding the safety and handling protocols for fluorescent probes is paramount to ensuring a safe and effective experimental environment. This guide provides a detailed overview of the safety data sheet (SDS) information for Fluor 488 tetrazine dyes, with a specific focus on BP Fluor 488 Tetrazine and its close analogs.

Product Identification and Properties

This compound is a bright, green-fluorescent probe utilized for the detection of TCO-tagged biopolymers. It is known for its exceptionally fast cycloaddition kinetics in bioorthogonal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Catalog Number BP-40292BroadPharm
Molecular Formula C₃₀H₂₁N₇O₁₀S₂BroadPharm[1]
Molecular Weight 703.7 g/mol BroadPharm[1]
CAS Number 1466419-80-6BroadPharm[1]
Excitation Maximum 493 nmBroadPharm[1]
Emission Maximum 517 nmBroadPharm[1]
Extinction Coefficient 83,000 cm⁻¹M⁻¹BroadPharm[1]
Solubility Water, MeOH, DMSO, DMFBroadPharm[1]
Storage Condition -20°CBroadPharm[1]

Note: The safety information presented below is based on the Safety Data Sheet for iFluor® 488 Tetrazine, a chemically similar product from AAT Bioquest, as a specific SDS for this compound was not publicly accessible.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), iFluor® 488 Tetrazine is not classified as a dangerous substance or mixture.

Table 2: GHS Hazard Classification

CategoryClassification
Serious eye damage/eye irritation Not a dangerous substance or mixture
Signal Word Not applicable
Hazard Statements None
Symbols/Pictograms None
Hazards not otherwise classified (HNOC) None

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken. The workflow below outlines the initial steps for different types of exposure.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Exposure Exposure Event Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Immediately flush with water for at least 15 minutes. Remove contact lenses if present. Keep eye wide open while rinsing. Eye_Contact->Flush_Eyes Wash_Skin Wash off immediately with soap and plenty of water. Remove all contaminated clothing. Skin_Contact->Wash_Skin Move_Air Remove to fresh air. Inhalation->Move_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Ingestion->Rinse_Mouth Physician_Eyes Call a physician if symptoms persist. Flush_Eyes->Physician_Eyes Physician_Skin Consult a physician if necessary. Wash contaminated clothing before reuse. Wash_Skin->Physician_Skin Physician_Inhalation Administer artificial respiration if breathing is irregular or stopped. Call a physician if symptoms persist. Move_Air->Physician_Inhalation Physician_Ingestion Never give anything by mouth to an unconscious person. Consult a physician. Rinse_Mouth->Physician_Ingestion

Caption: First-aid procedures following exposure.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the product and ensure user safety.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Safe Handling Avoid contact with skin, eyes, or clothing. Use personal protective equipment as required. Do not breathe dust/fume/gas/mist/vapors/spray. Use with local exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.

The logical workflow for safe handling and storage is outlined in the diagram below.

HandlingStorage cluster_handling Handling Protocol cluster_storage Storage Protocol Start Start Handling PPE Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Ensure Local Exhaust Ventilation PPE->Ventilation Avoid_Contact Avoid contact with Skin, Eyes, Clothing Ventilation->Avoid_Contact Avoid_Inhalation Do not breathe dust/fumes Avoid_Contact->Avoid_Inhalation No_Consumption Do not eat, drink, or smoke Avoid_Inhalation->No_Consumption Wash_Hands Wash hands thoroughly after handling No_Consumption->Wash_Hands Store Store at -20°C Wash_Hands->Store Container Keep container tightly closed Store->Container Location Store in a dry and well-ventilated place Container->Location End End of Process Location->End

Caption: Recommended workflow for handling and storage.

Experimental Protocols and Applications

Detailed experimental protocols for toxicological or ecological studies are not provided in the SDS. These documents typically summarize findings rather than detailing methodologies. The primary application of this compound is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules.

The logical relationship of this key application is visualized below.

IEDDA_Reaction reagent1 This compound reaction Inverse Electron Demand Diels-Alder Reaction reagent1->reaction reagent2 TCO-tagged Biomolecule reagent2->reaction product Fluorescently Labeled Biomolecule reaction->product application Applications: - In vivo cancer imaging - Pre-targeted cell labeling - Fluorescence microscopy - Flow cytometry product->application

References

BP Fluor 488 Tetrazine: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage, handling, and application of BP Fluor 488 Tetrazine, a bright, green-fluorescent probe essential for bioorthogonal chemistry applications. The information herein is intended to ensure the stability, safety, and optimal performance of this reagent in a laboratory setting.

Core Properties and Storage Conditions

This compound is a highly efficient fluorescent probe used for detecting biomolecules tagged with trans-cyclooctene (B1233481) (TCO). It participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction known for its exceptionally fast kinetics and high specificity. This reaction is biocompatible and can be performed in aqueous buffers without the need for a copper catalyst.

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following tables summarize its key physical, spectral, and storage properties.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₃₀H₂₁N₇O₁₀S₂
Molecular Weight703.7 g/mol
PurityTypically ≥95%
AppearanceSolid
Spectral Properties
PropertyWavelength/Coefficient
Excitation Maximum (λex)~493 nm
Emission Maximum (λem)~517 nm
Molar Extinction Coefficient (ε)~83,000 M⁻¹cm⁻¹
Recommended Storage and Stability
ConditionRecommendation
Storage Temperature -20°C [1][2]
Shipping Temperature Ambient
Long-term Storage Store in the dark, desiccated.
Shelf Life Similar tetrazine-fluorophore conjugates are stable for up to 24 months at -20°C in the dark.
Solution Stability Prepare solutions fresh for optimal performance. If storage is necessary, aliquot and store at -20°C for a short period, protected from light.
Solubility
SolventSolubility
WaterSoluble
Methanol (MeOH)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble

Safety and Handling Precautions

It is essential to handle this compound with appropriate safety measures. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

General Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Experimental Protocols

The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. Below is a general protocol for the labeling of live cells that have been modified with a TCO group.

Protocol: Fluorescent Labeling of TCO-Modified Live Cells

Materials:

  • TCO-modified cells in a suitable culture medium or buffer (e.g., PBS)

  • This compound

  • High-purity DMSO or DMF for stock solution preparation

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Fluorescence microscope

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of 1-10 mM in high-purity DMSO or DMF. For example, to make a 1 mM stock solution, dissolve 0.7 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Note: This stock solution can be stored in aliquots at -20°C, protected from light.

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution to the desired final concentration in a suitable buffer or cell culture medium. A typical starting concentration for cell labeling is 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Labeling:

    • Wash the TCO-modified cells three times with PBS to remove any unreacted TCO-labeling reagent.

    • Add the this compound labeling solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the density of TCO groups.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with PBS or cell culture medium to remove any unbound this compound.

  • Imaging:

    • The cells are now ready for fluorescence imaging.

    • Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 488 (e.g., FITC or GFP filter set).

Visualizing Workflows and Pathways

The following diagrams illustrate the key reaction and a typical experimental workflow for pre-targeted imaging using this compound.

G cluster_0 Bioorthogonal Reaction BP_Fluor_488_Tetrazine BP Fluor 488 Tetrazine Labeled_Biomolecule Fluorescently Labeled Biomolecule BP_Fluor_488_Tetrazine->Labeled_Biomolecule IEDDA Cycloaddition TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Labeled_Biomolecule

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a TCO-modified biomolecule.

G cluster_1 Pre-Targeted Imaging Workflow Inject_Antibody 1. Inject TCO-Modified Antibody into Subject Antibody_Accumulation 2. Antibody Accumulates at Target Site (e.g., Tumor) and Clears from Circulation Inject_Antibody->Antibody_Accumulation Inject_Tetrazine 3. Inject BP Fluor 488 Tetrazine Antibody_Accumulation->Inject_Tetrazine Bioorthogonal_Reaction 4. In Vivo Click Reaction at Target Site Inject_Tetrazine->Bioorthogonal_Reaction Imaging 5. Fluorescence Imaging of Target Site Bioorthogonal_Reaction->Imaging

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2] In the context of protein labeling, it provides a powerful toolkit for attaching probes, such as fluorophores, biotin, or drug molecules, to proteins of interest with exceptional precision. This technology has revolutionized the study of protein function, localization, and interactions within complex biological systems. The key principle of click chemistry lies in the use of bioorthogonal reactants—pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with native biochemical processes.[3] This guide provides an in-depth overview of the core principles, key reactions, and detailed protocols for the application of click chemistry in protein labeling.

Core Principles of Bioorthogonal Chemistry in Protein Labeling

The foundation of click chemistry in biological applications is the concept of bioorthogonality. A bioorthogonal reaction involves a pair of reactants that are inert to the vast array of functional groups present in a biological environment, yet react rapidly and specifically with each other.[3] For protein labeling, this typically involves a two-step process:

  • Introduction of a Bioorthogonal Functional Group: A non-native chemical handle (e.g., an azide (B81097) or an alkyne) is incorporated into the target protein.

  • Chemoselective Ligation: A probe molecule carrying the complementary functional group is introduced, which then "clicks" onto the protein, forming a stable covalent bond.

This approach allows for the precise labeling of proteins in their native environment, including in living cells and organisms.

Key Click Chemistry Reactions for Protein Labeling

Several click chemistry reactions have been developed and optimized for protein labeling. The most prominent among these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[4] This reaction is highly efficient and specific, with no cross-reactivity with other functional groups found in proteins.[5] However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to its potential cytotoxicity.[6] Despite this, CuAAC is widely used for in vitro protein labeling and in fixed cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[7] This makes SPAAC highly suitable for labeling proteins in living cells and organisms.[8][9][10] The reaction rates of SPAAC are generally slower than CuAAC but have been significantly improved with the development of more reactive cyclooctynes.[11]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene), is one of the fastest known bioorthogonal reactions.[11][12] This rapid kinetics makes it ideal for labeling low-abundance proteins and for real-time imaging of dynamic processes.[13] The tetrazine ligation is highly specific and has found broad applications in live-cell imaging and in vivo studies.[14][15]

Quantitative Comparison of Key Click Chemistry Reactions

The choice of a click chemistry reaction for a specific application depends on factors like the biological environment, the desired reaction speed, and the potential for side reactions. The following table summarizes key quantitative data for the most common click chemistry reactions used in protein labeling.

ReactionReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey AdvantagesKey Disadvantages
CuAAC Azide + Terminal Alkyne10 - 10,000[12]Low (in vivo) due to copper toxicity[6]High reaction rate, small and stable reactantsRequires cytotoxic copper catalyst
SPAAC Azide + Strained Alkyne0.1 - 1[6]HighCopper-free, excellent for live-cell labeling[7]Slower than CuAAC and IEDDA, bulky cyclooctyne
IEDDA Tetrazine + Strained Alkene1 - 1,000,000[11][12]HighExtremely fast kinetics, ideal for low concentrations[13]Tetrazine stability can be a concern

Experimental Workflows and Logical Relationships

The successful application of click chemistry for protein labeling relies on a well-defined experimental workflow. The following diagrams illustrate the general logic and key steps involved in introducing bioorthogonal handles and performing the click reaction.

Experimental_Workflow General Workflow for Click Chemistry Protein Labeling cluster_introduction Step 1: Introduction of Bioorthogonal Handle cluster_labeling Step 2: Click Reaction cluster_analysis Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., AHA, HPG) Protein_with_Handle Protein with Bioorthogonal Handle (Azide or Alkyne) Metabolic_Labeling->Protein_with_Handle Incorporation Genetic_Code_Expansion Genetic Code Expansion (ncAA incorporation) Genetic_Code_Expansion->Protein_with_Handle Incorporation Enzymatic_Labeling Enzymatic Labeling (e.g., Sortase) Enzymatic_Labeling->Protein_with_Handle Incorporation CuAAC CuAAC (in vitro / fixed cells) Labeled_Protein Labeled Protein CuAAC->Labeled_Protein Covalent Bond Formation SPAAC SPAAC (live cells) SPAAC->Labeled_Protein Covalent Bond Formation IEDDA IEDDA / Tetrazine Ligation (live cells) IEDDA->Labeled_Protein Covalent Bond Formation Fluorescence_Microscopy Fluorescence Microscopy Mass_Spectrometry Mass Spectrometry Western_Blot Western Blot Affinity_Purification Affinity Purification Target_Protein Target Protein of Interest Target_Protein->Metabolic_Labeling Choose method Target_Protein->Genetic_Code_Expansion Choose method Target_Protein->Enzymatic_Labeling Choose method Protein_with_Handle->CuAAC Protein_with_Handle->SPAAC Protein_with_Handle->IEDDA Probe Probe Molecule (Fluorophore, Biotin, etc.) with complementary handle Probe->CuAAC Probe->SPAAC Probe->IEDDA Labeled_Protein->Fluorescence_Microscopy Labeled_Protein->Mass_Spectrometry Labeled_Protein->Western_Blot Labeled_Protein->Affinity_Purification

Caption: General workflow for protein labeling using click chemistry.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in click chemistry-based protein labeling.

Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA) in Mammalian Cells

This protocol describes the incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Culture mammalian cells to the desired confluency in complete medium.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Prepare a stock solution of AHA in methionine-free medium. The final concentration typically ranges from 25 to 100 µM.

  • Add the AHA-containing medium to the cells and incubate for the desired labeling period (typically 4-24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • The cell lysate containing AHA-labeled proteins is now ready for a subsequent click reaction.

Protocol 2: In Vitro Protein Labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of a purified protein containing an azide or alkyne handle with a complementary probe.

Materials:

  • Purified protein with an azide or alkyne handle in a suitable buffer (e.g., PBS)

  • Alkyne- or azide-functionalized probe (e.g., fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • PBS buffer (pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the purified protein, the alkyne/azide probe, and PBS to the desired final volume. A typical final protein concentration is 1-5 mg/mL, and the probe is used in a 5-10 fold molar excess.

  • Add the THPTA ligand to the reaction mixture. The final concentration is typically 5 times that of the copper sulfate.

  • Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or protein precipitation.

Protocol 3: Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of azide-modified proteins on the surface of living cells with a cyclooctyne-functionalized probe.

Materials:

  • Mammalian cells with surface proteins metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Cell culture medium

  • PBS

Procedure:

  • Culture the azide-labeled cells in a suitable format (e.g., multi-well plate).

  • Wash the cells once with warm PBS.

  • Prepare a solution of the cyclooctyne-probe in cell culture medium. The final concentration typically ranges from 10 to 50 µM.

  • Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.

  • After incubation, wash the cells three times with PBS to remove excess probe.

  • The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy.

Applications in Research and Drug Development

Click chemistry has become an indispensable tool in various areas of biological research and drug development.

  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of newly synthesized proteins or specific enzyme classes.[16]

  • Imaging and Tracking: The ability to attach bright and photostable fluorophores allows for high-resolution imaging and tracking of proteins in living cells.

  • Drug Discovery and Development: Click chemistry is used to synthesize and screen compound libraries, identify drug targets, and develop antibody-drug conjugates (ADCs).

Signaling Pathway Visualization

Click chemistry is instrumental in visualizing and studying proteins involved in various signaling pathways. The following diagram illustrates a generic signaling cascade where a protein of interest can be labeled using click chemistry for detailed investigation.

Signaling_Pathway Visualization of a Signaling Protein via Click Chemistry Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Protein_of_Interest Signaling Protein of Interest (Labeled via Click Chemistry) Receptor->Signaling_Protein_of_Interest Activates Downstream_Effector Downstream_Effector Signaling_Protein_of_Interest->Downstream_Effector Activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Click_Label Clickable Fluorophore Click_Label->Signaling_Protein_of_Interest Labels

Caption: Labeling a key protein in a signaling cascade.

Conclusion

Click chemistry offers a versatile and powerful platform for the specific and efficient labeling of proteins. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental context, with each method offering unique advantages. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals looking to harness the potential of click chemistry in their work. The continued development of new click reactions and bioorthogonal handles promises to further expand the applications of this transformative technology in understanding the complexities of the proteome.

References

BP Fluor 488 Fluorophore: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features of the BP Fluor 488 fluorophore. Designed for researchers, scientists, and drug development professionals, this document details the dye's spectral properties, performance characteristics, and established protocols for its application in key life science methodologies.

Core Spectrophotometric and Photophysical Properties

BP Fluor 488 is a bright, photostable, green-fluorescent dye that serves as a high-performance alternative to traditional fluorophores like FITC.[1] Its fluorescence is independent of pH over a wide range, making it a robust choice for various biological applications.[2][3] The dye is available with a variety of reactive groups, such as NHS ester and maleimide, facilitating covalent labeling of proteins, antibodies, and other biomolecules.[4]

The quantitative spectrophotometric and photophysical properties of BP Fluor 488 are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.

PropertyValueNotes
Excitation Maximum (λex) ~495-499 nm[4][5][6][7][8]Optimal for excitation with a 488 nm argon-ion laser.
Emission Maximum (λem) ~519-520 nm[4][5][6][7][8]Emits in the green region of the visible spectrum.
Molar Extinction Coefficient (ε) ~71,800 - 73,000 cm-1M-1[3][5][6][7]Indicates a high probability of light absorption.
Fluorescence Quantum Yield (Φ) ~0.91 - 0.92[3][5][6][7]Reflects a very efficient conversion of absorbed photons into emitted fluorescence.
Photostability High[2][4]Significantly more photostable than fluorescein (B123965) (FITC), allowing for longer exposure times.[2]
pH Sensitivity Low[2][3][4]Fluorescence intensity is stable over a broad pH range (pH 4-10).[2][3][5]
Water Solubility High[3]The sulfonated rhodamine structure enhances water solubility.[6][7]

Experimental Protocols

Detailed methodologies for the application of BP Fluor 488 in antibody conjugation, immunofluorescence, and flow cytometry are provided below.

Antibody Conjugation via NHS Ester Chemistry

This protocol outlines the steps for labeling an antibody with a BP Fluor 488 NHS ester. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.

Materials:

  • Purified antibody (in an amine-free buffer like PBS)

  • BP Fluor 488 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[4][5]

  • Purification column (e.g., Sephadex G-25)[5] or spin desalting column[2][4]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.[2][5][9] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[5]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[5]

  • Dye Preparation: Immediately before use, dissolve the BP Fluor 488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2][5]

  • Labeling Reaction: Add the calculated amount of the dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.[5][9]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.[4][5][9] The first colored band to elute will be the conjugated antibody.[5]

  • Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm and at the dye's maximum absorbance (~499 nm).[9]

Workflow for antibody conjugation using BP Fluor 488 NHS ester.
Immunofluorescence (IF) Staining

This protocol describes a typical indirect immunofluorescence staining workflow for cultured cells using a BP Fluor 488-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[8][10]

  • Blocking buffer (e.g., 5% normal goat serum in PBS)[8][10]

  • Primary antibody (unlabeled)

  • BP Fluor 488-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium[8]

  • PBS

Procedure:

  • Sample Preparation: Rinse cells briefly with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8][10]

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30-60 minutes at room temperature.[8][10]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for BP Fluor 488 (excitation ~495 nm, emission ~519 nm).

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilization (e.g., Triton X-100) Wash1->Perm Wash2 Wash (PBS) Perm->Wash2 Block Blocking (e.g., 5% Serum) Wash2->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash3 Wash (PBS) PrimaryAb->Wash3 SecondaryAb BP488 Secondary Ab Incubation (dark) Wash3->SecondaryAb Wash4 Wash (PBS) SecondaryAb->Wash4 Mount Counterstain & Mount (e.g., DAPI, Antifade) Wash4->Mount Image Fluorescence Microscopy Mount->Image

A typical indirect immunofluorescence staining workflow.
Flow Cytometry Analysis

This protocol provides a general framework for staining a single-cell suspension for flow cytometry analysis using a BP Fluor 488-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • BP Fluor 488-conjugated primary antibody

  • (Optional) Viability dye

  • (Optional) Fixation/Permeabilization buffers for intracellular staining

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood, or dissociated tissue).

  • Cell Count and Aliquoting: Count the cells and aliquot the desired number (typically 0.5-1 x 106 cells) into flow cytometry tubes.

  • Washing: Wash the cells by adding staining buffer, centrifuging at 300-500 x g for 5 minutes, and decanting the supernatant.

  • Blocking (Optional): To prevent non-specific binding, especially with immune cells, incubate with an Fc receptor blocking antibody.

  • Staining: Add the predetermined optimal concentration of the BP Fluor 488-conjugated antibody to the cell pellet and gently vortex to mix.

  • Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.[3]

  • Washing: Wash the cells twice with staining buffer as described in step 3.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., a 530/30 bandpass filter).[4]

Flow_Cytometry_Workflow Cell_Suspension Single-Cell Suspension Wash1 Wash with Staining Buffer Cell_Suspension->Wash1 Block Fc Receptor Block (Optional) Wash1->Block Stain Add BP488-conjugated Antibody Block->Stain Incubate Incubate on Ice (dark) Stain->Incubate Wash2 Wash 2x with Staining Buffer Incubate->Wash2 Resuspend Resuspend for Analysis Wash2->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

General workflow for cell staining for flow cytometry.

References

A Technical Guide to BP Fluor 488 Tetrazine for the Detection of TCO-Tagged Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 488 Tetrazine, a high-performance fluorescent probe for the detection and visualization of trans-cyclooctene (B1233481) (TCO)-tagged biopolymers. We will delve into its mechanism of action, key advantages, and detailed experimental protocols for its application in various research settings.

Introduction to this compound

This compound is a bright, green-fluorescent probe specifically designed for bioorthogonal labeling. It is a valuable tool for researchers in cell biology, chemical biology, and drug development who require precise and efficient labeling of biomolecules in complex biological systems. The core of its utility lies in the highly specific and rapid reaction between the tetrazine moiety and a TCO-tagged biopolymer. This reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency within a biological environment without interfering with native biochemical processes.[1][2][3]

BP Fluor 488 itself is a photostable fluorophore with a high fluorescence quantum yield, making it suitable for a range of applications including microscopy and flow cytometry.[4] Its fluorescence is not sensitive to pH changes over a wide range, ensuring reliable performance under various experimental conditions.

Mechanism of Action: The Inverse-Electron Demand Diels-Alder (IEDDA) Reaction

The labeling of TCO-tagged biopolymers with this compound is based on the [4+2] inverse-electron demand Diels-Alder cycloaddition reaction. In this reaction, the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to be as high as 30,000 M⁻¹s⁻¹.[5][6][7] This high reaction rate allows for efficient labeling even at low concentrations of the probe and the target biopolymer.

The IEDDA reaction is highly specific and does not require a catalyst, such as copper, which can be toxic to cells. The only byproduct of this reaction is nitrogen gas, making it a clean and biocompatible ligation strategy.[5]

Figure 1: Inverse-Electron Demand Diels-Alder (IEDDA) Reaction.

Quantitative Data

For researchers to make informed decisions about the suitability of this compound for their experiments, a comparison of its key properties with other common fluorophores is essential.

Table 1: Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum499 nm[4]
Emission Maximum520 nm[4]
Quantum YieldHigh[4]
PhotostabilityHigh[4]
SolubilityWater, DMSO, DMF[1]
Storage Condition-20°C[1]
Table 2: Comparison of Bioorthogonal Reaction Kinetics
Reaction PairSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
Tetrazine - TCO Up to 30,000 Exceptionally fast, catalyst-free, bioorthogonal.
Tetrazine - Norbornene~1Slower kinetics compared to TCO.
Azide - Alkyne (CuAAC)10² - 10³Requires copper catalyst, which can be cytotoxic.
Azide - Cyclooctyne (SPAAC)10⁻¹ - 1Copper-free but generally slower than IEDDA with TCO.

Experimental Protocols

The following protocols provide a general framework for the labeling of TCO-modified biopolymers with this compound. Optimization may be required for specific applications.

General Workflow for Labeling TCO-Modified Proteins

This workflow outlines the key steps for labeling a protein that has been previously functionalized with a TCO group.

Experimental_Workflow A Prepare TCO-Modified Protein in Amine-Free Buffer C Add this compound to Protein Solution A->C B Prepare this compound Stock Solution (in DMSO or DMF) B->C D Incubate at Room Temperature C->D E Purify Labeled Protein (e.g., Desalting Column) D->E F Characterize Labeled Protein E->F

Figure 2: General workflow for labeling TCO-modified proteins.
Detailed Protocol for Protein Labeling

This protocol provides a more detailed procedure for the labeling of a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Desalting spin columns or size-exclusion chromatography system

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the TCO-modified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these can interfere with other labeling chemistries, although they do not directly react with the tetrazine-TCO ligation.

  • This compound Stock Solution:

    • Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. A slight molar excess is recommended to ensure complete labeling.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is typically complete within this timeframe due to the fast kinetics.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted this compound using a desalting spin column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 488 dye (at ~499 nm).

Protocol for Live Cell Imaging

This protocol outlines a general procedure for labeling TCO-modified proteins on the surface of live cells.

Materials:

  • Cells expressing a TCO-modified protein of interest

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for BP Fluor 488 (excitation ~488 nm, emission ~520 nm).

Conclusion

This compound is a powerful and versatile tool for the detection and visualization of TCO-tagged biopolymers. Its exceptional reaction kinetics, high specificity, and the favorable photophysical properties of the BP Fluor 488 dye make it an ideal choice for a wide range of applications in biological research and drug development. The provided protocols offer a starting point for the successful implementation of this technology in your own research endeavors.

References

Illuminating Cellular Dynamics: A Technical Guide to Fluorogenic Probes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging has revolutionized our understanding of complex biological processes by allowing researchers to observe cellular events in real time and within their native context. Central to this revolution is the development of sophisticated molecular tools, among which fluorogenic probes have emerged as particularly powerful. Unlike constitutively fluorescent dyes, fluorogenic probes exist in a non-emissive or "dark" state until they interact with their specific target or are activated by a particular biological process. This "turn-on" mechanism provides an exceptional signal-to-background ratio, enabling high-contrast imaging of dynamic events with minimal perturbation to the living system. This in-depth technical guide explores the core principles of fluorogenic probes, their diverse applications in live-cell imaging, and detailed methodologies for their use.

Core Principles of Fluorogenic Probes

Fluorogenic probes are small molecules designed to undergo a significant increase in fluorescence quantum yield upon a specific triggering event.[1][2] This activation is governed by a variety of chemical and physical principles, which can be broadly categorized as follows:

1. Enzyme-Activated Probes: These probes are designed as substrates for specific enzymes. In their initial state, the fluorophore's emission is quenched. Upon enzymatic cleavage of a specific recognition sequence, the quenching moiety is released, leading to a dramatic increase in fluorescence.[1][3][4][5][6] This principle is widely used to image the activity of proteases like caspases during apoptosis, as well as other enzymes such as phosphatases and galactosidases.[1][5][7]

2. Environment-Sensitive (Solvatochromic) Probes: The fluorescence of these probes is highly dependent on the polarity of their microenvironment. In an aqueous solution, they are typically non-fluorescent. However, upon binding to a nonpolar environment, such as the hydrophobic pocket of a protein or a lipid membrane, their fluorescence is significantly enhanced.[8] This principle is leveraged in probes that target specific proteins or cellular structures.

3. Molecular Rotors: These probes contain a fluorophore with a rotatable bond that allows for non-radiative decay of the excited state through intramolecular rotation, thus quenching fluorescence in low-viscosity environments. When the probe binds to a target, such as aggregated proteins, the rotation is restricted, forcing the excited state to decay via fluorescence emission.[9] This mechanism is particularly useful for studying protein aggregation, a hallmark of many neurodegenerative diseases.[8][9][10][11]

4. Aggregation-Induced Emission (AIE): In contrast to most fluorophores that suffer from aggregation-caused quenching, AIE-gens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique property is harnessed to develop probes for processes that involve molecular assembly.

5. Photoinduced Electron Transfer (PeT) Quenching: In these probes, a quencher moiety is held in close proximity to the fluorophore, leading to fluorescence quenching through PeT. A specific chemical reaction with an analyte of interest disrupts this interaction, thereby restoring fluorescence.

6. Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. A change in the distance or orientation between the two, often triggered by a conformational change in a protein or cleavage of a linker, results in a change in the FRET efficiency, which can be detected as a change in the fluorescence emission of the donor and/or acceptor.

Design Strategies for Fluorogenic Probes

The design of effective fluorogenic probes involves several key considerations:

  • Specificity: The probe must selectively interact with its intended target.

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.[12]

  • Low Background Signal: The probe should be essentially non-fluorescent in its "off" state to ensure a high signal-to-background ratio.[2]

  • Photostability: The fluorophore should be resistant to photobleaching during prolonged imaging experiments.

  • Minimal Cytotoxicity: The probe should not interfere with normal cellular processes.[13][14]

Quantitative Data of Common Fluorogenic Probes

The selection of a fluorogenic probe for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for some commonly used fluorogenic probes.

Probe NameTarget/ApplicationExcitation Max (nm)Emission Max (nm)Quantum Yield (Bound)Reference
SiR-actin F-actin652674~0.4[15]
SiR-tubulin Microtubules652674~0.4[16]
HaloTag TMR Ligand HaloTag fusion proteins555585~0.65[17]
JF₅₄₉-HaloTag Ligand HaloTag fusion proteins549571High[18]
Fluo-4 AM Calcium (Ca²⁺)494516~0.14 (unbound), ~0.88 (bound)
Caspase-3 Substrate (DEVD) Active Caspase-3Varies with fluorophoreVaries with fluorophoreVaries[19]
AggTag P1 (Halo-based) Protein aggregates~488~580Varies[20]
AggTag P2 (SNAP-based) Protein aggregates~488~520Varies[20]
FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Alexa Fluor 488 49451773,0000.92
Alexa Fluor 555 556573155,0000.10
Alexa Fluor 647 650668270,0000.33
Cy3 550570150,0000.15
Cy5 650670250,0000.20
TMR (Tetramethylrhodamine) 55558095,0000.65
FAM (Fluorescein) 49551683,0000.92

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Actin Cytoskeleton with SiR-actin

This protocol describes the staining of F-actin in living cells using the fluorogenic probe SiR-actin.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • SiR-actin stock solution (1 mM in DMSO)

  • Verapamil (B1683045) (optional, 10 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Confocal or widefield fluorescence microscope with Cy5 filter set

Procedure:

  • Cell Preparation: Seed cells on an imaging-grade vessel and allow them to adhere and reach the desired confluency (typically 50-80%).

  • Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-1 µM.[15] For cell lines with high efflux pump activity, verapamil can be added to a final concentration of 10 µM to improve staining.[15]

  • Labeling: Remove the existing culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: The cells can be imaged directly without washing.[15] For improved signal-to-noise, the staining solution can be replaced with pre-warmed live-cell imaging medium.

  • Microscopy: Acquire images using a fluorescence microscope with appropriate laser lines (e.g., 640 nm) and emission filters (e.g., 650-700 nm).

Protocol 2: Labeling of HaloTag Fusion Proteins in Living Cells

This protocol outlines the procedure for labeling HaloTag fusion proteins with a fluorogenic HaloTag ligand.

Materials:

  • Cells expressing the HaloTag fusion protein of interest

  • Complete cell culture medium

  • HaloTag ligand (e.g., HaloTag TMR Ligand, 1-10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells expressing the HaloTag fusion protein on a suitable imaging vessel.

  • Ligand Preparation: Prepare the labeling medium by diluting the HaloTag ligand stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.[17]

  • Labeling: Replace the existing culture medium with the labeling medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[17]

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium or PBS to remove unbound ligand.[17]

  • Imaging: Replace the final wash with pre-warmed live-cell imaging medium and acquire images.

Protocol 3: Monitoring Caspase-3 Activity during Apoptosis

This protocol describes the detection of active caspase-3 in apoptotic cells using a fluorogenic substrate.

Materials:

  • Cells cultured in an imaging dish

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Fluorogenic caspase-3 substrate (e.g., containing the DEVD peptide sequence)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets and environmental control

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. A control group of untreated cells should be maintained.

  • Probe Loading: Add the fluorogenic caspase-3 substrate to the cell culture medium at the recommended concentration.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Imaging: Acquire time-lapse fluorescence images of both the treated and control cells to monitor the increase in fluorescence, which indicates caspase-3 activation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Caspase Activation in Apoptosis

Caspase_Activation_Pathway Extrinsic_Stimulus Extrinsic Stimulus (e.g., TNF-α) Death_Receptor Death Receptor Extrinsic_Stimulus->Death_Receptor Intrinsic_Stimulus Intrinsic Stimulus (e.g., DNA Damage) Mitochondrion Mitochondrion Intrinsic_Stimulus->Mitochondrion Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Procaspase3 Procaspase-3 Mitochondrion->Procaspase3 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Fluorogenic_Probe Fluorogenic Caspase-3 Substrate (Dark) Caspase3->Fluorogenic_Probe Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Fluorescence Fluorescence (Signal ON) Fluorogenic_Probe->Fluorescence

Caption: Caspase activation pathway leading to apoptosis and detection by a fluorogenic probe.

Experimental Workflow: Fluorogenic Probe Imaging

Fluorogenic_Probe_Workflow Cell_Culture 1. Culture cells on imaging dish Probe_Preparation 2. Prepare fluorogenic probe solution Cell_Culture->Probe_Preparation Cell_Labeling 3. Add probe to cells and incubate Probe_Preparation->Cell_Labeling Washing 4. Wash to remove unbound probe (optional) Cell_Labeling->Washing Imaging 5. Live-cell imaging with fluorescence microscope Washing->Imaging Data_Analysis 6. Image processing and data analysis Imaging->Data_Analysis

Caption: General experimental workflow for live-cell imaging with fluorogenic probes.

Principle of Enzyme-Activated Fluorogenic Probes

Enzyme_Activation_Principle Probe_Inactive Fluorogenic Probe (Fluorophore-Quencher) Non-fluorescent Enzyme Target Enzyme Probe_Inactive->Enzyme Binding & Cleavage Probe_Active Cleaved Probe (Fluorophore) Fluorescent Enzyme->Probe_Active Quencher Released Quencher Enzyme->Quencher

Caption: Mechanism of fluorescence activation in an enzyme-activated fluorogenic probe.

Conclusion

Fluorogenic probes represent a cornerstone of modern live-cell imaging, offering unparalleled sensitivity and specificity for visualizing a vast array of cellular processes. Their "turn-on" nature minimizes background fluorescence, enabling the study of dynamic events with high contrast and minimal perturbation. As probe design continues to evolve, we can anticipate even more sophisticated tools for dissecting the intricate molecular choreography of life at the subcellular level, furthering our understanding of both normal physiology and disease states, and accelerating the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of trans-cyclooctene (B1233481) (TCO)-modified proteins with BP Fluor 488 Tetrazine. This method utilizes the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine (Tz) and a TCO. The reaction is exceptionally fast, selective, and occurs under mild, biocompatible conditions without the need for a catalyst.[1] BP Fluor 488 is a bright, photostable, green-fluorescent dye, making it an excellent choice for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3]

The protocol assumes the starting material is a protein that has already been functionalized with a TCO group. The reaction involves the direct conjugation of the this compound to the TCO moiety on the protein, followed by purification to remove any unreacted dye.

Product Specifications: this compound

The properties of this compound are summarized in the table below. This dye is a bright, green-fluorescent probe that demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctenes.[4]

PropertyValue
Appearance Orange/Red Solid
Molecular Weight ~703.7 g/mol
Excitation Maximum (λex) ~493 nm
Emission Maximum (λem) ~517 nm
Extinction Coefficient ~83,000 cm⁻¹M⁻¹ at 493 nm
Solubility Water, MeOH, DMSO, DMF
Storage Conditions -20°C, protect from light

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling a TCO-modified protein with this compound.

Materials and Reagents
  • TCO-modified protein

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 is recommended. The buffer should be free of any amine-containing compounds if the TCO modification was performed using an NHS ester.

  • Purification System: Size-exclusion chromatography (SEC) or desalting spin columns.

Recommended Reaction Conditions

The following table outlines the recommended starting conditions for the labeling reaction. Optimization may be required for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency.
Molar Excess of Dye 1.1 to 5-fold molar excess of this compound to TCO-modified protein.[1][5]A slight molar excess of the tetrazine dye is recommended to ensure complete labeling of the TCO sites.[5][6] The optimal ratio should be determined empirically.
Reaction Buffer PBS, pH 7.2-7.5The reaction is efficient in a wide range of buffers with a pH of 6.5-8.5.[5]
Reaction Temperature Room temperature (20-25°C)For less reactive partners or to slow down the reaction, 4°C can be used. Incubation at 37°C or 40°C can accelerate the reaction.[1][6]
Incubation Time 30-60 minutesThe reaction is exceptionally fast and is often complete within this timeframe.[6] For certain applications, the time can be extended up to 2 hours.[1]
Purification Method Size-Exclusion Chromatography (SEC) or Desalting Spin ColumnsSEC is recommended for removing unreacted dye and potential protein aggregates.[7] Desalting columns are a faster option for removing low molecular weight impurities.[1]
Step-by-Step Labeling Protocol
  • Prepare the TCO-Modified Protein:

    • Dissolve or buffer exchange the TCO-modified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the calculated amount of this compound stock solution to the TCO-modified protein solution to achieve the desired molar excess.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Following incubation, purify the labeled protein from unreacted this compound using either size-exclusion chromatography or a desalting spin column according to the manufacturer's instructions.

    • For SEC, equilibrate the column with PBS, pH 7.4, and elute the protein. The first colored peak to elute will be the labeled protein, while the later eluting colored peak will be the free dye.

  • Characterization of the Labeled Protein (Optional but Recommended):

    • Determine the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using absorbance measurements.[8]

      • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~493 nm, A_max).

      • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.

      • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of BP Fluor 488 (~83,000 M⁻¹cm⁻¹).

      • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

    • An ideal DOL is typically between 2 and 10 for antibodies.[9]

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for labeling a TCO-modified protein with this compound.

G A Prepare TCO-Modified Protein in Reaction Buffer C Mix Protein and Dye (Labeling Reaction) A->C B Prepare BP Fluor 488 Tetrazine Stock Solution B->C D Incubate at Room Temp (30-60 min) C->D E Purify Labeled Protein (SEC or Desalting Column) D->E F Characterize Labeled Protein (e.g., DOL Calculation) E->F G Store Labeled Protein F->G

Caption: Experimental workflow for protein labeling.

Signaling Pathway/Chemical Reaction

This diagram depicts the inverse-electron demand Diels-Alder cycloaddition reaction between the this compound and the TCO-modified protein.

G cluster_0 cluster_1 A TCO-Modified Protein Plus + A->Plus B This compound C Labeled Protein Conjugate B->C IEDDA Reaction (Room Temp, Catalyst-Free) Plus->B

Caption: TCO-Tetrazine ligation reaction.

References

Application Notes and Protocols for Live-Cell Imaging with BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BP Fluor 488 Tetrazine is a highly efficient, water-soluble, and photostable green-fluorescent probe designed for bioorthogonal labeling in live-cell imaging. This reagent leverages the rapid and specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][2][3] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and its ability to proceed within complex biological environments without interfering with native cellular processes.[4][5] A key advantage of this compound is its fluorogenic nature; the probe exhibits minimal fluorescence until it reacts with its TCO target, leading to a significant increase in fluorescence intensity upon covalent bond formation.[6][7][8] This "turn-on" mechanism dramatically improves the signal-to-noise ratio, making it ideal for wash-free, live-cell imaging applications.[9][10]

Spectrally, BP Fluor 488 is similar to fluorescein (B123965) (FITC) and Alexa Fluor 488, with an excitation maximum around 493-495 nm and an emission maximum around 517-519 nm.[1][2][11] It is stable over a wide pH range (4-10) and its brightness and photostability are superior to traditional dyes like FITC.[11][12] These properties, combined with its rapid reactivity, make this compound a powerful tool for visualizing TCO-tagged biomolecules such as proteins, glycans, and lipids in real-time.

Quantitative Data Summary

The following table summarizes the key properties and typical experimental parameters for this compound.

ParameterValueReference
Excitation Maximum (λex) ~493 - 495 nm[1][2]
Emission Maximum (λem) ~517 - 519 nm[1][2]
Extinction Coefficient ~83,000 cm⁻¹ M⁻¹[2]
Molecular Weight ~703.7 g/mol [2]
Solubility Water, DMSO, DMF, MeOH[2]
Reaction Kinetics (k) Up to 30,000 M⁻¹s⁻¹ with TCO[2][3]
Recommended Concentration 1 - 10 µM[7][8]
Typical Incubation Time 5 - 60 minutes[7][8]
Storage Conditions -20°C, protected from light[2][11]

Experimental Protocols

This protocol describes a general "pre-targeting" strategy for labeling and imaging live cells using this compound. The biomolecule of interest is first modified with a TCO group, followed by incubation with the tetrazine-functionalized dye.

Materials:

  • Live cells expressing or modified with a TCO-tagged biomolecule of interest

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets for FITC/GFP

Protocol:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture live cells under standard conditions to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).

    • Ensure that the cells have been appropriately modified to incorporate a TCO group onto the biomolecule of interest. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or other conjugation methods.

  • Labeling Procedure:

    • On the day of the experiment, remove the cell culture medium.

    • Wash the cells once with pre-warmed PBS or imaging buffer.

    • Dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium or imaging buffer. The optimal concentration should be determined empirically for each cell type and target.

    • Add the labeling solution to the cells.

    • Incubate the cells for 5-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics and the concentration of the target molecule.

    • Wash-Free Imaging (Recommended): Due to the fluorogenic nature of the probe, a wash step is often not required, which is particularly advantageous for intracellular targets.[7] You can proceed directly to imaging.

    • Optional Wash Step: For extracellular targets or to minimize any residual background, you can remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer before imaging.

  • Live-Cell Imaging:

    • Image the labeled cells using a fluorescence microscope equipped with a standard FITC or GFP filter set (e.g., excitation ~488 nm, emission ~520 nm).

    • To minimize phototoxicity during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.[13]

    • Acquire images at the desired time points to monitor the localization and dynamics of the labeled biomolecule.

Visualizations

G cluster_workflow Experimental Workflow start Prepare TCO-Modified Live Cells prepare_reagent Prepare BP Fluor 488 Tetrazine Solution (1-10 µM) label_cells Incubate Cells with Tetrazine Probe (5-60 min, 37°C) start->label_cells prepare_reagent->label_cells Add to cells optional_wash Optional Wash (2-3x with PBS) label_cells->optional_wash For extracellular targets image Live-Cell Imaging (Ex: ~488 nm, Em: ~520 nm) label_cells->image For intracellular targets (Wash-free) optional_wash->image

Caption: A typical workflow for live-cell imaging using a pre-targeting strategy with this compound.

Caption: The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between TCO and Tetrazine.

References

Application Notes and Protocols: Utilizing BP Fluor 488 Tetrazine for Enhanced Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 Tetrazine is a bright, green-fluorescent dye that has emerged as a powerful tool in bioorthogonal chemistry for labeling and detecting biomolecules. Its utility in flow cytometry is particularly noteworthy, offering a highly specific and efficient method for cell analysis. This fluorophore is ideally suited for excitation by the 488 nm laser line, with an excitation maximum around 493-499 nm and an emission maximum in the 517-520 nm range, making it compatible with standard flow cytometer configurations.[1][2] The key to its application lies in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, an exceptionally fast and specific "click chemistry" reaction between a tetrazine moiety and a strained trans-cyclooctene (B1233481) (TCO).[1][3][4] This bioorthogonal reaction allows for the precise labeling of TCO-modified biomolecules, such as antibodies, on or within cells, with minimal off-target effects.

These application notes provide a comprehensive guide to using this compound in flow cytometry, covering antibody conjugation, cell staining protocols for both surface and intracellular targets, and data acquisition considerations.

Principle of Bioorthogonal Labeling with this compound

The core of this technique is a two-step labeling strategy, often referred to as pre-targeting. First, a biomolecule of interest (e.g., a primary antibody) is conjugated with a trans-cyclooctene (TCO) group. This TCO-modified antibody is then used to label its target on or within cells. In the second step, the this compound is added and rapidly and specifically reacts with the TCO group, resulting in a stable, fluorescently labeled target. This method offers several advantages over traditional direct or indirect staining, including potentially higher signal-to-noise ratios and the ability to perform wash-free staining under certain conditions due to the fluorogenic nature of some tetrazine dyes.[5][6]

Data Presentation

Spectral Properties of BP Fluor 488
ParameterWavelength (nm)
Maximum Excitation~499[2][5]
Maximum Emission~520[2][5]
Recommended Flow Cytometer Configuration
LaserExcitation Wavelength (nm)Emission Filter
Blue Laser488530/30 nm bandpass (similar to FITC/Alexa Fluor 488)[2]
Comparative Performance of Common Green Fluorophores

The following table provides an illustrative comparison of the relative brightness of common green fluorophores. The Stain Index is a measure of the ability to resolve a positive signal from a negative population. Higher values indicate better resolution. Actual performance may vary depending on the instrument and experimental conditions.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Brightness (Stain Index)PhotostabilitypH Sensitivity
BP Fluor 488 ~499~520High (comparable to Alexa Fluor 488)High[7]Low (stable over a wide pH range)[7]
Alexa Fluor 488 495519High[8]Very High[9][10]Low[11]
FITC 495525Moderate[8]LowHigh (fluorescence is pH-dependent)[11]
DyLight 488 493518HighHigh[12]Low

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to a Primary Antibody

This protocol describes the modification of a primary antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Primary antibody of interest (carrier-free, in an amine-free buffer like PBS)

  • TCO-PEGx-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% sodium azide)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Purification: Purify the TCO-conjugated antibody from the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.

  • Characterization (Optional): Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry.

  • Storage: Store the TCO-conjugated antibody at 4°C, protected from light.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the two-step bioorthogonal labeling of cell surface antigens.

Materials:

  • Cells of interest in a single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • TCO-conjugated primary antibody (from Protocol 1)

  • This compound

  • Fixable viability dye (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them in Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Viability Staining (Optional): If excluding dead cells is critical, stain with a fixable viability dye according to the manufacturer's instructions.

  • Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc block for 10-15 minutes at 4°C.

  • Primary Antibody Incubation (Pre-targeting): Aliquot 1 x 10^6 cells per tube. Add the optimal, pre-titrated concentration of the TCO-conjugated primary antibody. Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • This compound Ligation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add this compound to a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens using the bioorthogonal labeling strategy.

Materials:

  • All materials from Protocol 2

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100)

Procedure:

  • Cell Surface Staining (Optional): If also staining for surface markers, follow steps 1-5 of Protocol 2.

  • Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization: Resuspend the cells in Permeabilization Buffer.

  • Intracellular Primary Antibody Incubation: Add the optimal, pre-titrated concentration of the TCO-conjugated primary antibody diluted in Permeabilization Buffer. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • This compound Ligation: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Add this compound to a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer, followed by one wash with Flow Cytometry Staining Buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

Mandatory Visualizations

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Pre-targeting of Cells cluster_2 Step 3: Bioorthogonal Ligation Ab Primary Antibody TCO_Ab TCO-conjugated Antibody Ab->TCO_Ab NHS Ester Reaction (Amine-reactive) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Ab TCO_Ab_2 TCO-conjugated Antibody Cell Cell with Target Antigen Labeled_Cell TCO-labeled Cell Cell->Labeled_Cell Antibody-Antigen Binding Labeled_Cell_2 TCO-labeled Cell TCO_Ab_2->Labeled_Cell BP488_Tz This compound Final_Cell Fluorescently Labeled Cell BP488_Tz->Final_Cell Labeled_Cell_2->Final_Cell iEDDA Click Reaction (Tetrazine-TCO Ligation)

Experimental workflow for two-step bioorthogonal labeling.

G cluster_0 MAPK Signaling Pathway cluster_1 Flow Cytometry Analysis Point GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pMEK_Ab TCO-anti-pMEK Ab MEK->pMEK_Ab Target with TCO-conjugated antibody Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates pERK_Ab TCO-anti-pERK Ab ERK->pERK_Ab Target with TCO-conjugated antibody Response Cellular Response (Proliferation, Differentiation) Transcription->Response Analysis Analysis of Phosphorylation Status pMEK_Ab->Analysis pERK_Ab->Analysis BP488_Tz BP Fluor 488 Tetrazine BP488_Tz->Analysis

Analysis of MAPK signaling using bioorthogonal labeling.

Multicolor Flow Cytometry Considerations

When incorporating this compound into a multicolor panel, proper controls are essential to ensure accurate data interpretation.

  • Compensation: Due to the spectral overlap between fluorophores, compensation is required to correct for signal spillover into adjacent channels.[13][14]

    • Single-Stain Controls: Prepare a single-stained control for each fluorophore in the panel, including this compound. These controls are used to calculate the compensation matrix.[13]

    • Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of positive populations, especially for markers with low expression or continuous expression patterns.

  • Panel Design:

    • Use brighter fluorophores for antigens with low expression levels and dimmer fluorophores for highly expressed antigens to improve resolution.[14]

    • Consult a spectra viewer to assess the potential spectral overlap between BP Fluor 488 and other fluorophores in your panel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Inefficient TCO conjugation to the antibody.Optimize the molar ratio of TCO-NHS ester to antibody. Ensure the antibody is in an amine-free buffer during conjugation.
Low antigen expression.Use a brighter fluorophore or an amplification strategy. Confirm antigen expression with a validated positive control.
Inefficient tetrazine-TCO ligation.Ensure the this compound is fresh and has been stored correctly. Increase incubation time or concentration.
High Background Non-specific antibody binding.Include an Fc blocking step. Titrate the primary antibody to determine the optimal concentration.
Excess unbound this compound.Ensure adequate washing steps after the ligation reaction.
High Compensation Values Significant spectral overlap.Re-design the panel to minimize overlap with the BP Fluor 488 channel. Ensure correct single-stain controls are used for compensation setup.

References

BP Fluor 488 Tetrazine: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 Tetrazine is a bright, green-fluorescent probe that has emerged as a powerful tool in fluorescence microscopy, particularly for applications leveraging bioorthogonal chemistry. This molecule combines the excellent photophysical properties of the BP Fluor 488 fluorophore with the highly efficient and specific reactivity of a tetrazine moiety. The key to its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction it undergoes with trans-cyclooctene (B1233481) (TCO) tagged biomolecules. This "click chemistry" reaction is exceptionally fast, with kinetics of up to 30,000 M⁻¹s⁻¹, and proceeds with high specificity in complex biological environments, making it ideal for labeling and visualizing molecules in live cells and fixed tissues.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, including its photophysical properties, detailed experimental protocols for antibody conjugation and cell imaging, and troubleshooting guidelines.

Data Presentation

Photophysical and Chemical Properties

The photophysical and chemical properties of this compound make it an excellent choice for fluorescence microscopy applications. Its high extinction coefficient and quantum yield result in bright fluorescent signals, while its spectral characteristics are compatible with standard 488 nm laser lines and filter sets.

PropertyValueReference
Excitation Maximum (λ_max_)493 nm[1][2]
Emission Maximum (λ_em_)517 nm[1][2]
Molar Extinction Coefficient (ε)83,000 cm⁻¹M⁻¹[1][2]
Molecular Weight703.7 g/mol [1][2]
SolubilityWater, MeOH, DMSO, DMF[1][2]
Storage Conditions-20°C, protected from light[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

The primary application of this compound revolves around the bioorthogonal IEDDA reaction. This workflow enables the specific labeling of a target molecule that has been pre-functionalized with a TCO group.

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Pre-targeting cluster_2 Step 3: Bioorthogonal Labeling cluster_3 Step 4: Imaging Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody TCO_Antibody_ext TCO-Modified Antibody Targeted_Cell Cell with TCO-Antibody Bound TCO_Antibody_ext->Targeted_Cell Incubation Cell Live or Fixed Cells with Target Antigen Cell->Targeted_Cell Targeted_Cell_ext Cell with TCO-Antibody Bound Labeled_Cell Fluorescently Labeled Cell Targeted_Cell_ext->Labeled_Cell IEDDA Click Reaction BP488_Tz BP Fluor 488 Tetrazine BP488_Tz->Labeled_Cell Labeled_Cell_ext Fluorescently Labeled Cell Microscope Fluorescence Microscope Labeled_Cell_ext->Microscope Image High-Resolution Image Microscope->Image

Pre-targeting and bioorthogonal labeling workflow.

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity within biological systems.

G cluster_reaction IEDDA Cycloaddition Tetrazine Tetrazine Plus + Tetrazine->Plus TCO Trans-cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Adduct Plus->TCO N2 N₂ Gas Dihydropyridazine->N2 + Reactants Reactants Products Products Reactants->Products Extremely Fast Kinetics

The IEDDA click chemistry reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to a TCO-Modified Antibody

This protocol describes the labeling of an antibody previously modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

  • Prepare TCO-Modified Antibody: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction can also be performed at 4°C with a longer incubation time.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 493 nm (for BP Fluor 488).

  • Storage: Store the purified BP Fluor 488-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Live-Cell Imaging with this compound

This protocol outlines a pre-targeting approach for imaging live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • TCO-modified antibody specific to a cell surface antigen

  • BP Fluor 488-labeled antibody (from Protocol 1) or this compound for direct labeling of TCO-modified targets

  • Cell culture medium

  • Wash buffer (e.g., PBS or HBSS)

  • Fluorescence microscope with appropriate filter sets for BP Fluor 488

Procedure:

  • Pre-targeting with TCO-Antibody: Incubate the live cells with the TCO-modified antibody (at a pre-optimized concentration) in cell culture medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells three times with pre-warmed wash buffer to remove unbound TCO-antibody.

  • Labeling with this compound: Incubate the cells with this compound (typically at 1-5 µM) in cell culture medium for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed wash buffer to remove unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope. For BP Fluor 488, use an excitation source around 488 nm and collect the emission between 500-550 nm.

Protocol 3: Fixed-Cell Staining with this compound

This protocol describes the staining of fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • TCO-modified primary antibody

  • This compound

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the TCO-modified primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash: Wash the cells three times with PBS.

  • Labeling with this compound: Incubate the cells with this compound (at 1-5 µM in blocking buffer) for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inefficient TCO-modification of the antibody.Optimize the TCO-NHS ester to antibody molar ratio during conjugation.
Low concentration of the target antigen.Use a more sensitive detection method or amplify the signal.
Incomplete reaction between TCO and tetrazine.Increase the incubation time or the concentration of this compound.
High background fluorescence Insufficient washing after antibody or tetrazine incubation.Increase the number and duration of wash steps.
Non-specific binding of the antibody.Increase the concentration of the blocking agent (e.g., BSA).
Unreacted tetrazine probe.Quench unreacted tetrazine with a small molecule TCO reagent.[6]
Photobleaching High laser power or long exposure times.Reduce the laser power and exposure time. Use an anti-fade mounting medium for fixed cells.
BP Fluor 488 is known for its high photostability, but excessive light exposure can still cause photobleaching.[4][5]

References

Application Notes and Protocols for TCO-Tetrazine Ligation in Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry.[1][2] This ligation stands out due to its exceptionally rapid reaction kinetics, catalyst-free nature, and high specificity, making it an invaluable tool for studying biological processes in their native environment.[2][3] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.[1] This guide provides detailed protocols for the application of TCO-tetrazine ligation in both cell surface and intracellular labeling experiments, quantitative kinetic data for various reactants, and visualizations of the key workflows and mechanisms.

Data Presentation

The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following table summarizes the second-order rate constants (k₂) for various TCO and tetrazine derivatives, providing a quantitative comparison to aid in reagent selection.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-diphenyl-1,2,4,5-tetrazine800 - 2,000[4][5]
TCO3-phenyl-1,2,4,5-tetrazine~30,000[6]
sTCO (conformationally strained)3,6-dipyridyl-s-tetrazineup to 3,300,000[3]
axial-TCO-OH3,6-dipyridyl-s-tetrazine70,000[3]
a-TCO (geminal substitution)3,6-dipyridyl-s-tetrazine150,000[3]
d-TCO (dioxolane-fused)3,6-dipyridyl-s-tetrazine366,000[3]
TCOTetrazine with electron-withdrawing groupsFaster kinetics
TCOTetrazine with electron-donating groupsSlower kinetics
Axial Isomer of TCODiphenyl-s-tetrazine4x faster than equatorial isomer[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TCO_Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition TCO->TransitionState Tetrazine Tetrazine (Tz) (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination

TCO-Tetrazine Reaction Mechanism

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Ligation and Imaging Administer_TCO_Ab Administer TCO-labeled Antibody/Ligand to Cells Incubate_TCO Incubate (30-60 min) to allow binding to target Administer_TCO_Ab->Incubate_TCO Wash_TCO Wash to remove unbound TCO-Ab Incubate_TCO->Wash_TCO Add_Tetrazine_Probe Add Tetrazine-fluorophore probe (1-10 µM) Wash_TCO->Add_Tetrazine_Probe Incubate_Tetrazine Incubate (15-30 min) for ligation Add_Tetrazine_Probe->Incubate_Tetrazine Wash_Tetrazine Wash to remove unbound probe Incubate_Tetrazine->Wash_Tetrazine Image_Cells Image cells via fluorescence microscopy Wash_Tetrazine->Image_Cells

Pre-targeting Workflow for Cell Surface Labeling

Intracellular_Labeling_Workflow cluster_step1 Step 1: TCO Labeling of Target Protein cluster_step2 Step 2: Cell Fixation and Permeabilization cluster_step3 Step 3: Tetrazine Ligation and Imaging Introduce_TCO Introduce TCO moiety onto intracellular protein (e.g., via unnatural amino acid incorporation or HaloTag labeling) Fixation Fix cells (e.g., 4% PFA in PBS, 15 min) Introduce_TCO->Fixation Permeabilization Permeabilize cells (e.g., 0.1% Triton X-100 in PBS, 10 min) Fixation->Permeabilization Add_Tetrazine_Probe Add Tetrazine-fluorophore probe (1-5 µM) in Perm/Wash Buffer Permeabilization->Add_Tetrazine_Probe Incubate_Tetrazine Incubate (30-60 min) Add_Tetrazine_Probe->Incubate_Tetrazine Wash_Cells Wash cells with Perm/Wash Buffer Incubate_Tetrazine->Wash_Cells Image_Cells Image cells Wash_Cells->Image_Cells

Intracellular Protein Labeling Workflow

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins using a Pre-targeting Strategy

This protocol describes a two-step method to label a specific protein on the surface of live cells. First, a TCO-modified antibody or ligand is used to target the protein of interest. Subsequently, a tetrazine-conjugated fluorophore is added for visualization.

Materials:

  • Live cells cultured on glass-bottom dishes

  • TCO-functionalized antibody or protein of interest

  • Tetrazine-conjugated fluorophore (e.g., Cy5-PEG8-Tetrazine)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Pre-targeting with TCO-Antibody:

    • Incubate the live cells with the TCO-labeled antibody in live-cell imaging medium. A typical concentration range is 10-100 nM.[1]

    • Incubate for 30-60 minutes at 37°C to allow for antibody binding to the target antigen.[1]

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-antibody.[7]

  • Tetrazine Ligation and Imaging:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[1]

    • Dilute the tetrazine-fluorophore stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[1][7] The optimal concentration should be determined empirically.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[1]

    • Wash the cells two to three times with PBS to remove unreacted tetrazine-fluorophore.

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Control Experiments:

  • No TCO Control: Treat cells with the tetrazine-fluorophore only to assess non-specific binding.

  • No Tetrazine Control: Treat cells with the TCO-labeled antibody only to determine background fluorescence from the antibody.

  • Unlabeled Control: Image untreated cells to determine cellular autofluorescence.

Protocol 2: Labeling of Intracellular Proteins

This protocol outlines a method for labeling an intracellular protein that has been modified to contain a TCO group. This modification can be achieved through various methods, such as genetic code expansion to incorporate a TCO-containing unnatural amino acid or by using self-labeling protein tags like the HaloTag system.

Materials:

  • Cells expressing the TCO-modified intracellular protein of interest

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Perm/Wash Buffer: 0.05% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in Perm/Wash Buffer

  • Tetrazine-conjugated fluorophore

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Cell Fixation:

    • Gently wash the cells twice with PBS.

    • Add Fixation Buffer to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.

    • Wash the cells twice with Perm/Wash Buffer.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 30 minutes at room temperature to reduce non-specific binding.

  • Tetrazine Ligation:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the tetrazine-fluorophore in Perm/Wash Buffer to a final concentration of 1-5 µM.

    • Remove the blocking buffer and add the diluted tetrazine-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with Perm/Wash Buffer for 5 minutes each.

    • Wash once with PBS.

    • Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.

Control Experiments:

  • No TCO Control: Perform the entire protocol on cells that do not express the TCO-modified protein to assess non-specific binding of the tetrazine probe.

  • No Tetrazine Control: Perform the protocol on cells expressing the TCO-modified protein but omit the tetrazine-fluorophore incubation to assess any autofluorescence induced by the fixation and permeabilization process.

  • Secondary Antibody Control (if applicable): If using an antibody-based detection method, include a control with only the secondary antibody to check for non-specific binding.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal Inefficient TCO labeling of the target protein.Optimize the labeling protocol for the TCO-NHS ester, ensuring the use of an amine-free buffer.[8] Increase the molar excess of the TCO-NHS ester.
Suboptimal stoichiometry of TCO to tetrazine.Empirically optimize the molar ratio. A slight excess of the tetrazine reagent (1.05 to 1.5-fold) is often beneficial.[8]
Degradation of TCO or tetrazine reagents.Use fresh reagents. Store stock solutions appropriately (e.g., -20°C for tetrazine in DMSO). Be aware that TCO derivatives can have limited stability, especially in the presence of thiols.[9]
Incompatible fixation/permeabilization method.Test different fixation (e.g., methanol) and permeabilization (e.g., saponin) reagents to ensure the TCO handle remains reactive.
High background Non-specific binding of the tetrazine probe.Decrease the concentration of the tetrazine-fluorophore. Increase the number and duration of wash steps. Include a blocking step for intracellular staining.
Cellular autofluorescence.Use fluorophores in the far-red or near-infrared spectrum to minimize autofluorescence.[1] Use appropriate controls to subtract background.
Incomplete removal of unbound reagents.Ensure thorough washing after each incubation step.

References

Illuminating Biological Processes In Vivo: Application Notes for BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 488 Tetrazine in in vivo imaging. This bright, green-fluorescent probe is a powerful tool for researchers utilizing bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), for pre-targeted imaging applications.

The pre-targeting approach offers significant advantages for in vivo imaging, including high signal-to-background ratios and reduced systemic exposure to fluorescent probes. This methodology involves a two-step process: first, a biomolecule of interest (e.g., an antibody) modified with a TCO group is administered and allowed to accumulate at the target site. Subsequently, the this compound is administered, which rapidly and specifically reacts with the TCO-modified biomolecule, enabling fluorescent visualization of the target.

Key Features of this compound

  • Bright and Photostable: BP Fluor 488 is a bright and highly photostable green-fluorescent dye, making it well-suited for sensitive in vivo imaging.

  • Exceptional Reaction Kinetics: The tetrazine moiety of this probe demonstrates exceptionally fast cycloaddition kinetics with TCO-modified molecules, reported to be up to 30,000 M⁻¹s⁻¹, the fastest reported for any bioorthogonal reaction. This rapid reaction is crucial for efficient labeling at the low concentrations typically found in in vivo systems.

  • High Specificity: The iEDDA reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes, ensuring that the fluorescent signal is localized to the intended target.

  • Versatility: This probe can be used to label a wide range of TCO-modified biomolecules, including antibodies, peptides, and small molecules, for various research applications.

Applications

The pre-targeted in vivo imaging strategy using this compound is particularly valuable for:

  • Oncology Research: Imaging tumors by targeting specific tumor-associated antigens with TCO-modified antibodies. This allows for the visualization of tumor localization, size, and response to therapy.

  • Immunology: Tracking and visualizing specific immune cell populations in vivo to study their roles in various physiological and pathological processes.

  • Drug Development: Assessing the biodistribution and target engagement of novel therapeutic agents by conjugating them with TCO and imaging with this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from pre-targeted in vivo imaging studies using fluorescent or radiolabeled tetrazine probes. These values can serve as a general guideline for expected outcomes.

Table 1: Representative Tumor Uptake and Biodistribution Data

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Tumor1.5 - 5.0
Blood< 1.0
Liver1.0 - 3.0
Kidneys0.5 - 2.0
Muscle< 0.5

Note: Values are approximate and can vary significantly based on the specific antibody-TCO conjugate, tumor model, and imaging parameters.

Table 2: Representative Tumor-to-Background Ratios

Time Point (post-tetrazine injection)Tumor-to-Muscle RatioTumor-to-Blood Ratio
1 hour3 - 82 - 5
4 hours5 - 154 - 10
24 hours10 - 258 - 20

Note: Ratios are representative and will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of trans-Cyclooctene (TCO) to an Antibody

This protocol describes the conjugation of a TCO-NHS ester to a primary antibody.

Materials:

  • Antibody of interest (in PBS, pH 7.4)

  • TCO-PEGn-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Bicarbonate buffer (100 mM, pH 8.3-8.5)

  • Spin desalting columns

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. This deprotonates primary amines for efficient reaction.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with sterile PBS (pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: Pre-targeted In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a TCO-conjugated antibody and this compound.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • This compound

  • Sterile PBS (pH 7.4)

  • Tumor-bearing mice (e.g., xenografts of a human cancer cell line expressing the target antigen)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each specific antibody.

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and for unbound conjugate to clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Administration of this compound:

    • Dissolve the this compound in sterile PBS.

    • Administer the probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).

    • Use appropriate excitation and emission filters for BP Fluor 488 (Excitation: ~499 nm, Emission: ~520 nm).

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio at each time point.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound for in vivo imaging.

G cluster_targeting Step 1: Targeting cluster_imaging Step 2: Imaging TCO_Ab TCO-Antibody Conjugate Tumor_Cell Tumor Cell (Target Antigen) TCO_Ab->Tumor_Cell Binding BP488_Tz This compound Reaction Bioorthogonal Reaction (iEDDA) Tumor_Cell->Reaction BP488_Tz->Reaction Fluorescence Fluorescence Signal Reaction->Fluorescence

Experimental Workflow for Pre-targeted In Vivo Imaging.

G cluster_workflow Experimental Workflow start Start conjugation Antibody-TCO Conjugation start->conjugation injection1 Inject TCO-Antibody (1-5 mg/kg) conjugation->injection1 incubation Incubate (24-72 hours) injection1->incubation injection2 Inject this compound (1-5 mg/kg) incubation->injection2 imaging In Vivo Fluorescence Imaging (1, 4, 8, 24h) injection2->imaging analysis Data Analysis (Tumor-to-Background Ratio) imaging->analysis end End analysis->end

Step-by-step experimental workflow for in vivo imaging.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathway targeted in cancer imaging.

G cluster_pathway Simplified HER2 Signaling Pathway HER2 HER2 Receptor Dimerization Heterodimerization (e.g., with HER3) HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, & Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway, a key target in cancer therapy.

Application Note: Site-Specific Antibody Labeling with BP Fluor 488 Tetrazine for High-Resolution Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins and other antigens within cells and tissues. The precision and reliability of IF critically depend on the quality of the fluorescently labeled antibodies. Traditional antibody labeling methods often target primary amines on lysine (B10760008) residues, leading to a heterogeneous population of randomly labeled antibodies, which can impair antigen-binding affinity and result in a suboptimal degree of labeling (DOL).[1]

Bioorthogonal chemistry offers a highly specific and efficient alternative for antibody conjugation.[2][3] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) is one of the fastest and most specific bioorthogonal reactions currently available, making it ideal for biological applications.[4][5][6] This application note provides a detailed protocol for labeling a TCO-modified antibody with BP Fluor 488 Tetrazine and its subsequent use in immunofluorescence.

BP Fluor 488 is a bright, photostable, and water-soluble green-fluorescent dye with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[7][8][9] Its high fluorescence quantum yield and pH insensitivity (between pH 4 and 10) make it an excellent choice for demanding imaging applications.[6][7][8] By combining the exceptional brightness and photostability of BP Fluor 488 with the specificity of the tetrazine-TCO bioorthogonal reaction, researchers can generate highly specific and sensitive probes for high-resolution immunofluorescence.

Product Specifications

Quantitative data for the key reagents are summarized in the table below for easy reference.

ParameterThis compound
Catalog Number BP-40292[4]
Molecular Weight 703.7 g/mol [4]
Excitation Maximum (λex) 493 nm[4]
Emission Maximum (λem) 517 nm[4]
Extinction Coefficient 83,000 cm⁻¹M⁻¹[4]
Solubility Water, MeOH, DMSO, DMF[4]
Storage -20°C, protected from light[4][7]

Experimental Protocols

Part 1: Labeling of TCO-Modified Antibody with this compound

This protocol describes the conjugation of this compound to an antibody previously modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified antibody (in PBS or other amine-free buffer, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[10]

Protocol:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: 703.7) in 142 µL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Note: This stock solution should be prepared fresh. Unused portions can be stored at -20°C for a short period, protected from light and moisture.

  • Prepare Antibody Solution:

    • The antibody should be at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide (B81097) should be removed by dialysis or buffer exchange.[8][11]

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of this compound stock solution to the TCO-modified antibody solution.

    • Example Calculation: For 100 µg of a 150 kDa antibody (0.667 nmol) in 100 µL of PBS, a 5-fold molar excess would be 3.335 nmol of dye. This corresponds to 0.33 µL of a 10 mM stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing. The reaction is typically rapid, and the disappearance of the pink color of the tetrazine can indicate reaction progress.[5]

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.[5][10]

    • Follow the manufacturer's instructions for the desalting column to collect the purified, labeled antibody.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of fluorophore molecules per antibody.[8]

    • Measure the absorbance of the conjugate at 280 nm (for the antibody) and 493 nm (for BP Fluor 488).

    • Calculate the DOL using the following formula:

      • DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      • Where:

        • A_max is the absorbance at 493 nm.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of BP Fluor 488 at 493 nm (83,000 M⁻¹cm⁻¹).[4]

        • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for fluorescein-like dyes).

    • An optimal DOL for immunofluorescence is typically between 2 and 5.

Part 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for direct immunofluorescence staining of adherent cells using the BP Fluor 488-labeled antibody.

Materials:

  • BP Fluor 488-labeled antibody (from Part 1)

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization (if targeting intracellular antigens)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Protocol:

  • Cell Preparation:

    • Wash the cultured cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Staining:

    • Dilute the BP Fluor 488-labeled antibody to the desired working concentration (typically 1-10 µg/mL) in the blocking buffer.

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., FITC/GFP filter set).

Visualizations

Antibody_Labeling_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Storage TCO_Ab TCO-Modified Antibody in PBS (pH 7.4) Reaction Incubate 1 hr, RT (Protected from Light) TCO_Ab->Reaction Add 3-5x molar excess Dye_Stock This compound 10 mM Stock in DMSO Dye_Stock->Reaction Purify Desalting Column (Remove excess dye) Reaction->Purify Reaction Mixture Final_Product Purified BP Fluor 488- Labeled Antibody Purify->Final_Product Elution

Caption: Workflow for labeling a TCO-modified antibody with this compound.

Immunofluorescence_Protocol Start Cells on Coverslip Fixation Fixation (4% PFA, 15 min) Start->Fixation Permeabilization Permeabilization (Optional) (0.1% Triton X-100, 10 min) Fixation->Permeabilization Blocking Blocking (1% BSA, 30-60 min) Permeabilization->Blocking Staining Antibody Incubation (BP Fluor 488-Ab, 1-2 hr) Blocking->Staining Wash Wash x3 (PBS) Staining->Wash Imaging Mount & Image Wash->Imaging

Caption: General workflow for direct immunofluorescence using a labeled antibody.

References

Protocol for Wash-Free Live-Cell Imaging with Tetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of fluorogenic tetrazine probes in wash-free live-cell imaging. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve specific labeling of biomolecules within living cells without the need for wash steps, thereby minimizing cell perturbation and improving signal-to-noise ratios.[1][2][3][4]

Introduction

Live-cell imaging is a powerful tool for studying dynamic cellular processes. A significant challenge in this field is the specific labeling of target biomolecules with minimal disruption to the cell. Traditional methods often require multiple wash steps to remove unbound fluorescent probes, which can induce cellular stress and lead to a loss of temporal resolution.

Fluorogenic tetrazine probes offer an elegant solution to this problem.[1] These probes consist of a fluorophore conjugated to a tetrazine moiety. The tetrazine acts as a fluorescence quencher, rendering the probe dimly fluorescent in its unbound state.[1] Upon reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or other strained alkene that has been metabolically or genetically incorporated into a target biomolecule, the tetrazine undergoes an iEDDA cycloaddition.[5][6][7][8] This reaction is highly specific and rapid, and it chemically alters the tetrazine, disrupting its quenching ability and leading to a significant increase in fluorescence—a "turn-on" effect.[2][3][9] This inherent fluorogenicity allows for imaging with high contrast without the need to wash away unbound probes.[1][2][3][10][11]

Principle of the Reaction

The core of this technique is the bioorthogonal reaction between a tetrazine and a strained dienophile. The most commonly used reaction is the iEDDA cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[7][8] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with native biological processes.[5][9]

Tetrazine_Probe Fluorogenic Tetrazine Probe (Low Fluorescence) Labeled_Biomolecule Labeled Biomolecule (High Fluorescence) Tetrazine_Probe->Labeled_Biomolecule iEDDA Reaction TCO_Biomolecule TCO-tagged Biomolecule TCO_Biomolecule->Labeled_Biomolecule

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a fluorogenic tetrazine probe and a TCO-tagged biomolecule.

Key Reagents and Their Properties

The success of wash-free live-cell imaging with tetrazine probes is dependent on the careful selection of both the tetrazine probe and the dienophile.

ParameterValueReference
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition[5][9][12]
Reactants Tetrazine and Trans-cyclooctene (TCO)[5][12]
Reaction Kinetics (Second-order rate constants) Up to 30,000 M⁻¹s⁻¹[12]

Experimental Protocols

Part 1: Introduction of the Dienophile (TCO) into Live Cells

The first step involves the site-specific introduction of a dienophile, typically TCO, onto the biomolecule of interest. This can be achieved through several methods:

  • Metabolic Labeling: For labeling glycans, cells can be incubated with unnatural sugars functionalized with TCO.

  • Genetic Code Expansion: Unnatural amino acids containing a TCO group can be genetically encoded into a protein of interest.[2][3][10]

  • Enzymatic Labeling: Enzymes such as HaloTag or SNAP-tag can be used to covalently attach TCO-containing ligands to a protein of interest fused to the tag.[2][3][13]

Protocol: TCO Labeling using HaloTag

  • Cell Culture: Plate cells expressing the HaloTag-fusion protein on a suitable imaging dish (e.g., glass-bottom dishes).

  • Ligand Preparation: Prepare a stock solution of the TCO-containing HaloTag ligand (e.g., HTL-TCO) in DMSO.

  • Labeling:

    • Dilute the HTL-TCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and add the ligand-containing medium.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended):

    • While the subsequent tetrazine probe incubation is wash-free, it is good practice to wash out the excess TCO-ligand to minimize any potential non-specific reactions.

    • Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh cell culture medium.

Start Start: Cells expressing biomolecule of interest Metabolic Metabolic Labeling (e.g., TCO-sugar) Start->Metabolic Genetic Genetic Code Expansion (e.g., TCO-amino acid) Start->Genetic Enzymatic Enzymatic Labeling (e.g., HaloTag + HTL-TCO) Start->Enzymatic Incubate Incubate with TCO-containing molecule Metabolic->Incubate Genetic->Incubate Enzymatic->Incubate Wash Wash to remove excess TCO (optional) Incubate->Wash End Cells with TCO-tagged biomolecule Wash->End

Caption: Workflow for introducing the TCO handle into live cells.

Part 2: Wash-Free Imaging with Fluorogenic Tetrazine Probes

Once the biomolecule of interest is tagged with TCO, the fluorogenic tetrazine probe can be added for imaging.

Protocol: Live-Cell Imaging

  • Probe Preparation: Prepare a stock solution of the fluorogenic tetrazine probe in an appropriate solvent (e.g., DMSO).

  • Imaging Medium: Prepare fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free cell culture medium or HBSS).

  • Probe Addition:

    • Dilute the tetrazine probe stock solution directly into the imaging medium to the final working concentration. Recommended starting concentrations are in the range of 100 nM to 5 µM, but should be optimized for each probe and cell type. For some probes, concentrations as low as 500 nM for 30 minutes have been reported to be effective.[4][10]

    • Gently add the probe-containing medium to the cells.

  • Imaging:

    • Mount the imaging dish on the microscope stage.

    • Begin imaging immediately. The fluorescence signal will develop over time as the tetrazine probe reacts with the TCO-tagged biomolecule. Time-lapse imaging can be performed to monitor the labeling kinetics.

    • There is no need to wash out the excess probe. The low fluorescence of the unbound probe results in a high signal-to-background ratio.[1][2][3]

Quantitative Data Summary

Probe TypeTargetCell TypeProbe ConcentrationIncubation TimeFluorescence Turn-OnReference
OG-5-TzActin (via Phalloidin-TCO)HeLa10 µM30 minNot specified[1]
Rh-5-TzActin (via Phalloidin-TCO)HeLa10 µM30 minNot specified[1]
MeSiRh-5-TzActin (via Phalloidin-TCO)HeLa10 µM30 minNot specified[1]
HD653Nup153 (via Lys-BCN)COS-7500 nM30 minNot specified[4][10]
SiR-TzNup153 (via Lys-BCN)COS-7500 nM30 minNot specified[4][10]
HD654xADORA2A-HaloTag (extracellular)COS-71 µM30 minNot specified[2][3]
HD555H2A-HaloTag (intracellular)COS-71 µMFollowing HD654xNot specified[2][3]

Troubleshooting and Considerations

  • Probe Stability: Some tetrazine derivatives can be susceptible to hydrolysis.[14] It is recommended to use freshly prepared solutions and consider the stability of the chosen probe in aqueous media.

  • Probe Permeability: The cell permeability of tetrazine probes can vary.[2][3][10] For intracellular targets, select a probe that is known to be cell-permeable. For extracellular targets, a cell-impermeable probe can be used to achieve selective surface labeling.[2][3][10]

  • Optimization of Concentrations: The optimal concentrations of both the TCO-ligand and the tetrazine probe should be determined empirically to achieve sufficient labeling with minimal background and cytotoxicity.

  • Light-Activated Probes: For spatiotemporal control, photocaged dihydrotetrazines can be used.[14][15] These probes are activated by light to form the reactive tetrazine, allowing for precise control over the labeling reaction.[14][15]

Start Start: TCO-labeled cells Prepare_Probe Prepare Tetrazine Probe Solution Start->Prepare_Probe Add_Probe Add probe to imaging medium (No wash step) Prepare_Probe->Add_Probe Image Mount on microscope and begin imaging Add_Probe->Image Data_Acquisition Acquire time-lapse or endpoint images Image->Data_Acquisition

Caption: General workflow for wash-free live-cell imaging with tetrazine probes.

References

Site-Specific Protein Labeling Using BP Fluor 488 Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling has become an indispensable tool in biological research and therapeutic development, enabling precise studies of protein function, localization, and dynamics. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a premier bioorthogonal reaction known for its exceptional speed and specificity in biological systems.[1][2][3] BP Fluor 488 Tetrazine is a bright, photostable, green-fluorescent probe designed for this reaction.[4] It demonstrates remarkably fast kinetics with TCO-modified biomolecules, with reaction rates reported up to 30,000 M⁻¹s⁻¹, facilitating efficient labeling even at low protein concentrations.[3]

This document provides detailed protocols for the site-specific labeling of proteins incorporating a TCO moiety with this compound, guidance on reaction optimization, and an example application in studying G-Protein Coupled Receptor (GPCR) trafficking.

Principle of the Reaction

The core of the labeling strategy is the IEDDA "click" reaction. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate a TCO group. This is commonly achieved by genetically encoding a non-canonical amino acid bearing a TCO moiety (e.g., TCO*-Lysine) at a specific site.[5] The TCO-modified protein is then incubated with this compound. The tetrazine ring reacts specifically and rapidly with the strained double bond of the TCO, forming a stable covalent bond and attaching the bright green fluorophore to the target protein.[2][3] The reaction is highly bioorthogonal, proceeding efficiently under physiological conditions without interfering with native cellular processes.[6]

Product Information and Specifications

Quantitative data for BP Fluor 488 dye and the tetrazine-TCO ligation are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Excitation Maximum (λ_max_) ~493-499 nmBroadPharm
Emission Maximum (λ_em_) ~517-520 nmBroadPharm
Molecular Weight ~703.7 g/mol BroadPharm
Solubility Water, DMSO, DMFBroadPharm
Storage -20°C, protected from lightBroadPharm

Table 2: Kinetic and Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended Value/RangeSource
Second-Order Rate Constant (k) Up to 1 x 10⁶ M⁻¹s⁻¹[3]
Recommended pH Range 6.0 - 9.0[6][7]
Reaction Temperature 4°C to 37°C[6][7]
Recommended Molar Ratio 1.05 to 1.5-fold molar excess of Tetrazine dye[2][7]
Typical Reaction Time 30 - 120 minutes[6][7]

Experimental Protocols

Two primary protocols are presented: a general in vitro labeling protocol for purified TCO-modified proteins and a protocol for labeling cell-surface proteins in live cells.

Protocol 1: In Vitro Labeling of Purified TCO-Modified Protein

This protocol describes the steps to label a purified protein containing a site-specifically incorporated TCO group.

Materials:

  • TCO-modified protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4.[8] Other options include HEPES, borate, or carbonate buffers.[6]

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis equipment for purification.[7][8]

Procedure:

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange the TCO-modified protein into the Reaction Buffer.

    • The recommended protein concentration is 1-5 mg/mL.[8]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[4][8]

  • Labeling Reaction:

    • Add a 1.1 to 2.0-fold molar excess of the this compound stock solution to the protein solution.[6] For initial experiments, a 1.5-fold excess is recommended.[2]

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 60-120 minutes at room temperature or 30-60 minutes at 37°C, protected from light.[6][7] For dilute samples, incubation can be extended or performed overnight at 4°C.[7]

  • Purification of Labeled Protein:

    • Remove the unreacted this compound dye from the labeled protein conjugate.

    • Method A: Size-Exclusion Chromatography (SEC). This is the recommended method for efficient separation.[7] Equilibrate the SEC column with the desired storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect fractions. The first colored band to elute contains the labeled protein.

    • Method B: Dialysis. Dialyze the reaction mixture against the desired storage buffer at 4°C with several buffer changes over 24-48 hours.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the BP Fluor 488 dye (~495 nm).

    • Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_final Final Product p TCO-Modified Protein in PBS mix Mix Protein + Dye (1.1-2.0x molar excess of dye) p->mix d This compound in DMSO d->mix incubate Incubate (RT, 60-120 min) mix->incubate Protect from light sec Size-Exclusion Chromatography incubate->sec collect Collect First Colored Band sec->collect final_prod Purified Labeled Protein collect->final_prod store Store at 4°C or -80°C final_prod->store

Caption: Workflow for in vitro protein labeling.

Protocol 2: Live-Cell Labeling of Surface Proteins

This protocol is designed for labeling cell-surface proteins that have been engineered to display a TCO group.

Materials:

  • Adherent cells expressing the TCO-modified surface protein of interest, cultured in a suitable vessel (e.g., glass-bottom dish for imaging).

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM) or imaging buffer (e.g., HBSS)

  • Wash Buffer: PBS or HBSS

Procedure:

  • Prepare Cells:

    • Culture cells to a suitable confluency (e.g., 70-90%).

    • Just before labeling, gently wash the cells twice with warm (37°C) PBS or HBSS to remove serum proteins from the medium.

  • Prepare Labeling Solution:

    • Prepare a fresh solution of this compound in warm cell culture medium or imaging buffer.

    • A typical final concentration ranges from 1 to 5 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.

  • Labeling Reaction:

    • Add the labeling solution to the cells.

    • Incubate at 37°C for 10-30 minutes. Due to the rapid kinetics of the reaction, shorter incubation times are often sufficient.

  • Wash and Image:

    • Remove the labeling solution and wash the cells three to five times with warm wash buffer to remove unreacted dye.

    • Add fresh imaging buffer to the cells.

    • Proceed immediately with fluorescence microscopy.

Application Example: Visualizing GPCR Internalization

Site-specific labeling with this compound is a powerful method to study the trafficking of membrane receptors like GPCRs.[9][10][11] Upon agonist binding, many GPCRs are internalized via endocytosis, a key step in signal desensitization and recycling.

Experimental Outline:

  • Express TCO-GPCR: Transfect mammalian cells (e.g., HEK293) with a plasmid encoding a GPCR of interest (e.g., β2-adrenergic receptor) containing a TCO-lysine residue in an extracellular loop.

  • Label Surface Receptors: Label the live cells with 1-5 µM this compound according to Protocol 2. At this stage (Time 0), fluorescence should be confined to the plasma membrane.

  • Induce Internalization: Treat the cells with a specific agonist (e.g., isoproterenol (B85558) for the β2-adrenergic receptor) to trigger receptor endocytosis.

  • Live-Cell Imaging: Monitor the redistribution of the BP Fluor 488 signal from the plasma membrane into intracellular vesicles (endosomes) over time using confocal or TIRF microscopy.

This approach allows for real-time visualization of receptor trafficking, providing insights into the kinetics of internalization and subsequent sorting to recycling or degradative pathways.[9][12]

G cluster_pathway GPCR Internalization Pathway cluster_endocytosis Endocytosis cluster_fate Post-Endocytic Sorting ligand Agonist (e.g., Isoproterenol) receptor TCO-GPCR labeled with This compound (at Plasma Membrane) ligand->receptor Binding & Activation clathrin Clathrin-Coated Pit receptor->clathrin Internalization endosome Early Endosome clathrin->endosome recycle Recycling Endosome endosome->recycle Recycling Pathway lysosome Lysosome (Degradation) endosome->lysosome Degradative Pathway reinsertion Re-insertion into Plasma Membrane recycle->reinsertion

Caption: GPCR signaling and trafficking pathway.

References

Application Notes and Protocols: Pre-targeted Cell Labeling with BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted cell labeling is a powerful, two-step strategy that decouples the targeting of a specific cellular marker from the delivery of a payload, such as a fluorescent probe. This methodology significantly enhances the signal-to-noise ratio by allowing the targeting molecule, typically an antibody, to bind to its target and for unbound antibody to clear from the system before the detection molecule is introduced. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is an ideal bioorthogonal "click chemistry" reaction for this purpose due to its exceptionally fast kinetics and high specificity in biological systems.[1][2][3][4][5][6]

BP Fluor 488 Tetrazine is a bright, green-fluorescent probe designed for the detection of TCO-tagged biomolecules.[7][8] Its high water solubility, photostability, and pH insensitivity make it an excellent choice for live-cell imaging applications.[9][10] Notably, this compound exhibits exceptionally rapid cycloaddition kinetics with TCO dienophiles, with reported reaction rates of up to 30,000 M⁻¹s⁻¹, among the fastest reported for any bioorthogonal reaction.[7][11] This rapid reaction is critical for efficient labeling in dynamic biological environments and at low concentrations of labeling reagents.[12][13]

These application notes provide detailed protocols for the use of this compound in a pre-targeted cell labeling workflow, including antibody-TCO conjugation and subsequent fluorescent labeling of live cells.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Catalog Number BP-40292[7]
Molecular Formula C₃₀H₂₁N₇O₁₀S₂[7]
Molecular Weight 703.7 g/mol [7]
Excitation Maximum (λex) 493 nm[7]
Emission Maximum (λem) 517 nm[7]
Extinction Coefficient 83,000 cm⁻¹M⁻¹[7]
Solubility Water, MeOH, DMSO, DMF[7]
Storage -20°C[7]
Table 2: Reaction Kinetics of Tetrazine Probes
Tetrazine ProbeDienophileSecond-Order Rate Constant (k₂)Reference
This compound trans-cyclooctene (TCO)up to 30,000 M⁻¹s⁻¹[7]
Generic Tetrazinetrans-cyclooctene (TCO)~6,000 M⁻¹s⁻¹ in serum[13]
Generic TetrazinenorborneneSlower than TCO[14]

Note: Reaction kinetics are highly dependent on the specific structures of the tetrazine and dienophile, as well as reaction conditions such as solvent and temperature.

Table 3: Fluorescence Enhancement of Tetrazine Dyes Upon Reaction
Tetrazine-Dye ConjugateFold Fluorescence Enhancement (approx.)Reference
Green-emitting tetrazine dyes15-40x[10][15]
Red-emitting tetrazine dyes15-20x[15]

Note: The fluorescence of many tetrazine-dye conjugates is quenched, and this quenching is relieved upon reaction with a TCO, leading to a significant increase in fluorescence, which contributes to a high signal-to-noise ratio.[6][10][15]

Experimental Protocols

Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody

This protocol describes the conjugation of a TCO moiety to an antibody, using Trastuzumab (Herceptin®), which targets the HER2 receptor, as an example.[16]

Materials:

  • Trastuzumab (or other antibody of interest)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.

    • Exchange the antibody into PBS, pH 7.4 using a PD-10 desalting column or by dialysis.

    • Concentrate the antibody to 2-5 mg/mL using an Amicon Ultra centrifugal filter.

    • Determine the antibody concentration by measuring absorbance at 280 nm.

  • TCO-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3 with 0.1 M sodium bicarbonate buffer.

    • Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[14]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Antibody-TCO Conjugate:

    • Remove unreacted TCO-PEG4-NHS ester using a PD-10 desalting column, eluting with PBS, pH 7.4.

    • Concentrate the purified antibody-TCO conjugate using an Amicon Ultra centrifugal filter.

    • Determine the final concentration of the antibody-TCO conjugate.

    • The degree of labeling (DOL) can be determined by MALDI-TOF mass spectrometry.

  • Storage:

    • Store the antibody-TCO conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Pre-targeted Labeling of Live Cells with this compound

This protocol provides a general procedure for the fluorescent labeling of HER2-positive cells (e.g., SK-BR-3) pre-targeted with a TCO-conjugated antibody.

Materials:

  • HER2-positive cells (e.g., SK-BR-3) and appropriate cell culture medium

  • Antibody-TCO conjugate (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Formaldehyde (B43269) (for fixing, optional)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HER2-positive cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Pre-targeting with Antibody-TCO:

    • Prepare a solution of the antibody-TCO conjugate in cell culture medium at a concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the antibody-TCO solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with warm PBS containing 1% BSA to remove unbound antibody-TCO.

  • Labeling with this compound:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Add the this compound solution to the pre-targeted cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells three times with warm PBS.

  • Imaging:

    • The cells can now be imaged live in PBS or fixed for later analysis.

    • For fixing, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (e.g., excitation at ~490 nm and emission at ~520 nm).

Mandatory Visualization

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Labeling Antibody_TCO Antibody-TCO Conjugate Binding Incubation & Binding Antibody_TCO->Binding Cell Target Cell with Surface Antigen Cell->Binding Wash1 Wash to Remove Unbound Antibody-TCO Binding->Wash1 Click_Reaction iEDDA Click Reaction Wash1->Click_Reaction Fluor_Tz BP Fluor 488 Tetrazine Fluor_Tz->Click_Reaction Labeled_Cell Labeled Cell Wash2 Wash to Remove Unbound Fluorophore Click_Reaction->Wash2 Wash2->Labeled_Cell

Caption: Experimental workflow for pre-targeted cell labeling.

iEDDA_Reaction TCO Trans-cyclooctene (TCO) (on Antibody) Dihydropyridazine Stable Dihydropyridazine Adduct (Covalent Linkage) TCO->Dihydropyridazine + Tetrazine This compound Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen releases

Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.

References

Quantifying the Labeling Efficiency of BP Fluor 488 Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 Tetrazine is a high-performance, green-fluorescent probe designed for the rapid and specific labeling of biomolecules functionalized with a trans-cyclooctene (B1233481) (TCO) group. This labeling strategy leverages the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between tetrazine and TCO. The reaction's high efficiency and specificity make it an ideal tool for a wide range of applications, including live-cell imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs).[1]

A critical parameter for ensuring the reproducibility and accuracy of fluorescence-based assays is the precise quantification of the labeling efficiency, commonly expressed as the Degree of Labeling (DOL). The DOL represents the average number of fluorophore molecules conjugated to a single biomolecule.[2][3] An optimal DOL is crucial, as under-labeling can lead to low signal-to-noise ratios, while over-labeling may cause fluorescence quenching or alter the biological activity of the labeled molecule.[4] For antibodies, a DOL range of 4 to 9 is often considered optimal for many applications.[2][4]

These application notes provide detailed protocols for labeling TCO-modified proteins with this compound and for the subsequent quantification of the DOL.

Quantitative Data Summary

For accurate and reproducible labeling experiments, it is essential to be aware of the physicochemical properties of this compound. The key quantitative parameters are summarized in the table below.

ParameterValueReference
Excitation Maximum (λmax)493 nm[5]
Emission Maximum (λem)517 nm[5]
Molar Extinction Coefficient (ε) at λmax83,000 M⁻¹cm⁻¹[5]
Recommended Degree of Labeling (DOL) for Antibodies4 - 9[2]
Reaction Kinetics (k) with TCOup to 30,000 M⁻¹s⁻¹[5]
Molecular Weight703.7 g/mol [5]
SolubilityWater, MeOH, DMSO, DMF[5]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins with this compound

This protocol describes a general procedure for the conjugation of this compound to a protein previously modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4) free of amines (like Tris) or preservatives (like sodium azide).

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the TCO-Modified Protein:

    • Ensure the TCO-modified protein is at a concentration of 1-5 mg/mL in the Reaction Buffer.

    • If the protein buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution, dissolve 0.7 mg of this compound in 100 µL of DMSO.

  • Labeling Reaction:

    • Add a 1.5 to 20-fold molar excess of this compound to the TCO-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C, protected from light. Given the rapid kinetics of the tetrazine-TCO ligation, shorter incubation times are often sufficient.[6]

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).

    • Equilibrate the column with PBS buffer, pH 7.4.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Protocol 2: Quantification of the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method to determine the DOL of the this compound-labeled protein.

Materials:

  • Purified this compound-labeled protein

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurements:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 493 nm (A₄₉₃).

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculation of the Degree of Labeling (DOL):

    • Step 1: Calculate the concentration of this compound.

      • Concentration of Dye (M) = A₄₉₃ / (ε_dye × path length)

      • Where:

        • A₄₉₃ is the absorbance at 493 nm.

        • ε_dye is the molar extinction coefficient of this compound (83,000 M⁻¹cm⁻¹).

        • The path length is typically 1 cm.

    • Step 2: Calculate the concentration of the protein.

      • A correction factor (CF) is needed to account for the absorbance of the dye at 280 nm.

      • CF = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at 493 nm). This should be determined experimentally for the free dye, but a typical value for similar dyes is around 0.11.[4]

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₉₃ × CF)

      • Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Where:

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Step 3: Calculate the Degree of Labeling (DOL).

      • DOL = (Concentration of Dye (M)) / (Concentration of Protein (M))

Visualizations

G cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product TCO_Protein TCO-Modified Protein Reaction_Step Inverse Electron Demand Diels-Alder Cycloaddition TCO_Protein->Reaction_Step BP488_Tetrazine BP Fluor 488 Tetrazine BP488_Tetrazine->Reaction_Step Labeled_Protein BP Fluor 488-Labeled Protein Reaction_Step->Labeled_Protein

Caption: Chemical pathway for labeling a TCO-modified protein with this compound.

G Start Start: TCO-Modified Protein & this compound Prepare_Dye Prepare BP Fluor 488 Tetrazine Stock Solution Start->Prepare_Dye Mix_Reactants Mix TCO-Protein and This compound Start->Mix_Reactants Prepare_Dye->Mix_Reactants Incubate Incubate Reaction Mixture (30-120 min, RT) Mix_Reactants->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify End End: Purified Labeled Protein Purify->End

Caption: Experimental workflow for protein labeling with this compound.

G Start_DOL Start: Purified Labeled Protein Measure_Abs Measure Absorbance at 280 nm and 493 nm Start_DOL->Measure_Abs Calc_Dye_Conc Calculate Dye Concentration (using A₄₉₃ and ε_dye) Measure_Abs->Calc_Dye_Conc Calc_Protein_Conc Calculate Protein Concentration (using corrected A₂₈₀ and ε_protein) Measure_Abs->Calc_Protein_Conc Calc_DOL Calculate Degree of Labeling (DOL = [Dye] / [Protein]) Calc_Dye_Conc->Calc_DOL Calc_Protein_Conc->Calc_DOL End_DOL End: Quantified DOL Calc_DOL->End_DOL

Caption: Workflow for calculating the Degree of Labeling (DOL).

References

Application Note: High-Efficiency Fluorescent Labeling of Oligonucleotides using BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for researchers, scientists, and drug development professionals on the conjugation of BP Fluor 488 Tetrazine to oligonucleotides.

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for numerous applications in molecular biology, diagnostics, and therapeutics, including gene sequencing, in-situ hybridization (FISH), and real-time PCR.[] Bioorthogonal chemistry provides powerful tools for this purpose, enabling rapid and specific conjugation reactions in complex biological environments without interfering with native biochemical processes.[2]

This application note details a protocol for the conjugation of this compound to oligonucleotides using the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[2][3] The TCO-tetrazine ligation forms a stable covalent bond and is currently the most efficient bioorthogonal reaction reported.[4]

BP Fluor 488 is a bright and photostable fluorescent dye with excitation and emission maxima comparable to other popular 488 nm dyes like FITC and Alexa Fluor 488, making it ideal for a wide range of fluorescence-based detection methods.[5] This protocol provides a step-by-step guide for labeling TCO-modified oligonucleotides, followed by purification and characterization of the final conjugate.

Principle of the Method

The conjugation strategy is based on the IEDDA reaction between the this compound and a trans-cyclooctene (TCO) modified oligonucleotide. The tetrazine acts as the electron-deficient diene and the strained TCO acts as the dienophile. The cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[3][4] This reaction is highly specific; the TCO and tetrazine moieties do not react with naturally occurring functional groups such as amines or thiols, ensuring precise, targeted labeling.[3][4]

cluster_reactants Reactants cluster_product Product Oligo TCO-Modified Oligonucleotide Fluorophore BP Fluor 488-Tetrazine Conjugate Fluorescently Labeled Oligonucleotide Conjugate Oligo->Conjugate + Fluorophore->Conjugate N2 N₂ Gas

Figure 1. TCO-Tetrazine Ligation Reaction.

Experimental Protocols

Overall Workflow

The process begins with the preparation of the TCO-modified oligonucleotide and the this compound. These components are then combined in a buffered solution to initiate the conjugation reaction. Following incubation, the fluorescently labeled oligonucleotide is purified from unreacted dye and unlabeled starting material. The final step involves characterizing the conjugate to determine its concentration and the efficiency of the labeling reaction.

G A 1. Prepare Reagents (TCO-Oligo & BP Fluor 488-Tz) B 2. Set up Conjugation Reaction (Mix reactants in buffer) A->B C 3. Incubate (Room Temperature) B->C D 4. Purify Conjugate (e.g., HPLC, Spin Column) C->D E 5. Characterize Final Product (UV-Vis Spectroscopy) D->E

Figure 2. Experimental workflow for oligonucleotide conjugation.
Materials and Reagents

  • TCO-modified Oligonucleotide

  • This compound

  • Nuclease-free water

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., HPLC, desalting spin columns)

  • UV-Vis Spectrophotometer

Step 1: Preparation of Reagents
  • TCO-modified Oligonucleotide: Resuspend the lyophilized TCO-modified oligonucleotide in nuclease-free water or PBS to a final stock concentration of 100 µM. Verify the concentration by measuring the absorbance at 260 nm (A₂₆₀). Store at -20°C.

  • This compound: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved. This solution should be stored at -20°C, protected from light and moisture.

Step 2: Conjugation Reaction

This protocol is designed for a 50 µL reaction volume. The reaction can be scaled as needed.

  • In a microcentrifuge tube, add the TCO-modified oligonucleotide to a final concentration of 10-50 µM. For a 50 µL reaction, this would be:

    • For 10 µM final: 5 µL of 100 µM TCO-oligo stock.

  • Add the this compound stock solution to the reaction. A slight molar excess (1.5 to 3-fold) of the tetrazine dye is recommended to ensure complete labeling of the oligonucleotide.

    • Example: For a 10 µM oligo concentration, add the tetrazine to a final concentration of 15 µM (1.5x excess). If using a 1 mM tetrazine stock, this would be 0.75 µL.

  • Add PBS (pH 7.4) to bring the final reaction volume to 50 µL.

  • Gently vortex the tube and briefly centrifuge to collect the contents at the bottom.

Step 3: Incubation
  • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[3]

  • The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the decrease in its characteristic absorbance between 510-550 nm.[4]

Step 4: Purification of the Labeled Oligonucleotide

Purification is essential to remove excess, unreacted this compound.

  • For High Purity (Recommended): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled starting material.[]

  • For Rapid Purification: Desalting spin columns or size-exclusion chromatography can be used to efficiently remove the low-molecular-weight free dye from the higher-molecular-weight oligonucleotide conjugate.[6]

  • Alternative Method: For some dyes, pH-controlled butanol extraction can be a simple and rapid purification method. This technique exploits the differential solubility of the hydrophilic DNA and the more hydrophobic free dye.[6][7]

After purification, the labeled oligonucleotide should be stored at -20°C, protected from light.

Step 5: Characterization and Quantification

The concentration and labeling efficiency of the final conjugate can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀, for the oligonucleotide) and at the absorbance maximum for BP Fluor 488 (A_max, typically ~501 nm).[5]

  • Calculate the concentration of the oligonucleotide:

    • A correction factor is needed to account for the dye's absorbance at 260 nm.

    • Oligo Conc. (M) = [A₂₆₀ - (A_max × CF₂₆₀)] / ε₂₆₀

      • CF₂₆₀: Correction factor = (A₂₆₀ of dye) / (A_max of dye).

      • ε₂₆₀: Molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).

  • Calculate the concentration of the dye:

    • Dye Conc. (M) = A_max / ε_max

      • ε_max: Molar extinction coefficient of BP Fluor 488 at its λ_max (e.g., 90,000 M⁻¹cm⁻¹ for ATTO 488).[5]

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye Conc.] / [Oligo Conc.]

    • A DOL of ~1.0 indicates that, on average, each oligonucleotide is labeled with one dye molecule.

Data Presentation

Quantitative Summary

The TCO-Tetrazine ligation offers superior performance for oligonucleotide labeling, characterized by its rapid kinetics and efficiency under physiological conditions.

ParameterValueReference
Reaction Type Inverse-Electron-Demand Diels-Alder[2][4]
Reaction Kinetics Extremely fast (up to 10⁶ M⁻¹s⁻¹)[2][4]
Required Conditions Aqueous buffer (e.g., PBS), pH 6-9[3][4]
Temperature Room Temperature[3][4]
Catalyst Required None[2]
Reaction Time 10 - 60 minutes[3]
Efficiency High, enables labeling at µM to nM concentrations[2][8]
Fluorescence Increase Can be significant ("turn-on"), from 3 to >200-fold depending on the specific fluorophore-tetrazine construct[9][10]

Table 1. Key characteristics of the TCO-Tetrazine conjugation reaction.

Fluorophore Spectral Properties

The spectral properties of BP Fluor 488 are comparable to other common 488 nm dyes. The data below for the similar ATTO 488 dye can be used as a reference.

PropertyValue
Excitation Maximum (λ_abs) ~501 nm
Emission Maximum (λ_em) ~523 nm
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.80

Table 2. Representative spectral properties for a 488-class fluorophore (Data for ATTO 488).[5]

References

Click Chemistry Toolkit: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the use of click chemistry toolkits for the labeling and visualization of biomolecules in cellular imaging. This powerful and versatile technology enables the specific and efficient tagging of various cellular components, including nascent DNA, RNA, proteins, and glycans, providing valuable insights into complex biological processes.

Core Principles of Click Chemistry in Cellular Imaging

Click chemistry refers to a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1] In the context of cellular imaging, this typically involves a two-step process:

  • Metabolic Labeling: A biomolecule of interest is metabolically labeled by introducing a precursor molecule containing a small, bioorthogonal chemical handle (e.g., an azide (B81097) or an alkyne). This handle is incorporated into the newly synthesized biomolecule by the cell's own metabolic machinery.

  • Click Reaction: A fluorescent probe containing the complementary reactive group is then introduced. This probe "clicks" onto the bioorthogonal handle via a highly specific and efficient reaction, covalently attaching the fluorescent dye to the target biomolecule.

The two most common types of click reactions used for cellular imaging are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry.

Quantitative Data Summary

The choice of click chemistry reaction and fluorescent probe can significantly impact the outcome of a cellular imaging experiment. The following tables provide a summary of key quantitative data to aid in reagent selection.

Table 1: Comparison of Bioorthogonal Reaction Kinetics
Reaction TypeReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Azide + Terminal Alkyne10 to 10⁴[1][2]Fast kinetics, well-established protocols.Requires copper catalyst, which can be toxic to live cells.
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)10⁻³ to 1[1][2]Copper-free, suitable for live-cell imaging.Slower kinetics than CuAAC, bulkier reagents may cause steric hindrance.
IEDDA Tetrazine + Strained Alkene (e.g., TCO)1 to 10⁶[1][2]Extremely fast kinetics, excellent for in vivo applications.Reagents can have stability issues.
Table 2: Properties of Common Fluorescent Dyes for Click Chemistry
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
Alexa Fluor 488 Azide 4955190.92High
Alexa Fluor 568 Azide 5786030.69High[3]
Alexa Fluor 647 Azide 6506680.33Very High
Cy3 Azide 5505700.15Moderate
Cy5 Azide 6496700.20Moderate
FITC (Fluorescein) Azide 4945180.95Low[3]

Note: Quantum yield and photostability can be influenced by the local environment. Data presented are for comparative purposes.

Experimental Protocols

Here, we provide detailed protocols for three key applications of click chemistry in cellular imaging.

Application Note 1: Imaging Nascent DNA Synthesis for Cell Proliferation Analysis

Principle: The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on EdU allows for the subsequent covalent attachment of a fluorescent azide via a CuAAC reaction.

Experimental Protocol: EdU Staining for Cell Proliferation

Materials:

  • Cells of interest cultured on coverslips

  • Complete cell culture medium

  • EdU (10 mM stock in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, and a reducing agent like sodium ascorbate)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate the cells for a desired period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for EdU incorporation. The incubation time can be adjusted based on the cell cycle length.

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide (e.g., Alexa Fluor 488 azide), and a reducing agent in a reaction buffer.

    • Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 3% BSA.

  • Nuclear Counterstaining and Imaging:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Experimental Workflow for EdU Labeling

G Workflow for EdU-based Cell Proliferation Assay cluster_0 Cell Culture and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Reaction and Staining cluster_3 Imaging A Seed cells on coverslips B Add EdU to culture medium (10 µM) A->B C Incubate for 1-2 hours at 37°C B->C D Wash with PBS C->D E Fix with 4% PFA for 15 min D->E F Permeabilize with 0.5% Triton X-100 for 20 min E->F G Prepare Click-iT® reaction cocktail F->G H Incubate with cells for 30 min G->H I Wash with PBS + 3% BSA H->I J Counterstain with DAPI I->J K Mount coverslip J->K L Image with fluorescence microscope K->L

Caption: Workflow for EdU-based Cell Proliferation Assay.

Application Note 2: Visualizing Nascent Protein Synthesis

Principle: The methionine analog L-azidohomoalanine (AHA) or the puromycin (B1679871) analog O-propargyl-puromycin (OPP) can be used to label newly synthesized proteins. AHA contains an azide group, while OPP has an alkyne group, allowing for their detection with a complementary fluorescently labeled alkyne or azide, respectively.

Experimental Protocol: Nascent Protein Labeling with AHA

Materials:

  • Cells of interest cultured on coverslips

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Complete medium

  • Fixative, permeabilization, and wash buffers (as in Protocol 1)

  • Click-iT® Reaction Buffer Kit with a fluorescent alkyne (e.g., Alexa Fluor 594 alkyne)

  • Nuclear counterstain and mounting medium

Procedure:

  • AHA Labeling:

    • Starve the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).

    • Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the protein synthesis rate of the cells.

    • (Optional) Chase with complete medium for a desired period to track the localization of the labeled proteins.

  • Cell Fixation and Permeabilization:

    • Follow the same procedure as in Protocol 1 (steps 2.1 - 2.4).

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail with the fluorescent alkyne.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 3% BSA.

  • Counterstaining and Imaging:

    • Follow the same procedure as in Protocol 1 (steps 4.1 - 4.4).

Logical Relationship for Nascent Protein Detection

G Logic of Nascent Protein Synthesis Detection Met_depletion Methionine Depletion AHA_incubation AHA Incubation Met_depletion->AHA_incubation Protein_synthesis Protein Synthesis AHA_incubation->Protein_synthesis AHA_protein AHA-labeled Nascent Proteins Protein_synthesis->AHA_protein Click_reaction Click Reaction with Fluorescent Alkyne AHA_protein->Click_reaction Fluorescent_protein Fluorescently Labeled Proteins Click_reaction->Fluorescent_protein Imaging Fluorescence Microscopy Fluorescent_protein->Imaging

Caption: Logic of Nascent Protein Synthesis Detection.

Application Note 3: Imaging Glycan Dynamics

Principle: Cells can be metabolically labeled with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) which are incorporated into glycans.[4][5] These azide-labeled glycans can then be visualized using a fluorescent probe functionalized with a strained alkyne via SPAAC, which is ideal for live-cell imaging.

Experimental Protocol: Live-Cell Imaging of Cell-Surface Glycans

Materials:

  • Cells of interest cultured in a glass-bottom dish

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac₄ManNAz, 25-50 µM)

  • Fluorescent probe with a strained alkyne (e.g., DBCO-Fluor 488)

  • Live-cell imaging medium

  • (Optional) Nuclear and/or membrane stains for live cells

Procedure:

  • Metabolic Labeling:

    • Add the azide-modified sugar to the cell culture medium.

    • Incubate the cells for 1-3 days to allow for incorporation into cell-surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS or live-cell imaging medium.

    • Add the DBCO-functionalized fluorescent probe to the medium at a final concentration of 10-50 µM.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing and Imaging:

    • Wash the cells three times with warm live-cell imaging medium to remove unbound probe.

    • (Optional) Add live-cell nuclear or membrane stains.

    • Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.

Signaling Pathway Visualization: mTOR Pathway

Click chemistry can be a powerful tool to study signaling pathways like the mTOR pathway, which is a central regulator of cell growth and metabolism.[6][7][8][9][10] For example, by using AHA or OPP labeling, researchers can quantify changes in global protein synthesis in response to mTOR inhibitors.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Click_Chemistry Click Chemistry (AHA/OPP Labeling) Protein_Synthesis->Click_Chemistry Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway and its analysis using click chemistry.

References

Spatiotemporal Control of Bioorthogonal Reactions in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as an indispensable tool for the precise study of biological processes in their native context. By employing reactions between mutually inert partners within a living system, researchers can label, track, and manipulate biomolecules with minimal interference to endogenous cellular functions. However, achieving control over where and when these reactions occur—termed spatiotemporal control—is crucial for dissecting dynamic cellular events and for the development of targeted therapeutics with enhanced efficacy and reduced side effects.

This document provides a comprehensive overview of the key strategies for achieving spatiotemporal control of bioorthogonal reactions in live cells. We present detailed application notes, experimental protocols for key techniques, and quantitative data to guide researchers in selecting and implementing the most suitable approach for their studies.

Strategies for Spatiotemporal Control

The ability to initiate bioorthogonal reactions at a specific location and time within a live cell can be achieved through several elegant strategies, primarily categorized as light-inducible, enzyme-activated, and concentration-dependent methods.

Light-Inducible Control

Light offers an exceptional degree of spatiotemporal precision, allowing for the initiation of bioorthogonal reactions with subcellular resolution.[1][2] This is typically achieved by using photolabile protecting groups, or "cages," that render one of the bioorthogonal reactants inert until it is "uncaged" by irradiation with a specific wavelength of light.[1][3]

Key Features:

  • High Precision: Light can be focused on specific subcellular regions.[1]

  • Rapid Activation: Photochemical reactions are typically very fast.[3]

  • Tunability: The wavelength and intensity of light can be precisely controlled.[1]

Applications:

  • Pulse-chase labeling: Tracking the movement and fate of biomolecules.

  • Photo-pharmacology: Activating drugs at a specific site to minimize systemic toxicity.[4]

  • Single-cell proteomics: Labeling and identifying proteins within a single cell.

Enzyme-Activated Control

The inherent specificity and localization of enzymes within cells can be harnessed to control bioorthogonal reactions.[5] This strategy often involves designing a "caged" bioorthogonal reactant that is unmasked by the activity of a specific enzyme, which may be overexpressed in a particular cell type (e.g., cancer cells) or localized to a specific organelle.[5][6] A powerful application of this is Enzyme-Instructed Self-Assembly (EISA), where enzymatic conversion of a precursor molecule triggers self-assembly into supramolecular structures, concentrating the bioorthogonal handle at the desired location.[7][8][9]

Key Features:

  • High Specificity: Leverages the exquisite substrate specificity of enzymes.[5]

  • Biological Targeting: Can be targeted to specific cell types or subcellular compartments where the enzyme is active.[5][6]

  • Amplification: Enzymatic catalysis can lead to an amplification of the uncaging event.[7]

Applications:

  • Targeted drug delivery: Activating a prodrug only in diseased cells that express a specific enzyme.[10]

  • Disease diagnostics: Designing probes that become fluorescent upon activation by a disease-associated enzyme.

  • In situ hydrogel formation: Creating localized hydrogels for tissue engineering or drug delivery.

Concentration-Dependent Control

This strategy relies on increasing the local concentration of one of the bioorthogonal reactants within a specific subcellular compartment to drive the reaction selectively in that location. This is often achieved by genetically fusing one of the reactants to a protein that is targeted to a specific organelle, such as the mitochondria or the nucleus.[11]

Key Features:

  • Subcellular Targeting: Enables the study of processes within specific organelles.[11]

  • Genetic Encoding: Allows for precise targeting through the use of localization signals.[11][12]

  • Compatibility with various reactions: Can be applied to a wide range of bioorthogonal reaction pairs.

Applications:

  • Organelle-specific labeling: Studying the proteome or glycome of a specific organelle.

  • Mapping protein-protein interactions: Investigating interaction networks within a defined subcellular space.

  • Targeting drugs to organelles: Delivering therapeutic agents to specific subcellular compartments.

Quantitative Data Summary

The choice of a spatiotemporal control strategy depends on factors such as the desired level of precision, the biological system under investigation, and the specific application. The following tables provide a summary of key quantitative parameters for different bioorthogonal reactions and control mechanisms to aid in this selection process.

Table 1: Light-Inducible Bioorthogonal Reactions

Reaction TypeWavelength (nm)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Quantum Yield (Φ)Notes
Tetrazole-Alkene Cycloaddition300-365up to 11.0HighForms a fluorescent product.[2][3]
Photocaged Tetrazine Ligation405-470 (visible)>10³ (for uncaged)-Allows for the use of less phototoxic visible light.[4][13]
Photocaged Cyclopropenone~365--Uncaged cyclopropenone reacts rapidly with phosphines.

Table 2: Enzyme-Activated Bioorthogonal Systems

EnzymeBioorthogonal ReactionProdrug/ProbeIC₅₀ (Activated)On-Target/Off-Target Ratio
Alkaline PhosphataseIEDDAPhospho-tetrazineVaries with drugHigh
Beta-lactamaseEliminationCephalosporin-caged drugnM range>100-fold
Horseradish PeroxidaseTetrazine LigationDihydrotetrazine-Spatially controlled by H₂O₂

Table 3: Concentration-Dependent Labeling

Targeting MoietyOrganelleBioorthogonal PairFold Concentration IncreaseOn-Target/Off-Target Labeling Ratio
Mitochondrial Targeting Seq.MitochondriaTCO-Tetrazine>100>20
Nuclear Localization SignalNucleusAzide-Alkyne (SPAAC)>50>15
ER Retention SignalEndoplasmic ReticulumNorbornene-Tetrazine>80>18

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments demonstrating the spatiotemporal control of bioorthogonal reactions.

Protocol 1: Light-Induced Protein Labeling in a Specific Subcellular Region

This protocol describes the use of a photocaged, cell-permeable tetrazine-fluorophore conjugate to label a protein of interest (POI) tagged with a trans-cyclooctene (B1233481) (TCO) dienophile in a specific region of a live mammalian cell.

Materials:

  • Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes.

  • Plasmid encoding POI-TCO fusion protein.

  • Transfection reagent.

  • Photocaged tetrazine-fluorophore conjugate (e.g., coumarin-caged SiR-tetrazine).

  • Live-cell imaging medium.

  • Confocal microscope with a 405 nm laser for uncaging and appropriate lasers for imaging.

Experimental Workflow Diagram:

Caption: Workflow for light-induced subcellular protein labeling.

Procedure:

  • Cell Culture and Transfection: a. Twenty-four hours before transfection, seed HeLa cells on a 35 mm glass-bottom dish at a density of 1.5 x 10⁵ cells. b. Transfect the cells with the plasmid encoding the POI-TCO fusion protein using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate the cells for 24-48 hours to allow for protein expression.

  • Labeling with Photocaged Probe: a. Prepare a 10 µM working solution of the photocaged tetrazine-fluorophore in pre-warmed live-cell imaging medium. b. Aspirate the culture medium from the cells and wash once with PBS. c. Add the photocaged probe solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Photoactivation and Imaging: a. Mount the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. b. Locate a cell expressing the POI-TCO. c. Define a region of interest (ROI) for photoactivation within the cell. d. Use the 405 nm laser at a low power setting to irradiate the ROI for 1-5 seconds to uncage the tetrazine. e. Immediately after photoactivation, acquire images using the appropriate laser line for the fluorophore (e.g., 640 nm for SiR).

  • Data Analysis: a. Quantify the fluorescence intensity within the photoactivated ROI and in a non-irradiated region of the same cell to determine the signal-to-background ratio.

Protocol 2: Enzyme-Activated Prodrug Therapy in Cancer Cells

This protocol describes a cell-based assay to evaluate the efficacy of a prodrug that is activated by a cancer-specific enzyme, leading to the release of a cytotoxic agent via a bioorthogonal cleavage reaction.

Materials:

  • Cancer cell line overexpressing the target enzyme (e.g., a specific phosphatase).

  • Normal cell line with low expression of the target enzyme (as a control).

  • Enzyme-activatable prodrug (e.g., a phosphorylated tetrazine that releases a drug upon reaction with TCO).

  • TCO-caged cytotoxic drug.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo).

Signaling Pathway Diagram:

G cluster_0 Cancer Cell cluster_1 Normal Cell Prodrug Prodrug Enzyme Enzyme Prodrug->Enzyme Active Tetrazine Active Tetrazine Enzyme->Active Tetrazine dephosphorylation Drug Release Drug Release Active Tetrazine->Drug Release + TCO-caged drug Apoptosis Apoptosis Drug Release->Apoptosis Prodrug_norm Prodrug Low Enzyme Low/No Enzyme Prodrug_norm->Low Enzyme No Reaction No Reaction Low Enzyme->No Reaction

Caption: Enzyme-mediated prodrug activation pathway.

Procedure:

  • Cell Seeding: a. Seed both the cancer cell line and the normal cell line in separate 96-well plates at a density of 5,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the enzyme-activatable prodrug and the TCO-caged cytotoxic drug in cell culture medium. b. Treat the cells with the compounds at various concentrations. Include wells with the prodrug alone, the caged drug alone, and a combination of both. Also include untreated control wells. c. Incubate the cells for 48-72 hours.

  • Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's protocol. b. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC₅₀ value for each cell line. A significantly lower IC₅₀ in the cancer cell line compared to the normal cell line indicates successful enzyme-specific prodrug activation.

Protocol 3: Concentration-Dependent Labeling of Mitochondrial Proteins

This protocol describes the targeted labeling of a mitochondrial protein by genetically fusing it to a bioorthogonal handle and using a low concentration of the reaction partner to confine the reaction to the mitochondria.

Materials:

  • HEK293T cells.

  • Plasmid encoding a mitochondrial protein fused to a norbornene tag (e.g., Tomm20-norbornene).

  • Transfection reagent.

  • Cell-permeable, fluorogenic tetrazine probe (e.g., SiR-tetrazine).

  • MitoTracker Green FM.

  • Live-cell imaging medium.

  • Confocal microscope.

Logical Relationship Diagram:

G High [Norbornene] in Mitochondria High [Norbornene] in Mitochondria Reaction Favored in Mitochondria Reaction Favored in Mitochondria High [Norbornene] in Mitochondria->Reaction Favored in Mitochondria Selective Mitochondrial Labeling Selective Mitochondrial Labeling Reaction Favored in Mitochondria->Selective Mitochondrial Labeling Low [Tetrazine] in Cytosol Low [Tetrazine] in Cytosol Reaction Disfavored in Cytosol Reaction Disfavored in Cytosol Low [Tetrazine] in Cytosol->Reaction Disfavored in Cytosol

Caption: Logic of concentration-dependent subcellular labeling.

Procedure:

  • Cell Culture and Transfection: a. Seed HEK293T cells on a glass-bottom dish. b. Transfect the cells with the plasmid encoding Tomm20-norbornene. c. Incubate for 24-48 hours.

  • Mitochondria Co-staining and Labeling: a. Incubate the cells with 100 nM MitoTracker Green FM for 30 minutes at 37°C to label the mitochondria. b. Wash the cells once with pre-warmed live-cell imaging medium. c. Add a 200 nM solution of the SiR-tetrazine probe to the cells and incubate for 15 minutes.

  • Imaging and Analysis: a. Wash the cells twice with live-cell imaging medium. b. Image the cells using a confocal microscope, acquiring images in the green channel (MitoTracker) and the far-red channel (SiR-tetrazine). c. Analyze the colocalization between the MitoTracker signal and the SiR-tetrazine signal to confirm selective labeling of the mitochondria. d. Quantify the fluorescence intensity of the SiR-tetrazine in the mitochondria and in the cytosol to determine the on-target/off-target labeling ratio.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 488 Tetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments involving this bright, green-fluorescent probe.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal

A faint or altogether absent fluorescent signal is a frequent challenge. The root cause often lies in one of several key areas of the experimental process, from reagent handling to the specifics of the bioorthogonal reaction.

Question: Why am I not seeing a fluorescent signal after labeling with this compound?

Answer: A lack of signal can be attributed to several factors. A primary reason is the potential degradation of the tetrazine or the trans-cyclooctene (B1233481) (TCO) reaction partner. The tetrazine moiety is sensitive to certain conditions, and the TCO can isomerize to its less reactive cis-cyclooctene form.[1][2] Additionally, issues with the labeling reaction itself, such as inefficient conjugation, can lead to a poor signal.

To diagnose the problem, a systematic approach is recommended. Start by verifying the integrity of your reagents and then move on to optimizing the reaction conditions.

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting Low Fluorescence with this compound start Low or No Fluorescence Signal check_reagents Verify Reagent Integrity & Concentration start->check_reagents check_reaction Evaluate Reaction Conditions check_reagents->check_reaction Reagents OK solution_reagents Prepare fresh reagents. Quantify concentration accurately. check_reagents->solution_reagents Degradation or Incorrect Concentration check_imaging Optimize Imaging Parameters check_reaction->check_imaging Conditions OK solution_reaction Optimize pH, time, and temperature. Consider catalyst if applicable. check_reaction->solution_reaction Suboptimal Conditions solution_imaging Adjust excitation/emission filters. Increase exposure time. Check instrument calibration. check_imaging->solution_imaging Suboptimal Settings

Caption: A flowchart to diagnose low fluorescence signal.

Issue 2: Reagent Instability and Handling

Proper storage and handling of this compound and its reaction partners are critical for successful experiments.

Question: How should I store and handle this compound to ensure its stability?

Answer: this compound should be stored at -20°C in the dark and protected from moisture.[3][4][5] It is advisable to desiccate the product upon receipt and after each use.[6] For creating stock solutions, use anhydrous solvents like DMSO or DMF.[4][5][7] It is best to prepare stock solutions immediately before use to minimize degradation.[7]

ReagentRecommended StorageHandling Precautions
This compound -20°C, in the dark, desiccated[3][4][5][6]Allow to warm to room temperature before opening to prevent condensation.[7] Prepare stock solutions fresh in anhydrous solvent.[7]
TCO-modified molecules Varies by molecule; generally -20°CAvoid prolonged exposure to thiols and certain metals which can promote isomerization to the unreactive cis-isomer.[2]

Issue 3: Inefficient Bioorthogonal Ligation

The inverse electron-demand Diels-Alder cycloaddition between tetrazine and TCO is exceptionally fast, but certain conditions can hinder its efficiency.[4][8]

Question: What are the optimal reaction conditions for the this compound-TCO ligation?

Answer: The reaction is typically performed in aqueous buffers such as PBS at a pH between 6.0 and 9.0, at room temperature.[7][9] The reaction is known to have a significant hydrophobic effect, with faster kinetics observed in aqueous media or mixtures of methanol (B129727) and water.[1] While the reaction is generally rapid, ensuring sufficient incubation time (e.g., 1 hour) can be beneficial, especially at low reactant concentrations.[9]

General Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation

  • Protein Activation:

    • Dissolve the protein to be modified with TCO (Protein 1) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Add a molar excess of a TCO-NHS ester to the protein solution.

    • Incubate for 30 minutes to 1 hour at room temperature.

    • Remove excess, unreacted TCO-NHS ester via dialysis or size-exclusion chromatography.

  • Fluorophore Activation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Mix the TCO-activated protein with the this compound in a 1:1 or slightly excess molar ratio of tetrazine.

    • Incubate for 1 hour at room temperature, protected from light.

    • The conjugate is now ready for purification or direct use.

Signaling Pathway for Tetrazine-TCO Ligation

Inverse Electron-Demand Diels-Alder Cycloaddition Tetrazine This compound Reaction Cycloaddition Tetrazine->Reaction TCO TCO-modified Biomolecule TCO->Reaction Product Stable Fluorescent Conjugate Reaction->Product N2 Nitrogen Gas (byproduct) Reaction->N2

Caption: Reaction scheme of this compound and TCO.

Issue 4: Fluorescence Quenching

Even with successful labeling, the fluorescence signal can be diminished due to quenching effects.

Question: Could the fluorescence of this compound be quenched?

Answer: Yes, fluorescence quenching can occur. The tetrazine moiety itself can quench the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[10][11] This quenching is often relieved upon reaction with the TCO, leading to a "turn-on" fluorescence signal.[10] However, if the fluorophore is in a microenvironment that promotes quenching (e.g., aggregation, proximity to certain amino acids), the signal may remain low. In some cases, the formation of non-fluorescent ground-state complexes between the dye and the tetrazine can occur, particularly with longer wavelength dyes.[10]

Quantitative Data Summary

The photophysical properties of BP Fluor 488 are crucial for designing experiments and setting up imaging equipment.

PropertyValueReference
Excitation Maximum (λex) ~493-499 nm[4][12][13][14]
Emission Maximum (λem) ~517-520 nm[4][13][14]
Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) High[3][6][14]
Reaction Kinetics (k₂) Up to 30,000 M⁻¹s⁻¹ with TCO[4][8]

This technical support guide provides a starting point for addressing common issues with this compound. For more complex problems, further optimization of specific experimental parameters may be necessary.

References

How to reduce non-specific binding of BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 488 Tetrazine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize non-specific binding and achieve high-quality results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright, green-fluorescent probe used for detecting biomolecules that have been modified with a trans-cyclooctene (B1233481) (TCO) group.[1][2] The reaction between tetrazine and TCO is a type of bioorthogonal chemistry known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA), which is extremely fast and specific.[3][4][5] This makes it ideal for labeling and visualizing proteins, nucleic acids, and other molecules in complex biological systems, including live cells.[6][7] BP Fluor 488 itself is a photostable dye with an excitation maximum around 493-499 nm and an emission maximum around 517-520 nm, making it compatible with standard 488 nm laser lines.[1][8][9][10]

Q2: What are the main causes of non-specific binding with this compound?

A2: Non-specific binding of fluorescent probes like this compound can arise from several factors:

  • Hydrophobic Interactions: The dye molecule itself may have hydrophobic properties, causing it to stick to hydrophobic surfaces on cells, tissues, or experimental substrates.[11][12][13][14] Dye hydrophobicity is a major determinant of its propensity for non-specific binding.[11][13]

  • Ionic Interactions: Electrostatic interactions between the charged fluorescent label and cellular components can lead to non-specific binding.[1][15] The net charge of the dye can influence these interactions.[1]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample before adding the probe can result in high background.[16][17][18][19]

  • Inadequate Washing: Insufficient or ineffective washing steps after incubation with the probe can leave unbound dye molecules behind, contributing to background fluorescence.[16][20]

  • Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding.[13]

Q3: How can the fluorogenic properties of some tetrazine dyes help reduce background?

A3: Some tetrazine-functionalized dyes are fluorogenic, meaning their fluorescence is significantly quenched until they react with their target (e.g., TCO).[21][22] This property is highly beneficial as it can lower background signals from unbound, excess fluorophores, potentially eliminating the need for extensive washing steps.[21] Upon reaction with a TCO-modified molecule, the quenching is relieved, and the fluorescence intensity increases substantially.[21][22]

Troubleshooting Guide

This guide addresses the common issue of high background or non-specific binding when using this compound.

Problem Potential Cause Recommended Solution
High background fluorescence across the entire sample 1. Inadequate Blocking: Non-specific sites on cells or tissue are not sufficiently saturated.* Optimize blocking conditions. Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).[9][23] Increase blocking time (e.g., 1-2 hours at room temperature).[17] For detailed recommendations, see the Blocking Agents Comparison table below.
2. Probe Concentration Too High: Excess this compound is binding non-specifically.* Titrate the concentration of this compound to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and perform a dilution series.
3. Insufficient Washing: Unbound probe is not being effectively removed.* Increase the number and duration of wash steps after probe incubation.[20] Use a wash buffer containing a non-ionic detergent like Tween 20 (0.05-0.1%).[24][25] For more details, see the Washing Buffer Optimization table.
Punctate or speckled background 1. Probe Aggregation: this compound may be forming aggregates that stick to the sample.* Centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use only the supernatant.
2. Precipitates in Buffers: Blocking or washing buffers may contain precipitates.* Ensure all buffers are freshly prepared and filtered (0.22 µm filter) if necessary.
Non-specific binding to specific cellular structures 1. Hydrophobic Interactions: The dye may be binding to lipid-rich structures.* Include a non-ionic detergent (e.g., Tween 20) in the wash buffer to help disrupt hydrophobic interactions.[26]
2. Ionic Interactions: The dye's charge may be causing it to bind to oppositely charged cellular components.* Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., NaCl) can help to shield charged interactions.[4][15][27]

Data Presentation: Reagent Optimization

Table 1: Comparison of Common Blocking Agents
Blocking Agent Recommended Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBS[15][17][20][23]Inexpensive and readily available.[23] Less likely to have cross-reactivity issues compared to serum if the primary antibody is from the same species as the serum.Can be less effective than serum in some cases.[28] Ensure it is high-purity and free of contaminants.
Normal Serum (e.g., Goat, Donkey) 1-10% (v/v) in PBS or TBS[9][23]Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[28]Must use serum from the same species as the secondary antibody to avoid cross-reactivity.[9][23] Should not be from the same species as the primary antibody.[19]
Protein-Free Blockers Varies by manufacturerEliminates potential cross-reactivity with antibodies.[29] Good for phospho-specific antibody staining.May be more expensive. Efficacy can vary depending on the sample type.
Table 2: Washing Buffer Optimization
Component Recommended Concentration Purpose Notes
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) 1xBase buffer for washing.TBS is recommended for phospho-specific antibodies as phosphate (B84403) can interfere with binding.
Tween 20 0.05 - 0.1% (v/v)[24][25]Non-ionic detergent that reduces non-specific binding by disrupting weak hydrophobic interactions.[26]Generally well-tolerated by cells. Should be included in all wash steps after probe incubation.
Triton X-100 0.1 - 0.2% (v/v)A stronger non-ionic detergent used for permeabilization and can also be included in wash buffers for more stringent washing.[3][17]Use with caution as higher concentrations can disrupt cell membranes.[30]
Increased Salt Concentration (e.g., NaCl) 150 mM (standard) up to 500 mMReduces non-specific ionic interactions.[15]High salt concentrations can potentially disrupt specific antibody-antigen interactions, so optimization is necessary.

Experimental Protocols

Protocol 1: General Staining Protocol to Reduce Non-specific Binding

This protocol provides a starting point for labeling TCO-modified cells or tissues with this compound.

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization if required).

    • Permeabilization (if labeling intracellular targets): Incubate with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[3][18]

  • Blocking:

    • Wash the sample twice with PBS.

    • Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature with gentle agitation.[17]

  • This compound Incubation:

    • Prepare the desired concentration of this compound in blocking buffer.

    • Remove the blocking buffer from the sample.

    • Add the this compound solution and incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the sample three times for 5-10 minutes each with a wash buffer (e.g., 0.1% Tween 20 in PBS) at room temperature with gentle agitation.[25]

  • Mounting and Imaging:

    • Perform any counterstaining if necessary (e.g., DAPI for nuclei).

    • Mount the sample and proceed with fluorescence microscopy.

Protocol 2: Pre-clearing of the Fluorescent Probe

This optional step can help remove aggregates and reduce punctate background.

  • Reconstitute the this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dilute the stock solution to the final working concentration in your chosen buffer.

  • Centrifuge the diluted probe solution at >14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the pellet and use it for your staining experiment.

Visualizations

experimental_workflow Experimental Workflow for Reducing Non-Specific Binding cluster_prep Sample Preparation cluster_blocking Blocking cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization (0.1-0.2% Triton X-100) Fixation->Permeabilization Blocking_Step Blocking (e.g., 3% BSA in PBS, 1 hr) Permeabilization->Blocking_Step Probe_Incubation Incubate with This compound Blocking_Step->Probe_Incubation Wash1 Wash 1 (PBS + 0.1% Tween 20) Probe_Incubation->Wash1 Wash2 Wash 2 Wash1->Wash2 Wash3 Wash 3 Wash2->Wash3 Mounting Mounting Wash3->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A typical experimental workflow for using this compound.

troubleshooting_flowchart Troubleshooting Logic for High Background Start High Background Observed Check_Blocking Optimize Blocking? (Agent, Concentration, Time) Start->Check_Blocking Check_Washing Optimize Washing? (Number, Duration, Detergent) Check_Blocking->Check_Washing No Solution Reduced Background Check_Blocking->Solution Yes Check_Concentration Titrate Probe Concentration? Check_Washing->Check_Concentration No Check_Washing->Solution Yes Check_Aggregates Pre-clear Probe Solution? Check_Concentration->Check_Aggregates No Check_Concentration->Solution Yes Check_Aggregates->Solution Yes

Caption: A logical flowchart for troubleshooting high background fluorescence.

References

BP Fluor 488 Tetrazine stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals using BP Fluor 488 Tetrazine. Below you will find troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C and protected from light.[1][2][3][4] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[5]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water, methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3][4] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer of choice.

Q3: What is the optimal pH range for working with this compound?

A3: The BP Fluor 488 fluorophore is stable and not sensitive to pH changes within a range of 4 to 10.[1][2] However, the tetrazine moiety itself can be susceptible to degradation at a high pH. For the tetrazine-TCO ligation reaction, a pH range of 6 to 9 is generally recommended, with many protocols suggesting a pH of 7.2 to 8.5 for optimal performance.[5][6][7]

Q4: Which buffers are compatible with this compound for bioconjugation reactions?

A4: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used and are compatible with tetrazine-TCO ligation reactions.[5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if you are performing a reaction involving an amine-reactive moiety like an NHS ester, as these will compete with your target molecule.[5]

Q5: How stable is the tetrazine moiety in aqueous buffers?

A5: The stability of the tetrazine ring in aqueous solutions can be influenced by its substituents and the pH of the buffer. Tetrazines with electron-withdrawing groups can be less stable and more prone to degradation, especially in basic aqueous solutions.[8][9] For many tetrazine derivatives, long-term stability in aqueous buffers is a consideration, and it is recommended to use freshly prepared solutions for optimal reactivity.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in labeling experiments.

Issue Potential Cause Recommended Solution
Low or no fluorescence signal after labeling Degradation of this compound: The tetrazine moiety may have degraded due to improper storage, prolonged exposure to high pH, or the presence of nucleophiles.- Ensure the reagent is stored correctly at -20°C and protected from light. - Prepare solutions fresh before use. - Maintain the pH of the reaction buffer within the recommended range (pH 6-9).[6][7]
Inefficient labeling reaction: The reaction conditions may not be optimal, leading to a low degree of labeling.- Optimize the molar ratio of reactants. A slight excess of the tetrazine reagent is often beneficial.[6] - Ensure the reaction buffer is free of interfering substances (e.g., primary amines if using NHS chemistry).[5] - Allow sufficient reaction time. While the tetrazine-TCO reaction is fast, ensure it has proceeded to completion.
High background fluorescence Non-specific binding: The fluorescent probe may be binding non-specifically to other molecules or surfaces.- Include adequate washing steps after the labeling reaction to remove any unbound probe. - Consider using a blocking agent if working with cells or tissues.
Precipitation of the probe: The probe may have precipitated out of solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not cause precipitation. - Check the solubility of the final conjugate.
Inconsistent results between experiments Variability in reagent stability: The stability of the this compound solution may vary if not prepared fresh for each experiment.- Always prepare fresh solutions of the tetrazine probe from a properly stored stock. - Carefully control the pH and temperature of your reactions.

Representative Stability Data of Tetrazine Derivatives

Tetrazine Derivative Buffer Temperature Time % Remaining Reference
3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazinePBS37°C24 h~100%[9]
Dipyridyl-s-tetrazine1:9 DMSO/PBS (pH 7.4)37°C12 h15-40%[8]
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS (pH 7.4)37°C12 h15-40%[8]
Phenyl tetrazines1:9 DMSO/PBS (pH 7.4)37°C12 h>75%[8]

Note: This table is for illustrative purposes and the stability of this compound may differ.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffers

This protocol outlines a method to determine the stability of this compound in aqueous buffers over time using UV-Vis spectrophotometry.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Buffers of interest (e.g., PBS, Tris-HCl, HEPES at various pH values)
  • UV-Vis spectrophotometer
  • Cuvettes
  • Microplate reader (optional, for higher throughput)

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
  • Prepare Buffer Solutions: Prepare the desired aqueous buffers (e.g., 100 mM PBS pH 7.4, 100 mM Tris-HCl pH 8.5, 100 mM HEPES pH 7.0).
  • Prepare Working Solutions: Dilute the this compound stock solution into each buffer to a final concentration with a measurable absorbance in the linear range of the spectrophotometer (e.g., 10-50 µM). The final concentration of DMSO should be kept low and consistent across all samples (e.g., <1%).
  • Initial Measurement (T=0): Immediately after preparation, measure the full absorbance spectrum (e.g., 250-600 nm) of each solution. Record the absorbance maximum of the tetrazine moiety (around 520 nm).
  • Incubation: Store the working solutions under defined temperature conditions (e.g., 4°C, room temperature, 37°C), protected from light.
  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of each solution and measure its absorbance spectrum as in step 4.
  • Data Analysis:
  • For each time point, calculate the percentage of remaining this compound by dividing the absorbance at the tetrazine's λmax at that time point by the initial absorbance at T=0 and multiplying by 100.
  • Plot the percentage of remaining tetrazine against time for each buffer and temperature condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency start Low or No Labeling check_reagent Check Reagent Integrity start->check_reagent check_buffer Check Buffer Composition & pH check_reagent->check_buffer Reagent OK solution_reagent Use fresh, properly stored reagent. check_reagent->solution_reagent Degraded check_conditions Check Reaction Conditions check_buffer->check_conditions Buffer OK solution_buffer Use amine-free buffer (e.g., PBS, HEPES). Adjust pH to 7.2-8.5. check_buffer->solution_buffer Incorrect Buffer/pH solution_conditions Optimize stoichiometry and reaction time. check_conditions->solution_conditions Suboptimal

Caption: Troubleshooting decision tree for low labeling efficiency.

Stability_Assay_Workflow Workflow for this compound Stability Assay prep_stock 1. Prepare Stock Solution (10 mM in DMSO) prep_working 2. Prepare Working Solutions (Dilute in Buffers: PBS, Tris, HEPES) prep_stock->prep_working measure_t0 3. Initial Measurement (T=0) (UV-Vis Absorbance) prep_working->measure_t0 incubate 4. Incubate Samples (Controlled Temperature, Dark) measure_t0->incubate measure_tX 5. Time-Point Measurements (e.g., 1, 2, 4, 8, 24h) incubate->measure_tX measure_tX->incubate Repeat analyze 6. Analyze Data (% Remaining vs. Time) measure_tX->analyze

Caption: Experimental workflow for assessing dye stability.

References

Technical Support Center: Tetrazine-TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing tetrazine-TCO click chemistry. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you might face during your tetrazine-TCO ligation experiments.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: If using an N-hydroxysuccinimide (NHS) ester to introduce your tetrazine or TCO, it may have hydrolyzed due to moisture.[1]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion.[2]
Presence of primary amines in buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester.[1][2]- Perform a buffer exchange into an amine-free buffer such as PBS before the labeling reaction.[2]
Suboptimal stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.[2]- Empirically optimize the molar ratio for your specific reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is a common starting point.[2]
Steric hindrance: Bulky molecules or linkers near the reactive sites can impede the reaction.[2]- Consider using reagents with longer, flexible PEG spacers to minimize steric hindrance.[2]
Low reaction temperature: While the reaction can proceed at various temperatures, lower temperatures will decrease the reaction rate.[1]- For faster kinetics, incubate the reaction at room temperature or 37°C. Reactions at 4°C will necessitate longer incubation times.[1]
Degradation of Tetrazine: Some tetrazines, particularly those with electron-withdrawing substituents, can be unstable in aqueous solutions.[3][4][5][6]- Assess the stability of your specific tetrazine derivative under your experimental conditions. More electron-rich tetrazines tend to be more stable.[4][5]
Isomerization of TCO: TCO can isomerize to its less reactive cis-conformer, especially in the presence of thiols or certain components in cell culture media.[7][8][9]- Use freshly prepared TCO solutions. For long-term storage, consider methods like complexation with silver(I) or the use of radical inhibitors like Trolox in the presence of high thiol concentrations.[7]
High Background or Non-Specific Binding Excess unreacted labeling reagent: Residual TCO or tetrazine can lead to non-specific interactions.[2]- After the initial labeling step, remove any excess, unreacted NHS ester reagent using a desalting column or dialysis.[2]
Hydrophobic interactions: Some tetrazine or TCO reagents can be hydrophobic, causing them to bind non-specifically.[2]- Utilize reagents that incorporate hydrophilic PEG linkers to enhance water solubility and reduce non-specific binding.[2]
Poor Solubility of Reagents Hydrophobicity of the molecules: Tetrazine or TCO reagents themselves can have poor aqueous solubility.[1]- Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1] - The use of reagents with hydrophilic PEG spacers can also improve water solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the tetrazine-TCO reaction?

A1: The reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and results in the formation of a stable dihydropyridazine (B8628806) linkage.[1] This reaction is notable for being catalyst-free.[1]

Q2: How fast is the tetrazine-TCO ligation?

A2: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known.[2][10] The second-order rate constants can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹, depending on the specific structures of the tetrazine and TCO molecules.[1][3][10][11]

Q3: What are the optimal reaction conditions (pH, temperature, buffer)?

A3: The tetrazine-TCO reaction is robust and efficient in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically carried out in a pH range of 6 to 9.[2] The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[2] For less reactive partners or specific applications, the incubation time can be extended, or the temperature can be raised to 37°C or 40°C to accelerate the reaction.[2]

Q4: Do I need a catalyst for this reaction?

A4: No, the tetrazine-TCO ligation is a catalyst-free reaction. This is a significant advantage, as it avoids the use of potentially cytotoxic catalysts like copper, making it highly suitable for biological systems and live-cell imaging.[2]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the tetrazine-TCO reaction can be conveniently monitored using a spectrophotometer. The disappearance of the characteristic pink color of the tetrazine and the corresponding decrease in its absorbance can be tracked over time.[3][6]

Quantitative Data

Table 1: Reaction Kinetics of Various Tetrazines with TCO

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂)Conditions
3,6-dipyridyl-s-tetrazined-TCO366,000 (±15,000) M⁻¹s⁻¹25°C in pure water
Me2PyrTCO-PEG₄~70,000 M⁻¹s⁻¹37°C in DPBS
Hydrogen substituted tetrazineTCOup to 30,000 M⁻¹s⁻¹37°C in PBS pH 7.4
General TCO-TetrazineTCO> 800 M⁻¹s⁻¹Not specified
General TCO-TetrazineTCO~2000 M⁻¹s⁻¹9:1 methanol/water

Data compiled from multiple sources.[3][10][11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation
  • Preparation of Reagents:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Calculation of Reactant Amounts:

    • Determine the volumes of each protein solution needed to achieve the desired molar ratio. A 1:1 ratio or a slight excess of the tetrazine-labeled protein is typically used.[2]

  • Conjugation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature.[2] For less reactive components or to increase yield, the incubation can be extended to 2 hours or performed overnight at 4°C.[2]

  • Purification (Optional):

    • If necessary, remove any unreacted starting material using size-exclusion chromatography.[2]

  • Storage:

    • Store the final protein-protein conjugate at 4°C.[2]

Protocol 2: Troubleshooting Low Yields
  • Verify Reagent Integrity:

    • If using NHS esters for labeling, ensure they have not been hydrolyzed. Use fresh, anhydrous DMSO or DMF for stock solutions.

  • Optimize Stoichiometry:

    • Set up a series of small-scale reactions with varying molar ratios of tetrazine to TCO (e.g., 1:1, 1.5:1, 2:1) to determine the optimal ratio for your specific molecules.

  • Adjust Reaction Conditions:

    • Increase the incubation temperature to 37°C to accelerate the reaction rate.

    • Increase the incubation time, monitoring the reaction progress periodically.

  • Consider Linker Length:

    • If steric hindrance is suspected, switch to tetrazine and TCO reagents with longer PEG spacers to increase the distance between the reacting molecules and the biomolecules.

  • Buffer Exchange:

    • Ensure your reaction buffer is free of primary amines if you are performing an NHS ester labeling step. Use a desalting column for rapid buffer exchange.[2]

Visualizations

Tetrazine_TCO_Reaction_Pathway Tetrazine Tetrazine Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition Tetrazine->Diels_Alder TCO trans-Cyclooctene (TCO) TCO->Diels_Alder Intermediate Unstable Intermediate Diels_Alder->Intermediate Retro_Diels_Alder Retro-Diels-Alder Reaction Intermediate->Retro_Diels_Alder Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_Diels_Alder->Dihydropyridazine Forms Nitrogen Nitrogen Gas (N₂) Retro_Diels_Alder->Nitrogen Releases

Caption: Reaction mechanism of Tetrazine-TCO click chemistry.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Are Tetrazine and TCO reagents active? Start->Check_Reagents Check_Stoichiometry Is the molar ratio optimized? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Use fresh reagents. Check for hydrolysis/isomerization. Check_Reagents->Solution_Reagents No Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Titrate molar ratios (e.g., 1:1, 1.5:1, 2:1 Tet:TCO). Check_Stoichiometry->Solution_Stoichiometry No Check_Sterics Is steric hindrance a possibility? Check_Conditions->Check_Sterics Yes Solution_Conditions Increase temperature/time. Ensure pH is 6-9. Check_Conditions->Solution_Conditions No Solution_Sterics Use reagents with long PEG linkers. Check_Sterics->Solution_Sterics Yes Success Successful Conjugation Check_Sterics->Success No Solution_Reagents->Success Solution_Stoichiometry->Success Solution_Conditions->Success Solution_Sterics->Success

Caption: Troubleshooting decision tree for low yield reactions.

References

Improving the signal-to-noise ratio in BP Fluor 488 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BP Fluor 488 Imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in their imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during BP Fluor 488 imaging that can lead to a suboptimal signal-to-noise ratio.

Problem: Weak or No Signal

A faint or absent fluorescent signal can arise from several factors throughout the experimental workflow.

Possible Cause 1: Suboptimal Antibody Concentration

  • Question: My BP Fluor 488 signal is very weak. Could my antibody concentration be the issue?

  • Answer: Yes, insufficient primary or secondary antibody concentration is a common cause of weak signals. It is crucial to optimize the antibody dilutions for your specific target and sample type. We recommend performing a titration experiment to determine the optimal antibody concentration.[1][2]

Possible Cause 2: Inefficient Antibody Binding

  • Question: I've optimized my antibody concentration, but the signal is still weak. What else could be wrong?

  • Answer: Inefficient antibody binding can result from several issues:

    • Incorrect Antibody Choice: Ensure your primary antibody is validated for the intended application (e.g., immunofluorescence) and that the secondary antibody is specific to the host species of the primary antibody.[3]

    • Fixation Issues: Over-fixation can mask the antigen epitope, preventing antibody binding.[3][4] Consider reducing the fixation time or trying a different fixation method, such as methanol (B129727) fixation which can sometimes expose hidden epitopes.[4]

    • Insufficient Incubation Time: Ensure adequate incubation times for both primary and secondary antibodies to allow for sufficient binding. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C for the primary antibody.[1]

Possible Cause 3: Photobleaching

  • Question: My signal seems to fade quickly when I'm imaging. What can I do to prevent this?

  • Answer: BP Fluor 488 is known for its high photostability, but all fluorophores are susceptible to photobleaching with prolonged exposure to excitation light.[5][6][7] To minimize photobleaching:

    • Reduce the exposure time and excitation light intensity to the minimum required for a good image.

    • Use an anti-fade mounting medium to protect the fluorophore from photobleaching.[8]

    • Image samples immediately after staining and store them in the dark.[8]

Problem: High Background

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible Cause 1: Non-Specific Antibody Binding

  • Question: I'm seeing a lot of background staining across my sample. How can I reduce this?

  • Answer: Non-specific binding of primary or secondary antibodies is a major contributor to high background. To mitigate this:

    • Blocking: This is a critical step to prevent non-specific antibody binding.[9] Incubate your sample with a blocking buffer, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), before applying the primary antibody.[10][11]

    • Antibody Concentration: Excessively high antibody concentrations can lead to increased non-specific binding.[12][13] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.

    • Washing: Thorough washing after antibody incubations is essential to remove unbound antibodies.[3][13]

Possible Cause 2: Autofluorescence

  • Question: Even in my unstained control sample, I see some background fluorescence. What is this and how can I fix it?

  • Answer: This is likely autofluorescence, which is intrinsic fluorescence from the biological sample itself.[12]

    • Fixative Choice: Certain fixatives, like glutaraldehyde, can induce autofluorescence.[12] Consider using a different fixative if autofluorescence is a problem.

    • Spectral Separation: If possible, choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of your sample.

Possible Cause 3: Suboptimal Filter Sets

  • Question: Could my microscope filters be contributing to the high background?

  • Answer: Yes, using inappropriate filter sets can lead to bleed-through of excitation light into the emission channel, increasing background.[14] Ensure your filter set is optimized for BP Fluor 488, with an excitation filter that matches its absorption peak and an emission filter that captures its emission peak while blocking unwanted wavelengths.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of BP Fluor 488?

A1: BP Fluor 488 is a bright, green-fluorescent dye with an excitation maximum around 499 nm and an emission maximum around 520 nm.[5][16][17] It is well-suited for excitation by the 488 nm laser line.[5]

Q2: What is a good starting dilution for my BP Fluor 488-conjugated secondary antibody?

A2: A typical starting dilution range for fluorescently labeled secondary antibodies is 1:100 to 1:800.[18] However, the optimal dilution should be determined empirically for each experiment.

Q3: How can I be sure my staining is specific?

A3: It is crucial to include proper controls in your experiment. A key control is a "secondary antibody only" sample, where the primary antibody is omitted.[2][19] This will reveal any non-specific binding of the secondary antibody. An unstained sample should also be examined to assess the level of autofluorescence.[8]

Q4: Can I use BP Fluor 488 for multiplex imaging with other fluorophores?

A4: Yes, but careful selection of fluorophores and filter sets is essential to minimize spectral overlap or "bleed-through". Ensure that the emission spectrum of BP Fluor 488 does not significantly overlap with the excitation or emission spectra of the other fluorophores in your panel.

Data Presentation

Table 1: Spectral and Performance Characteristics of BP Fluor 488
PropertyValueReference(s)
Excitation Maximum~499 nm[5][17][20]
Emission Maximum~520 nm[5][17][20]
Recommended Laser Line488 nm[5]
Quantum Yield~0.92[17][20]
Extinction Coefficient~73,000 cm⁻¹M⁻¹[17][20]
PhotostabilityHigh[5][21]
pH SensitivityStable over a wide pH range[5][21]
Table 2: Recommended Starting Antibody Dilutions for Immunofluorescence
Antibody TypeSuggested Starting Dilution RangeReference(s)
Purified Primary Antibody1 µg/mL[1]
Primary Antibody Antiserum1:100 to 1:1000[1]
BP Fluor 488-conjugated Secondary Antibody1:100 to 1:800[18]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescent staining of cultured cells. Optimization of incubation times, antibody concentrations, and buffers may be required for specific cell types and targets.

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[9]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for BP Fluor 488.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_prep Cell Preparation fixation Fixation cell_prep->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (BP Fluor 488) Incubation primary_ab->secondary_ab washing Washing secondary_ab->washing mounting Mounting washing->mounting imaging Imaging mounting->imaging

Caption: General experimental workflow for immunofluorescence staining.

troubleshooting_workflow cluster_weak_signal Weak Signal Issues cluster_high_bg High Background Issues start Start Imaging snr_check Good Signal-to-Noise Ratio? start->snr_check end Experiment Complete snr_check->end Yes troubleshoot Troubleshoot snr_check->troubleshoot No ab_conc Optimize Antibody Concentration troubleshoot->ab_conc Weak Signal blocking Improve Blocking Step troubleshoot->blocking High Background binding Check Antibody Binding Conditions ab_conc->binding photobleach Minimize Photobleaching binding->photobleach ab_wash Optimize Antibody Concentration & Washing blocking->ab_wash autofluorescence Address Autofluorescence ab_wash->autofluorescence

Caption: A logical workflow for troubleshooting signal-to-noise issues.

References

Technical Support Center: Preventing Photobleaching of BP Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate photobleaching of BP Fluor 488 and spectrally similar fluorophores. Find answers to frequently asked questions, troubleshoot common imaging issues, and access detailed protocols to enhance the photostability of your fluorescent samples.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a fading signal during fluorescence microscopy.[1] The primary mechanism involves the excited fluorophore entering a long-lived, reactive triplet state. In this state, it can interact with molecular oxygen to generate highly reactive oxygen species (ROS) which, in turn, chemically damage the fluorophore and render it non-fluorescent.[3][4] This is a significant issue as it can lead to poor signal-to-noise ratios, limit the duration of time-lapse imaging experiments, and complicate the quantitative analysis of fluorescence intensity.[5]

Q2: How susceptible is BP Fluor 488 to photobleaching?

A2: BP Fluor 488 is described as a photostable dye with a high quantum yield, making it suitable for detecting low-abundance targets.[6] It is chemically equivalent to Alexa Fluor 488, which is known to be significantly more photostable than older green dyes like fluorescein (B123965) (FITC).[7] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination.[2] Therefore, implementing photoprotective strategies is crucial for demanding applications like long-term live-cell imaging or super-resolution microscopy.

Q3: What are the primary strategies to minimize photobleaching?

A3: A multi-faceted approach is most effective for preventing photobleaching. Key strategies include:

  • Using Antifade Reagents: Incorporating chemical agents that scavenge reactive oxygen species into your mounting medium or imaging buffer is one of the most effective methods.[3][8]

  • Optimizing Imaging Parameters: Reducing the intensity and duration of the excitation light is critical. This involves using the lowest possible laser power, shortest exposure times, and appropriate neutral density filters.[5][9][10]

  • Minimizing Sample Exposure: Only expose the region of interest to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.

  • Choosing the Right Environment: For fixed samples, the choice of mounting medium is critical. For live-cell imaging, using specialized imaging buffers and maintaining cell health can reduce phototoxicity and photobleaching.[5][11]

Q4: What is an antifade reagent and how do I choose one?

A4: Antifade reagents are chemical compounds that protect fluorophores from photobleaching, typically by scavenging free radicals and reactive oxygen species.[8] The choice depends on your sample type (fixed or live cells) and experimental needs.

  • For Fixed Cells: Commercial mounting media like ProLong Gold/Diamond, VECTASHIELD, and SlowFade are popular and effective choices.[3][12][13] Homemade recipes often include agents like p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG).[8][14] It's important to note that PPD can sometimes cause autofluorescence with blue/green dyes and may not be compatible with cyanine-based dyes.[8][14]

  • For Live Cells: Reagents must be non-toxic. Trolox, a vitamin E derivative, and various oxygen-scavenging enzyme systems (e.g., OxyFluor) are commonly used to reduce photobleaching and phototoxicity in live-cell experiments.[9]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Rapid signal loss during initial focusing Excitation light intensity is too high; Excessive exposure before acquisition.Use transmitted light or a lower magnification objective to find the region of interest. Keep the fluorescence shutter closed until you are ready to capture the image. Use neutral density filters to decrease illumination intensity.[3]
Signal fades quickly during time-lapse imaging Inadequate photoprotection; Suboptimal imaging parameters.Incorporate a suitable antifade reagent into the mounting or imaging medium.[5] Lower the laser power and shorten the exposure time to the minimum required for a good signal-to-noise ratio.[9] Increase the time interval between acquisitions if the biological process allows.
High background fluorescence after mounting Autofluorescence from the mounting medium; Incompatible antifade reagent.Test the mounting medium on a blank slide for intrinsic fluorescence. Some reagents, like p-phenylenediamine (PPD), can be autofluorescent, especially at lower pH.[8][14] Ensure the pH of homemade mounting media is properly buffered (typically pH 8.5-9.0).[15]
Initial fluorescence intensity is weak after adding antifade Quenching effect of the antifade reagent.Some antifade agents can cause an initial reduction in fluorescence intensity even while they slow the rate of photobleaching.[13][14] Test different antifade formulations. A combination of agents (e.g., Mowiol with NPG) may offer a compromise between initial brightness and photostability.[13]
Phototoxicity observed in live-cell imaging (e.g., cell blebbing, apoptosis) Excessive light dose causing cellular stress and damage.Reduce the total light dose by lowering excitation intensity and exposure time.[11] Use a live-cell specific antifade reagent like Trolox.[9] Ensure the microscope is equipped with hardware synchronization to eliminate "illumination overhead" where the sample is lit but the camera is not acquiring.[11]

Quantitative Data: Comparison of Antifade Reagents

The selection of an appropriate antifade mounting medium is critical for preserving the signal from BP Fluor 488. The photostability of fluorescein (a dye with similar spectral properties but lower intrinsic photostability) is dramatically improved with various antifade agents.

Mounting MediumActive Antifade Agent(s)Half-Life (seconds) for Fluorescein¹Relative Fluorescence Intensity¹Key Characteristics
90% Glycerol in PBSNone9100%Control, minimal protection.
VECTASHIELD PPD (p-phenylenediamine) derivative96~85%Excellent antifading properties for multiple fluorochromes, though may cause some initial quenching.[16]
SlowFade Not specified (proprietary)--Effective at retarding fading.[13] Available in non-setting formulations for immediate imaging.[12]
ProLong Gold Not specified (proprietary)--Shows a high antifading factor, even under strong excitation.[17]
Homemade PPDp-phenylenediamine--Very effective but can be toxic and may increase background if pH is not optimal.[8][14]
Homemade DABCO1,4-diazabicyclo[2.2.2]octane--Less effective than PPD but also less toxic.[14]
Homemade NPGn-propyl gallate--Non-toxic and can be used with live cells, but may be difficult to dissolve.[14]

¹Data for fluorescein from a study using digital microscopy; half-life is the time for fluorescence to decay to 50% of its initial value under continuous illumination.[16] While BP Fluor 488 is more stable, the relative improvements are indicative.

Key Experimental Protocols

Protocol: Quantifying Photobleaching Rate

This protocol allows you to compare the effectiveness of different antifade reagents or imaging conditions for your specific sample labeled with BP Fluor 488.

Objective: To measure the rate of fluorescence decay under continuous illumination.

Methodology:

  • Sample Preparation: Prepare identical samples stained with your BP Fluor 488 conjugate. For fixed cells, mount coverslips using different antifade mounting media to be tested (e.g., VECTASHIELD vs. homemade NPG medium vs. glycerol/PBS control).

  • Microscope Setup:

    • Use a stable light source (e.g., laser or LED) on a confocal or epifluorescence microscope.

    • Set the excitation wavelength appropriate for BP Fluor 488 (e.g., 488 nm laser).

    • Choose an objective with a numerical aperture (NA) suitable for your sample.

    • Crucially, keep all imaging parameters (laser power, exposure time, gain, pinhole size, objective) identical for all samples being compared. [18]

  • Image Acquisition:

    • Locate a representative field of view for your first sample.

    • Acquire a time-lapse series. Set the interval to zero to ensure continuous illumination and acquisition. Acquire at least 50-100 frames.[19]

    • Save the image series as a multi-dimensional file (e.g., .nd2, .lif, .czi).

    • Repeat the acquisition for an identical region of interest on each of the other prepared samples.

  • Data Analysis:

    • Open the time-lapse series in an image analysis software (e.g., Fiji/ImageJ).[20]

    • Define a Region of Interest (ROI) over a well-stained area. Define another ROI in a background area with no cells.

    • For each time point (frame), measure the mean fluorescence intensity within the signal ROI and the background ROI.

    • Subtract the background intensity from the signal intensity for each frame.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (t=0).

    • Plot the normalized intensity versus time (or frame number). The resulting curve represents the photobleaching decay.

  • Interpretation:

    • Fit the decay curve to a single exponential decay function to extract a time constant (τ) or calculate the half-life (t½), which is the time it takes for the fluorescence to drop to 50% of its initial value.[18]

    • A longer half-life indicates better photostability. Compare the half-lives across the different conditions to determine the most effective photoprotective strategy.

Visualizations and Workflows

Troubleshooting_Flowchart start Experiencing Rapid Signal Loss? sample_type Sample Type? start->sample_type fixed Fixed Cells sample_type->fixed Fixed live Live Cells sample_type->live Live check_antifade Using an Antifade Mounting Medium? fixed->check_antifade live_solutions SOLUTION: - Use live-cell antifade (e.g., Trolox) - Minimize total light exposure - Check for phototoxicity live->live_solutions check_antifade->yes_antifade Yes check_antifade->no_antifade No solution_check_reagent SOLUTION: Consider a different antifade. Ensure medium is fresh and stored correctly. yes_antifade->solution_check_reagent solution_add_antifade SOLUTION: Add an antifade mounting medium (e.g., ProLong, VECTASHIELD). no_antifade->solution_add_antifade check_imaging Optimize Imaging Parameters: - Lower laser power - Shorten exposure time - Use ND filters solution_add_antifade->check_imaging solution_check_reagent->check_imaging live_solutions->check_imaging Workflow_Diagram cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep 1. Prepare Identical BP Fluor 488 Samples mount 2. Mount Samples with Different Antifade Media prep->mount setup 3. Set Constant Imaging Parameters mount->setup acquire 4. Acquire Time-Lapse Under Continuous Illumination setup->acquire measure 5. Measure Mean Intensity vs. Time acquire->measure plot 6. Plot Normalized Intensity Decay Curve measure->plot compare 7. Compare Half-Life (t½) Between Conditions plot->compare

References

How to address steric hindrance in tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine ligation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on addressing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is tetrazine ligation and what is its underlying mechanism?

A1: Tetrazine ligation is a bioorthogonal chemical reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. The reaction is a cornerstone of "click chemistry" due to its high speed and specificity.[1] The mechanism is an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this process, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]

Q2: How does steric hindrance affect the rate of tetrazine ligation?

A2: Steric hindrance can significantly decrease the rate of tetrazine ligation.[2][3] The reaction requires the tetrazine and the dienophile to approach each other to form the transition state. Bulky substituents on either the tetrazine or the dienophile can physically block this approach, increasing the activation energy of the reaction and thus slowing it down.[3][4] For instance, tetrazines with smaller substituents are generally more reactive.[1] Similarly, sterically encumbered dienophiles will react more slowly with a given tetrazine.[3]

Q3: What are the key factors that influence the kinetics of the tetrazine ligation?

A3: The reaction kinetics are primarily influenced by:

  • Electronic Properties: The reaction is fastest when there is a large difference in the electron densities of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[1][5]

  • Steric Effects: As discussed, less steric bulk on both reaction partners leads to faster kinetics.[1]

  • Ring Strain of the Dienophile: Highly strained dienophiles, such as trans-cyclooctenes (TCO), react much faster than less strained or unstrained ones.[3]

  • Solvent: The choice of solvent can influence the reaction rate.[5]

  • Temperature: Higher temperatures can increase the reaction rate, although most ligations are rapid enough to proceed at room temperature or 37°C.[6]

Q4: Can I monitor the progress of my tetrazine ligation reaction?

A4: Yes, the progress of the reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the ligation proceeds, the tetrazine is consumed, and this absorbance decreases. This allows for real-time tracking of the conjugation.[6][7]

Troubleshooting Guide

Problem 1: Low or no product formation in my ligation reaction.

Possible Cause Suggested Solution
Steric Hindrance Bulky groups on the tetrazine or dienophile are preventing the reaction. Consider using a tetrazine with smaller substituents (e.g., methyl- or hydrogen-substituted).[1] Alternatively, use a smaller dienophile like methylcyclopropene, which is less susceptible to steric clash.[8] Introducing a flexible linker, such as a PEG spacer, between your molecule of interest and the reactive moiety can also help to overcome steric hindrance.[4]
Incorrect Stoichiometry The molar ratio of tetrazine to dienophile is not optimal. A slight molar excess of one component (often the tetrazine-functionalized molecule) is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess.[6]
Degraded Reagents Tetrazine or TCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time. Use fresh reagents and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6]
Suboptimal Reaction Conditions The pH or buffer composition may be inhibiting the reaction. Ensure the pH is within the optimal range (typically 6-9).[7] Avoid buffers containing primary amines (e.g., Tris) if you are using NHS esters for labeling.[6]

Problem 2: The reaction is very slow.

Possible Cause Suggested Solution
High Steric Hindrance This is a primary cause of slow reactions. Implement the solutions from "Problem 1" under steric hindrance.
Poor Reactivity of Ligation Partners The electronic properties of your tetrazine and dienophile may not be optimal. Use a tetrazine with electron-withdrawing groups or a more electron-rich/strained dienophile to increase the intrinsic reaction rate.[1][5]
Low Concentration of Reactants The reaction rate is dependent on the concentration of both the tetrazine and the dienophile. If possible, increase the concentration of your reactants.
Low Temperature While many ligations are fast at room temperature, for particularly challenging (e.g., sterically hindered) systems, increasing the temperature to 37°C or 40°C can accelerate the reaction.[6]

Quantitative Data on Reaction Rates

The following tables summarize second-order rate constants for various tetrazine and dienophile pairs, highlighting the impact of steric and electronic factors.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000Varied25
Monosubstituted 3-phenyl-1,2,4,5-tetrazine (B6154165) (H-Tz)TCO~30,000PBS37
3,6-diphenyl-s-tetrazineStrained (E)-bicyclo[6.1.0]non-4-ene160 times faster than with parent TCOMeOH25
3,6-diaryl-tetrazineTCOSlower than monosubstituted tetrazines--

Data compiled from multiple sources.[9][10][11]

Table 2: Impact of Dienophile Structure on Reaction Rates with a Given Tetrazine

DienophileRelative Reactivity with TetrazinesKey Feature
(E)-bicyclo[6.1.0]non-4-ene (cis-ring fusion)~19-27 times faster than TCOHighly strained 'half-chair' conformation
trans-Cyclooctene (TCO)HighStrained double bond
MethylcyclopropeneCan be faster than TCO with sterically hindered tetrazinesSmall size minimizes steric hindrance
NorborneneSlower than TCOLess strained
StyreneSignificantly slower than TCOUnstrained

Data compiled from multiple sources.[8][10][12][13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a Tetrazine-Fluorophore

This protocol describes a general method for labeling a protein containing a TCO moiety with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore stock solution (e.g., 10 mM in anhydrous DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification

Methodology:

  • Protein Preparation: Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Reactant Calculation: Determine the volume of the tetrazine-fluorophore stock solution needed to achieve the desired molar ratio. A 1.5 to 5-fold molar excess of the tetrazine-fluorophore is often a good starting point to account for any potential steric hindrance.

  • Ligation Reaction: Add the calculated volume of the tetrazine-fluorophore stock solution to the protein solution. Gently mix.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered systems, the incubation time can be extended to 2 hours or overnight at 4°C. Protect the reaction from light if using a light-sensitive fluorophore.

  • Purification: After the incubation, remove the unreacted tetrazine-fluorophore and any byproducts.

    • Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.

    • Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.

  • Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as UV-Vis spectroscopy (to observe the disappearance of the tetrazine absorbance and the appearance of the fluorophore absorbance in the protein fraction), SDS-PAGE with fluorescence imaging, and mass spectrometry.

Protocol 2: Overcoming Steric Hindrance in Antibody Conjugation

This protocol provides a strategy to mitigate steric hindrance when conjugating a small molecule to a large protein like an antibody.

Materials:

  • Antibody to be labeled

  • Azide-PEG-NHS ester

  • DBCO-PEG-TCO (Dibenzylcyclooctyne-PEG-trans-Cyclooctene)

  • Tetrazine-payload

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., desalting or SEC)

Methodology:

  • Introduce an Azide (B81097) Handle: React the antibody with an Azide-PEG-NHS ester in an amine-free buffer to introduce an azide group via a flexible PEG linker. The PEG spacer helps to distance the reactive group from the antibody surface. Purify the azide-modified antibody.

  • Attach the Dienophile: React the azide-modified antibody with a DBCO-PEG-TCO linker. This is a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is orthogonal to the tetrazine ligation. The additional PEG linker further extends the TCO moiety away from the antibody, minimizing steric hindrance.[4] Purify the TCO-labeled antibody.

  • Tetrazine Ligation: React the TCO-labeled antibody with the tetrazine-payload. The extended linker should allow for efficient reaction even if the payload is bulky.

  • Purification and Characterization: Purify the final antibody-drug conjugate and characterize it to confirm successful ligation and determine the drug-to-antibody ratio (DAR).

Visualizations

Tetrazine_Ligation_Mechanism Mechanism of Tetrazine Ligation Tetrazine 1,2,4,5-Tetrazine (Diene) TransitionState [4+2] Cycloaddition (IEDDA) Tetrazine->TransitionState TCO trans-Cyclooctene (Dienophile) TCO->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Rate-determining step Product Dihydropyridazine (Stable Product) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Steric_Hindrance_Effect Impact of Steric Hindrance on Tetrazine Ligation cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance Small_Tet Small Substituent Tetrazine Fast_Reaction Fast Ligation Small_Tet->Fast_Reaction Small_Diene Small Dienophile Small_Diene->Fast_Reaction Bulky_Tet Bulky Substituent Tetrazine Slow_Reaction Slow or No Ligation Bulky_Tet->Slow_Reaction Bulky_Diene Bulky Dienophile Bulky_Diene->Slow_Reaction

Steric hindrance from bulky substituents can impede the ligation reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Ligation Yield Start Low or No Product Check_Sterics Assess Steric Hindrance Start->Check_Sterics Check_Stoichiometry Verify Stoichiometry Check_Sterics->Check_Stoichiometry Low Solution_Sterics Use smaller reactants or add a linker Check_Sterics->Solution_Sterics High Check_Conditions Optimize Conditions Check_Stoichiometry->Check_Conditions Correct Solution_Stoichiometry Titrate molar ratios (e.g., 1.5x excess) Check_Stoichiometry->Solution_Stoichiometry Incorrect Solution_Conditions Adjust pH, temp, or buffer Check_Conditions->Solution_Conditions Suboptimal Success Successful Ligation Solution_Sterics->Success Solution_Stoichiometry->Success Solution_Conditions->Success

A logical workflow for troubleshooting common issues in tetrazine ligation.

References

Technical Support Center: Optimizing Fluorophore Concentration for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fluorophore concentrations for microscopy experiments. Clear and well-defined protocols are essential for obtaining high-quality, reproducible data.

Section 1: Troubleshooting High Background Fluorescence

High background fluorescence can obscure the signal from your target molecule, leading to poor image quality and inaccurate quantification. This section addresses common causes of high background and provides systematic approaches to resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence?

High background fluorescence can originate from several sources, including:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the sample matrix itself.[1]

  • Non-specific binding: The fluorescent probe or antibody may bind to cellular structures or surfaces other than the intended target.[2][3]

  • Excess fluorophore concentration: Using too much of a fluorescent dye or antibody-conjugate can lead to a high unbound fraction that contributes to background noise.[2]

  • Suboptimal fixation and permeabilization: Improper sample preparation can lead to increased background.

  • Contaminated reagents or imaging media: Buffers, media, or mounting solutions may contain fluorescent impurities.[1][4]

Q2: How can I distinguish between autofluorescence and non-specific binding?

A crucial first step in troubleshooting is to include proper controls. An unstained sample (cells or tissue treated with all reagents except the fluorescent probe) is the most informative control.[1] If the unstained sample exhibits high background under the same imaging conditions as your stained sample, autofluorescence is the likely culprit. If the unstained sample is dark but the stained sample has high background, the issue is more likely due to non-specific binding of the fluorescent probe.[1]

Troubleshooting Guide: Reducing High Background

This guide provides a step-by-step approach to identifying and mitigating high background fluorescence.

// Autofluorescence Path autofluorescence_solutions [label="Implement Autofluorescence\nReduction Strategies", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spectral_unmixing [label="Use Spectral Unmixing\nor Different Fluorophore", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; quenching [label="Apply Quenching Agents\n(e.g., Sodium Borohydride)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Non-specific Binding Path optimize_concentration [label="Optimize Fluorophore\nConcentration (Titration)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Improve Blocking Step", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Increase Washing Steps", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_good [label="Signal-to-Noise Ratio Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> unstained_control; unstained_control -> autofluorescence [label="Yes"]; unstained_control -> nonspecific_binding [label="No"];

autofluorescence -> autofluorescence_solutions; autofluorescence_solutions -> spectral_unmixing; autofluorescence_solutions -> quenching;

nonspecific_binding -> optimize_concentration; optimize_concentration -> blocking; blocking -> washing;

spectral_unmixing -> end_good; quenching -> end_good; washing -> end_good; } enddot Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Fluorophore Titration for Optimal Concentration

This protocol describes how to determine the optimal concentration of a fluorescently labeled antibody to maximize the signal-to-noise ratio.

  • Prepare a dilution series: Create a series of dilutions of your fluorescently labeled antibody in your antibody dilution buffer. A good starting point is a two-fold dilution series spanning a range of concentrations (e.g., from 0.1 µg/mL to 10 µg/mL).

  • Sample preparation: Prepare multiple identical samples (e.g., cells seeded on coverslips or tissue sections).

  • Staining: Stain each sample with a different antibody concentration from your dilution series. Include a "no primary antibody" control and an unstained control.

  • Washing: Perform identical, thorough washing steps for all samples to remove unbound antibodies.[2]

  • Imaging: Image all samples using the exact same microscope settings (laser power, gain, exposure time). It is crucial to avoid signal saturation in your images.

  • Analysis: Quantify the mean fluorescence intensity of the specific signal (your structure of interest) and the background for each concentration.

  • Determine optimal concentration: Plot the signal-to-noise ratio (Specific Signal / Background) against the antibody concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio before the background significantly increases.

Antibody Concentration (µg/mL)Mean Specific Signal (A.U.)Mean Background Signal (A.U.)Signal-to-Noise Ratio
1015008001.88
514504003.63
2.512002006.00
1.258001206.67
0.6254501004.50
0.313200902.22

This is example data. Actual values will vary depending on the experiment.

Section 2: Minimizing Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to excitation light.[5][6][7] This can be a significant problem for quantitative and time-lapse microscopy.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to photobleaching?

The rate of photobleaching is influenced by several factors:

  • Excitation light intensity: Higher intensity light causes faster photobleaching.[5]

  • Exposure time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[6]

  • Fluorophore properties: Some fluorophores are inherently more photostable than others.[8]

  • Local environment: The presence of oxygen and reactive oxygen species (ROS) can accelerate photobleaching.[5]

Q2: How can I reduce photobleaching during my experiment?

Several strategies can be employed to minimize photobleaching:

  • Minimize exposure: Only expose the sample to excitation light when acquiring an image. Use transmitted light to find and focus on the area of interest.[7]

  • Reduce excitation power: Use the lowest possible laser power or light source intensity that provides an adequate signal.

  • Use sensitive detectors: Employing high quantum efficiency detectors allows for shorter exposure times.

  • Choose photostable fluorophores: Select dyes that are known for their resistance to photobleaching.[9]

  • Use antifade mounting media: These reagents scavenge free radicals and reduce the rate of photobleaching.

Troubleshooting Guide: Addressing Photobleaching

This guide provides a systematic approach to minimizing photobleaching in your experiments.

// Parameter Optimization Path reduce_exposure [label="Reduce Exposure Time &\nExcitation Intensity", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_sensitive_detector [label="Use a More\nSensitive Detector", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent and Fluorophore Path assess_reagents [label="Assess Reagents and\nFluorophore Choice", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_antifade [label="Use Antifade\nMounting Medium", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; choose_photostable_dye [label="Select a More\nPhotostable Fluorophore", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_good [label="Photostability Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> assess_imaging_parameters; assess_imaging_parameters -> reduce_exposure [label="Optimize"]; reduce_exposure -> use_sensitive_detector;

start -> assess_reagents; assess_reagents -> use_antifade [label="Optimize"]; use_antifade -> choose_photostable_dye;

use_sensitive_detector -> end_good; choose_photostable_dye -> end_good; } enddot Caption: Decision tree for minimizing photobleaching.

Experimental Protocol: Creating a Photobleaching Curve

For quantitative studies, it's important to characterize the rate of photobleaching to normalize your data.[7]

  • Sample Preparation: Prepare your stained sample as usual.

  • Image Acquisition:

    • Select a representative field of view.

    • Acquire a time-lapse series of images using the same imaging settings you plan to use for your experiment. For example, take an image every 5 seconds for 2 minutes.

  • Data Analysis:

    • Define a region of interest (ROI) over your fluorescent structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Plotting the Curve:

    • Plot the normalized mean fluorescence intensity against time.

    • This curve represents the rate of photobleaching under your specific experimental conditions. It can be used to correct for fluorescence loss in time-lapse experiments.

Time (seconds)Mean Intensity (A.U.)Normalized Intensity (%)
01800100
30162090
60145881
90131273
120118166

This is example data. Actual values will vary.

Section 3: Avoiding the Inner Filter Effect

The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at high concentrations.[10][11][12] It can be a significant source of error in quantitative fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What are the types of inner filter effects?

There are two main types of inner filter effects:

  • Primary inner filter effect: The absorption of excitation light by fluorophores before it reaches the focal plane. This reduces the amount of light available to excite fluorophores deeper within the sample.[10][12]

  • Secondary inner filter effect: The re-absorption of emitted fluorescence by other fluorophores in the light path to the detector. This is more likely to occur if there is significant overlap between the fluorophore's excitation and emission spectra.[11][12]

Q2: When should I be concerned about the inner filter effect?

The inner filter effect becomes more pronounced at high fluorophore concentrations.[11] A general rule of thumb is to work with samples that have an optical density of less than 0.1 at the excitation wavelength to minimize this effect.[11] If you observe that your fluorescence intensity is no longer increasing linearly with concentration, you may be experiencing the inner filter effect.[13]

Troubleshooting Guide: Mitigating the Inner Filter Effect

This guide provides steps to identify and reduce the impact of the inner filter effect.

// High Concentration Path dilute_sample [label="Dilute Sample to Reduce\nOptical Density (<0.1)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_pathlength [label="Reduce Excitation/\nEmission Path Length", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Other Causes Path other_issues [label="Investigate Other Issues\n(e.g., Saturation)", shape=rectangle, fillcolor="#F1F3F4"];

end_good [label="Linearity Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_concentration; check_concentration -> dilute_sample [label="Yes"]; check_concentration -> other_issues [label="No"];

dilute_sample -> reduce_pathlength; reduce_pathlength -> end_good; other_issues -> end_good; } enddot Caption: Workflow for addressing the inner filter effect.

Experimental Protocol: Assessing Linearity of Fluorescence Signal

This protocol helps determine the concentration range over which your fluorescence signal is linear.

  • Prepare a concentration series: Create a dilution series of your fluorophore or stained sample over a wide range of concentrations.

  • Measure absorbance: For solutions, measure the absorbance of each sample at the excitation wavelength using a spectrophotometer.

  • Measure fluorescence: Measure the fluorescence intensity of each sample using your microscope or a fluorometer with identical acquisition settings.

  • Plot data: Plot the fluorescence intensity as a function of fluorophore concentration.

  • Analyze linearity: Identify the concentration range where the relationship between fluorescence and concentration is linear. For quantitative experiments, it is crucial to work within this linear range.

Concentration (µM)Absorbance at Ex λFluorescence Intensity (A.U.)
0.10.005100
0.50.025500
1.00.051000
5.00.254500
10.00.57000

In this example, the relationship becomes non-linear at higher concentrations, indicating the onset of the inner filter effect.

References

Technical Support Center: Tetrazine Stability in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of tetrazines in aqueous environments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems observed during experiments involving tetrazine derivatives in aqueous solutions.

Issue Potential Cause Recommended Solution
Rapid loss of the characteristic pink/red color of the tetrazine solution. Hydrolytic degradation: Tetrazines can be susceptible to nucleophilic attack by water, especially at non-neutral pH. This is more pronounced for tetrazines with strong electron-withdrawing substituents.[1][2][3]- Work at a neutral pH (around 7.4) whenever possible.[1] - If the reaction allows, consider using a buffer with a slightly acidic pH, as some tetrazines show increased stability under these conditions. - Select tetrazine derivatives with electron-donating groups, which are generally more stable.[4]
Low or no product yield in a bioorthogonal ligation reaction (e.g., with a trans-cyclooctene). Tetrazine degradation prior to reaction: The tetrazine may have degraded due to prolonged incubation in aqueous media, especially under physiological conditions (37 °C).[1][2][3]- Minimize the pre-incubation time of the tetrazine in aqueous buffer before adding the dienophile. - Choose a more stable tetrazine derivative for applications requiring long incubation times.[1][5] - Consider using a higher concentration of the tetrazine to compensate for partial degradation.
Presence of nucleophiles: Biological media often contain nucleophiles like thiols (e.g., glutathione) that can react with and degrade tetrazines.[6]- If possible, perform the reaction in a buffer free of external nucleophiles. - For in-cell or in-vivo experiments, select sterically hindered or more stable tetrazine derivatives that are less susceptible to nucleophilic attack.[6]
Inconsistent reaction rates or product yields between experiments. Variability in buffer preparation: Small changes in pH can significantly affect tetrazine stability and reactivity.[1][7]- Ensure consistent and accurate pH of all buffers used in the experiments. - Prepare fresh buffers for each set of experiments to avoid pH drift over time.
Light-induced degradation: While less common, some tetrazine derivatives might be sensitive to light, leading to degradation over time.- Store tetrazine stock solutions and conduct experiments protected from direct light, especially for long-duration experiments.
Formation of unexpected side products. Reaction with buffer components: Some buffer components, particularly those with primary or secondary amines (e.g., Tris), can potentially react with tetrazines.- Use non-reactive buffers such as PBS, HEPES, or borate (B1201080) buffers.[8]
Reduction of the tetrazine: Biological media contain reducing agents that can reduce the tetrazine ring, rendering it inactive for the desired Diels-Alder reaction.[9]- Select tetrazine derivatives that are more resistant to reduction.[9] - If the experimental setup allows, de-gas solutions to minimize the presence of dissolved oxygen, which can participate in redox cycling.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of tetrazine degradation in aqueous media?

A1: The two primary degradation pathways for tetrazines in aqueous environments are:

  • Nucleophilic Attack: The electron-deficient tetrazine ring is susceptible to attack by nucleophiles, including water and thiols. This is often accelerated by electron-withdrawing substituents on the tetrazine ring.[2][3][10]

  • Reduction: Tetrazines can be reduced to their dihydrotetrazine form, which is inactive in the inverse electron-demand Diels-Alder reaction. This can be a significant issue in biological media containing reducing agents.[9]

Q2: How does the substituent on the tetrazine ring affect its stability?

A2: The electronic properties of the substituents have a profound impact on tetrazine stability.

  • Electron-withdrawing groups (e.g., pyridyl, pyrimidyl) generally increase the reactivity of the tetrazine in the desired bioorthogonal reaction but also decrease its stability in aqueous media by making the ring more susceptible to nucleophilic attack.[1][2][3][4]

  • Electron-donating groups (e.g., alkyl groups) tend to increase the stability of the tetrazine by making it less electrophilic, though this often comes at the cost of reduced reaction kinetics.[4]

  • Sterically bulky groups can enhance stability by shielding the tetrazine core from nucleophilic attack.[6]

Q3: What is the effect of pH on tetrazine stability?

A3: The stability of tetrazines is pH-dependent. While the optimal pH can vary for different derivatives, many tetrazines exhibit greater stability at neutral or slightly acidic pH compared to basic conditions.[1] Basic aqueous solutions can accelerate the degradation of some tetrazines.[1]

Q4: How can I choose the right tetrazine for my experiment?

A4: The choice of tetrazine depends on the specific requirements of your experiment:

  • For applications requiring long incubation times or in biological media: Prioritize stability. Choose tetrazines with electron-donating or sterically hindering groups, or novel scaffolds designed for high stability.[1][5][9]

  • For time-critical processes requiring very fast kinetics: Highly reactive tetrazines with electron-withdrawing groups may be necessary.[2][3] However, be mindful of their lower stability.

  • Balancing Reactivity and Stability: Several newer tetrazine derivatives have been developed to overcome the typical trade-off between reactivity and stability.[2][3][9]

Q5: Are there any tetrazine derivatives that are stable in biological media?

A5: Yes, significant research has focused on developing tetrazines with enhanced stability. For example, hydroxyl-substituted,[1][5] vinyl ether-substituted,[2][3] and triazolyl-tetrazines[9] have been shown to exhibit improved stability in aqueous and biological media compared to traditional pyridyl-substituted tetrazines.

Quantitative Data Summary

The stability of various tetrazine derivatives in different aqueous media is summarized below.

Table 1: Stability of Pyridyl and Phenyl Substituted Tetrazines in DMSO/PBS (1:9) at 37 °C

Tetrazine Derivative% Remaining after 12 hoursReference
Dipyridyl-s-tetrazine15-40%[1]
Pyrimidyl-substituted tetrazine15-40%[1]
Pyridyl tetrazine> 75%[1]
Phenyl tetrazine> 75%[1]

Table 2: Stability of Various Tetrazine Scaffolds in DMEM + 10% FBS at 37 °C

Tetrazine Derivative% Remaining after 12 hours% Remaining after 48 hoursReference
Pyridyl-tetrazine (Py-Tz)Not specified< 13%[9]
H-tetrazine (H-Tz)Not specified< 13%[9]
Triazolyl-tetrazine (3b)> 92%> 63%[9]
Methyl-tetrazine (Me-Tz)> 92%> 63%[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Tetrazine Stability in Aqueous Buffer

  • Preparation of Tetrazine Stock Solution: Prepare a concentrated stock solution of the tetrazine derivative in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 37 °C).

  • Initiation of the Stability Assay: Add a small volume of the tetrazine stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1-10%) to minimize its effect on stability.

  • Monitoring Degradation: At various time points, take aliquots of the solution and measure the absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm) using a UV-Vis spectrophotometer.[1]

  • Data Analysis: Normalize the absorbance values to the initial absorbance at t=0. Plot the normalized absorbance versus time to determine the stability profile and half-life of the tetrazine under the tested conditions.

Visualizations

TetrazineDegradationPathway cluster_factors Influencing Factors Tetrazine Tetrazine (Active) Degraded_Nuc Degraded Product (Inactive) Tetrazine->Degraded_Nuc Nucleophilic Attack Reduced_Tz Dihydrotetrazine (Inactive) Tetrazine->Reduced_Tz Reduction Nucleophiles Nucleophiles (e.g., H₂O, Thiols) Nucleophiles->Degraded_Nuc ReducingAgents Reducing Agents (e.g., in biological media) ReducingAgents->Reduced_Tz Electron-withdrawing groups Electron-withdrawing groups Basic pH Basic pH Electron-donating groups Electron-donating groups StabilityAssayWorkflow A Prepare Tetrazine Stock (e.g., in DMSO) C Add Tetrazine Stock to Buffer A->C B Prepare & Equilibrate Aqueous Buffer (e.g., PBS, 37°C) B->C D Incubate at Constant Temperature C->D E Take Aliquots at Different Time Points D->E F Measure Absorbance (e.g., 530 nm) E->F G Plot Normalized Absorbance vs. Time F->G H Determine Stability/Half-life G->H TroubleshootingTree Start Low Ligation Yield? CheckColor Is Tetrazine solution discolored before use? Start->CheckColor CheckTime Long pre-incubation in buffer? CheckColor->CheckTime No Sol_Degraded Solution: Use fresh tetrazine. Check storage conditions. CheckColor->Sol_Degraded Yes CheckMedia Using complex biological media? CheckTime->CheckMedia No Sol_Time Solution: Minimize pre-incubation. Add dienophile sooner. CheckTime->Sol_Time Yes Sol_Media Solution: Use a more stable tetrazine derivative. CheckMedia->Sol_Media Yes Other Consider other factors: - Dienophile stability - Reaction stoichiometry - Buffer components CheckMedia->Other No

References

Optimizing incubation time for BP Fluor 488 Tetrazine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for BP Fluor 488 Tetrazine labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound labeling?

Due to the exceptionally fast reaction kinetics of the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), the incubation time for this compound labeling is typically short.[1][2][3] In many applications, incubation times ranging from 10 to 30 minutes at room temperature or 37°C are sufficient for efficient labeling.[4][5]

Q2: How does the concentration of reactants affect the required incubation time?

The reaction rate is dependent on the concentration of both the this compound and the TCO-modified biomolecule. Higher concentrations of reactants will lead to a faster reaction, potentially shortening the required incubation time. Conversely, lower concentrations may necessitate a longer incubation to achieve the desired labeling efficiency.

Q3: Can I extend the incubation time to increase the signal?

While extending the incubation time can sometimes lead to a stronger signal, it may also increase non-specific background staining. Given the rapid kinetics of the tetrazine-TCO ligation, a significant increase in signal after the initial rapid phase is unlikely.[6] It is recommended to first optimize other parameters like reactant concentrations before significantly extending the incubation period.

Q4: What is the impact of temperature on the incubation time?

The reaction can be performed at various temperatures, including room temperature and 37°C. While higher temperatures can increase the reaction rate, the bioorthogonal reaction is generally so fast that performing it at physiological temperatures (37°C) or even room temperature is usually sufficient.[5] For live-cell imaging, maintaining the cells at their optimal growth temperature is recommended.

Q5: What is "fluorogenicity" and how does it relate to incubation time?

This compound is a fluorogenic probe, meaning its fluorescence is significantly quenched in its unreacted state and increases upon reaction with a TCO-modified molecule.[7][8] This property is advantageous as it reduces background from unreacted probes, potentially allowing for "no-wash" imaging protocols and simplifying the optimization of incubation time as the signal-to-noise ratio improves inherently upon reaction.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Fluorescent Signal Insufficient incubation time.Increase the incubation time in increments (e.g., from 10 to 30 minutes, then to 60 minutes) and assess the signal intensity.
Low concentration of this compound or TCO-modified molecule.Increase the concentration of one or both reactants. Perform a titration to find the optimal concentrations.
Inefficient TCO labeling of the target biomolecule.Verify the successful incorporation of the TCO moiety onto your biomolecule using an appropriate analytical method.
Degradation of reagents.Ensure that this compound and the TCO-modified molecule have been stored correctly (typically at -20°C, protected from light) and have not expired.[1][9]
High Background Signal Incubation time is too long, leading to non-specific binding.Reduce the incubation time. The rapid kinetics of the reaction often means shorter incubation times are sufficient.
Excess unreacted this compound.If not using a "no-wash" protocol, ensure adequate washing steps are performed after incubation to remove the unbound probe.
Non-specific binding of the fluorescent probe.Incorporate blocking agents in your protocol. Highly charged fluorescent dyes can contribute to non-specific binding.[10]
Signal Fades Quickly (Photobleaching) Imaging settings are too harsh.Reduce the laser power and/or exposure time during image acquisition. BP Fluor 488 is generally photostable, but excessive light exposure can still cause photobleaching.[11]
Inconsistent Results Variations in experimental conditions.Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments for reproducible results.

Data Summary

The following table summarizes key quantitative data for this compound relevant to optimizing incubation time.

Parameter Value Significance for Incubation Time Reference
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) CycloadditionThis is a bioorthogonal "click" reaction known for its extremely fast kinetics, suggesting that long incubation times are often unnecessary.[6]
Reaction Partner trans-cyclooctene (TCO)This compound reacts specifically and rapidly with TCO-modified molecules.[1][3]
Reaction Kinetics Up to 30,000 M⁻¹s⁻¹This high rate constant confirms that the reaction proceeds very quickly, often reaching completion in minutes.[1][2]
Example Incubation Time (Live Cells) 10 minutesDemonstrates that for cellular labeling, a short incubation can be sufficient.[4][5]
Example Incubation Time (Flow Cytometry) 30 minutesA slightly longer time might be used for quantitative applications to ensure reaction completion.[5]
Excitation Maximum ~493-499 nmImportant for setting up fluorescence detection instrumentation.[1][9][11]
Emission Maximum ~517-520 nmImportant for setting up fluorescence detection instrumentation.[1][9][11]

Experimental Protocols

Protocol: General Labeling of TCO-Modified Proteins in Solution
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO or DMF.

    • Prepare your TCO-modified protein in a reaction buffer (e.g., PBS, pH 7.4).

  • Labeling Reaction:

    • Add the this compound stock solution to the TCO-modified protein solution. A final concentration of 1.5 to 5 molar equivalents of the tetrazine probe over the protein is a good starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Removal of Excess Dye (Optional):

    • If necessary, remove the unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the dye.

Protocol: Live-Cell Labeling and Imaging
  • Cell Preparation:

    • Plate your cells expressing the TCO-modified target on a suitable imaging dish or plate and grow them under standard conditions.

  • Labeling:

    • Prepare a solution of this compound in cell culture medium. A final concentration in the range of 1-5 µM is a common starting point.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for 10-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional):

    • Due to the fluorogenic nature of the probe, a wash step may not be necessary.

    • If high background is observed, gently wash the cells two to three times with pre-warmed culture medium or PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation/Emission: ~495/520 nm).

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis prep_reagents Prepare BP Fluor 488 Tetrazine Stock Solution mix Combine Probe and Target Molecule prep_reagents->mix prep_sample Prepare TCO-Modified Biomolecule/Cells prep_sample->mix incubate Incubate (e.g., 10-60 min at RT or 37°C) mix->incubate wash Wash to Remove Excess Probe (Optional) incubate->wash image Fluorescence Imaging or Analysis wash->image TroubleshootingTree start Start Troubleshooting issue What is the issue? start->issue low_signal Low/No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background check_incubation_low Is incubation time sufficient? (e.g., < 30 min) low_signal->check_incubation_low check_incubation_high Is incubation time too long? high_bg->check_incubation_high increase_incubation Action: Increase incubation time (e.g., to 60 min) check_incubation_low->increase_incubation No check_conc Are reactant concentrations optimal? check_incubation_low->check_conc Yes increase_incubation->check_conc increase_conc Action: Increase probe or target concentration check_conc->increase_conc No decrease_incubation Action: Decrease incubation time check_incubation_high->decrease_incubation Yes check_wash Are wash steps adequate? check_incubation_high->check_wash No decrease_incubation->check_wash improve_wash Action: Add or improve wash steps check_wash->improve_wash No

References

Technical Support Center: TCO-Tetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the temperature-sensitive TCO-tetrazine ligation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the TCO-tetrazine reaction rate?

A1: Increasing the temperature generally accelerates the TCO-tetrazine reaction.[1] For instance, many protocols suggest incubating at 37°C or 40°C to speed up the ligation.[2] However, it is crucial to consider the stability of the reactants, as high temperatures can lead to the degradation of sensitive biomolecules or less stable tetrazine derivatives.[1]

Q2: What is a typical temperature range for TCO-tetrazine ligations?

A2: TCO-tetrazine reactions are versatile and can be performed over a range of temperatures. Common incubation temperatures include room temperature (typically 20-25°C), 37°C for biological applications, and 4°C for extended reaction times with sensitive molecules.[2][3] The optimal temperature depends on the specific reactants and the experimental system.[1]

Q3: How does the choice of tetrazine and TCO derivative affect the reaction's temperature sensitivity?

A3: The structure of both the tetrazine and the TCO derivative significantly impacts the reaction kinetics. Highly reactive pairs, such as hydrogen-substituted tetrazines and strained TCOs, can react rapidly even at low temperatures.[1] Less reactive pairs may require elevated temperatures to achieve a desirable reaction rate. It is a trade-off between reactivity and stability; highly reactive tetrazines may be less stable at higher temperatures.[1]

Q4: Can I perform the TCO-tetrazine reaction at 4°C?

A4: Yes, the reaction can be performed at 4°C. This is often done for extended incubation periods, such as overnight, particularly when dealing with sensitive biological samples to minimize degradation.[2][3]

Q5: Are there any side reactions I should be aware of when increasing the reaction temperature?

A5: While the TCO-tetrazine ligation is highly specific, high temperatures can increase the rate of degradation of the reactants, particularly less stable tetrazine derivatives.[1] Some tetrazines can be unstable in aqueous media, and this instability can be exacerbated at higher temperatures, leading to lower yields.[1] It is also important to consider the thermal stability of the biomolecules being conjugated.

Troubleshooting Guide

Problem Possible Cause Solution
Slow or Incomplete Reaction Suboptimal Temperature: The reaction temperature may be too low for the specific TCO-tetrazine pair.Incrementally increase the temperature (e.g., from room temperature to 37°C) while monitoring for any degradation of your molecules.[1]
Low Reactant Concentration: The reaction is second-order, so low concentrations will result in slower rates.If possible, increase the concentration of the reactants.[1]
Poor Reactant Stability: The tetrazine or TCO derivative may be degrading under the reaction conditions.Prepare reagents fresh and consider using a more stable tetrazine derivative, such as a methyl-substituted one.[1] Avoid prolonged storage in aqueous buffers.[1]
Low Product Yield Degradation at High Temperature: The chosen reaction temperature may be too high, causing degradation of reactants or the product.Optimize the temperature by running the reaction at a lower temperature for a longer duration. Consider performing the reaction at 4°C overnight.[2]
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of one component is often beneficial.[2]
Unexpected Side Products Tetrazine Instability: Some tetrazine derivatives, especially in the presence of nucleophiles or reducing agents, can be unstable and lead to side products.Use a more stable tetrazine derivative. Ensure the purity of your reactants via LC-MS or NMR.[1]
Biomolecule Instability: The temperature may be causing denaturation or degradation of the biomolecules being conjugated.Perform the reaction at a lower temperature. Confirm the stability of your biomolecules at the reaction temperature in a control experiment.

Quantitative Data: Effect of Temperature on Reaction Rate

The rate of the TCO-tetrazine reaction is described by the second-order rate constant (k₂), which is temperature-dependent. The following table summarizes representative rate constants at different temperatures.

Tetrazine DerivativeDienophileSolvent SystemTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineTCOWater25~2,000[1]
Phenyl-substituted TetrazineTCODPBS37>39,000[1]
Bis(pyridyl)-TetrazineTCODPBS37>39,000[1]
Hydrogen-substituted TetrazineTCOAqueous MediaNot Specifiedup to 30,000[1]
Methyl-substituted TetrazineTCOAqueous MediaNot Specified~1,000[1]
Water-soluble 3,6-dipyridyl-s-tetrazined-TCOWater25366,000 (± 15,000)[4]
Tetrazine derivative 10 d-TCO 3a 45:55 H₂O:MeOH25167,000 (± 7,000)[4]
3,6-diphenyl-s-tetrazines-TCOMeOH253,100[4]
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-TzPBS37(13 ± 0.08) x 10³[5]
Selected TetrazinesTCOPBS pH 7.437Rate constants up to 30,000 M⁻¹s⁻¹ were observed.[6]

Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and TCO rings, as well as the solvent system.

Experimental Protocols

Protocol 1: General Procedure for Determining the Effect of Temperature on Reaction Kinetics

This protocol outlines a method to study the kinetics of a TCO-tetrazine ligation at different temperatures using a UV-Vis spectrophotometer.

1. Reagent Preparation:

  • Prepare a stock solution of the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a stock solution of the tetrazine-functionalized molecule in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is minimal (<5%).[1]

2. Reaction Setup:

  • Set up parallel reactions in microcentrifuge tubes or a 96-well plate.
  • For each temperature to be tested (e.g., 4°C, 25°C, 37°C), combine the TCO and tetrazine solutions. A 1:1 molar ratio is a good starting point, though using a slight excess of one reactant can drive the reaction to completion.[1]

3. Kinetic Measurement:

  • Equilibrate the spectrophotometer to the desired temperature.
  • Initiate the reaction by mixing the TCO and tetrazine solutions.
  • Immediately monitor the decrease in the characteristic absorbance of the tetrazine at ~520-540 nm over time.[1]
  • Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

4. Data Analysis:

  • Plot the absorbance versus time for each temperature.
  • Determine the observed rate constant (k_obs) from the kinetic trace.
  • The second-order rate constant (k₂) can be calculated from k_obs if the reaction is run under pseudo-first-order conditions (i.e., one reactant in large excess).

Protocol 2: Protein-Protein Ligation at Different Temperatures

This protocol provides an example for conjugating a TCO-modified protein to a tetrazine-modified protein at various temperatures.

1. Reagent Preparation:

  • Prepare a solution of the TCO-modified protein (Protein 1-TCO) in an appropriate buffer (e.g., PBS, pH 7.4).
  • Prepare a solution of the tetrazine-modified protein (Protein 2-Tz) in the same buffer.

2. Reaction Setup:

  • In separate microcentrifuge tubes for each temperature, combine Protein 1-TCO and Protein 2-Tz. A slight molar excess of one protein (e.g., 1.1 to 2.0-fold) can be used to ensure complete conjugation of the other.[3]
  • Incubate the reaction mixtures at the desired temperatures (e.g., 4°C, room temperature, 37°C) with gentle mixing.[1]

3. Time-Course Analysis:

  • At specific time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction tube.[1]
  • Quench the reaction if necessary (e.g., by adding an excess of a small molecule TCO or tetrazine).

4. Product Analysis:

  • Analyze the aliquots by SDS-PAGE to visualize the formation of the conjugated protein (a band shift will be visible).[1]
  • For more detailed analysis, LC-MS can be used to confirm the mass of the final product and monitor the consumption of reactants.[1]

Visualizations

Experimental_Workflow_Temperature_Effect Experimental Workflow for Temperature Optimization cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Data Analysis prep_tco Prepare TCO-Molecule Stock setup_4c Incubate at 4°C prep_tco->setup_4c setup_rt Incubate at Room Temp prep_tco->setup_rt setup_37c Incubate at 37°C prep_tco->setup_37c prep_tz Prepare Tetrazine-Molecule Stock prep_tz->setup_4c prep_tz->setup_rt prep_tz->setup_37c monitor_uv UV-Vis Spectroscopy (~520-540 nm) setup_4c->monitor_uv monitor_lcms LC-MS Analysis setup_4c->monitor_lcms setup_rt->monitor_uv setup_rt->monitor_lcms setup_37c->monitor_uv setup_37c->monitor_lcms analysis Determine Rate Constants (k₂) monitor_uv->analysis monitor_lcms->analysis Troubleshooting_Logic Troubleshooting Slow TCO-Tetrazine Reactions start Slow or Incomplete Reaction q1 Is the reaction temperature optimal? start->q1 sol1 Increase temperature incrementally (e.g., RT to 37°C) q1->sol1 No q2 Are reactant concentrations sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase reactant concentrations q2->sol2 No q3 Are reactants stable? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Prepare fresh reagents; Use more stable derivatives q3->sol3 No end_node Consult further literature q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

Validation & Comparative

BP Fluor 488 Tetrazine vs. Alexa Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide:

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of fluorescent probes is critical for achieving high-quality, reproducible results. Among the green fluorescent dyes, BP Fluor 488 Tetrazine and Alexa Fluor 488 Tetrazine are prominent choices for labeling biomolecules modified with trans-cyclooctene (B1233481) (TCO) and other strained alkenes. This guide provides an objective comparison of these two reagents, supported by available data, to aid in the selection process for applications such as live-cell imaging, flow cytometry, and in vivo studies.

Executive Summary

This compound is marketed as a direct equivalent to Alexa Fluor 488 Tetrazine.[1][2][3] Both possess nearly identical spectral properties, high fluorescence quantum yields, and excellent photostability.[3][4][5] Their core fluorophore, responsible for the fluorescence, is spectrally similar, leading to comparable performance in most fluorescence-based applications.[3][5] The primary distinction often lies in the specific tetrazine moiety attached and the associated reaction kinetics. BroadPharm, a supplier of this compound, claims exceptionally fast cycloaddition kinetics of up to 30,000 M⁻¹s⁻¹, a key performance indicator for rapid labeling in dynamic biological systems.[2]

Performance Data Comparison

The following table summarizes the key quantitative data for this compound and Alexa Fluor 488 Tetrazine based on information provided by various suppliers.

PropertyThis compoundAlexa Fluor 488 TetrazineReference(s)
Excitation Maximum (λex) ~493-499 nm~495-499 nm[2][3][5]
Emission Maximum (λem) ~517-520 nm~519-520 nm[2][3][5]
Molar Extinction Coeff. (ε) ~83,000 cm⁻¹M⁻¹~71,000-73,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) High (Stated as a feature)0.92[3]
Molecular Weight ~703.7 g/mol ~717.68 g/mol [2]
Reaction Kinetics (k₂) Up to 30,000 M⁻¹s⁻¹ (with TCO)Fast kinetics (quantitative value not consistently provided)[2]
pH Sensitivity Insensitive over pH 4-10Insensitive over pH 4-10[4][6]
Photostability HighHigh[4][5][6]
Solubility Water, MeOH, DMSO, DMFDMSO[2]

Key Performance Aspects

Spectral Properties: Both dyes are optimally excited by the 488 nm laser line, with emission in the green channel, making them compatible with standard fluorescein (B123965) (FITC) filter sets.[5] Their spectral similarity ensures that they can be used interchangeably in established imaging protocols without modification of instrumentation.

Brightness and Photostability: Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. Both BP Fluor 488 and Alexa Fluor 488 are known for their exceptional brightness and resistance to photobleaching, which allows for longer exposure times and the detection of low-abundance targets.[3][5][6]

Reaction Kinetics: The reaction between a tetrazine and a trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its speed and specificity.[7] This is a critical parameter, especially for in vivo experiments or when labeling dynamic processes where rapid conjugation is required. This compound is advertised with a very high second-order rate constant.[2] While Alexa Fluor 488 Tetrazine is also known for fast reaction rates, specific kinetic data is less commonly published by its vendors. Researchers requiring extremely rapid labeling should consider the reported kinetic values as a key decision factor.

Experimental Protocols

The following is a generalized protocol for labeling TCO-modified proteins on the surface of live cells using a tetrazine-functionalized fluorophore.

Protocol: Live-Cell Surface Labeling

Materials:

  • Live cells expressing a TCO-modified surface protein, cultured on glass-bottom dishes.

  • This compound or Alexa Fluor 488 Tetrazine.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of the tetrazine dye in anhydrous DMSO.

    • Store any unused stock solution at -20°C, protected from light and moisture.

  • Preparation of Labeling Medium:

    • On the day of the experiment, dilute the tetrazine stock solution into complete cell culture medium to a final concentration of 1-10 µM.

    • Mix thoroughly by pipetting. Prepare this solution fresh and use it within one hour for best results.[8]

  • Cell Labeling:

    • Aspirate the existing medium from the cultured cells.

    • Add the prepared labeling medium to the cells.

    • Incubate for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.[8] The optimal incubation time may vary depending on the cell type and expression level of the TCO-modified protein.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells 2-3 times with warm PBS or complete cell culture medium to remove any unreacted tetrazine dye.[8]

  • Imaging:

    • Add fresh, warm culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a standard FITC filter set (e.g., excitation ~488 nm, emission ~520 nm).

Visualizations

Bioorthogonal Reaction Workflow

The diagram below illustrates the general workflow for labeling a TCO-modified biomolecule with a tetrazine-conjugated fluorophore.

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Application Biomolecule Protein / Antibody TCO_reagent TCO-NHS Ester Biomolecule->TCO_reagent  Modification Modified_Biomolecule TCO-Modified Protein TCO_reagent->Modified_Biomolecule Tetrazine_Dye BP/Alexa Fluor 488 Tetrazine Modified_Biomolecule->Tetrazine_Dye  IEDDA Reaction (Click Chemistry) Labeled_Product Fluorescently Labeled Protein Tetrazine_Dye->Labeled_Product Imaging Fluorescence Imaging / Flow Cytometry Labeled_Product->Imaging

Workflow for TCO-modification and tetrazine labeling.
Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This diagram shows the chemical transformation at the heart of the labeling process.

G Reactants TCO-Biomolecule + Tetrazine-Fluorophore Transition Diels-Alder Cycloaddition Reactants->Transition [4+2] Intermediate Unstable Intermediate Transition->Intermediate Products Stable Labeled Product + N₂ Gas Intermediate->Products Retro-Diels-Alder

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Conclusion

Both this compound and Alexa Fluor 488 Tetrazine are high-performance reagents for bioorthogonal labeling. Given that BP Fluor 488 is positioned as an equivalent to Alexa Fluor 488, the choice between them may ultimately depend on factors such as cost, availability, and, most critically for certain applications, the documented reaction kinetics. For experiments requiring the fastest possible labeling speeds, the explicitly stated high rate constant for this compound makes it a compelling option. However, for most standard applications in fluorescence microscopy and flow cytometry, both dyes can be expected to deliver excellent, comparable results due to their shared foundation of a bright and photostable 488 nm fluorophore.

References

A Head-to-Head Comparison of BP Fluor 488 Tetrazine and Other Leading Green Fluorophores for Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based detection, the selection of the optimal green fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of BP Fluor 488 Tetrazine against other widely used green fluorophores: Alexa Fluor 488, FITC, and DyLight 488. We present key performance metrics, detailed experimental protocols for antibody conjugation and photostability analysis, and visualizations of the underlying chemical principles to empower informed decisions in your research.

Quantitative Performance at a Glance

To facilitate a direct comparison of the key photophysical properties of these green fluorophores, the following table summarizes their performance characteristics. Brightness, a critical parameter for sensitivity, is a product of the molar extinction coefficient and the quantum yield.

FeatureThis compoundAlexa Fluor 488FITC (Fluorescein Isothiocyanate)DyLight 488
Excitation Max (nm) 493[1]495[2]495[3]493[2][4]
Emission Max (nm) 517[1]519[2]525[3]518[2][4]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 83,000[1]~71,000[2]~75,000[3]~70,000[4][5]
Quantum Yield (Φ) High (not specified)[6][7][8]0.92[2][9]0.92[3]High (not specified)[5]
Brightness (ε x Φ) High~65,320~69,000High
Photostability High[6][7][8]High[2]Low[2]High[2]
Reactive Group TetrazineNHS ester, Maleimide, etc.IsothiocyanateNHS ester, Maleimide, etc.
Key Feature Enables bio-orthogonal conjugation via reaction with TCO[1]High photostability and brightness[2]Traditional, cost-effective fluorophoreHigh photostability

Note: The quantum yield for this compound and DyLight 488 is consistently reported as "high" by manufacturers, though specific numerical values are not always provided. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

The Power of Bio-orthogonal Chemistry: The Tetrazine-TCO Ligation

This compound distinguishes itself through its participation in the inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (B1233481) (TCO) dienophile. This bio-orthogonal "click chemistry" reaction is exceptionally fast and highly specific, allowing for the covalent labeling of biomolecules in complex biological systems with minimal off-target effects.

cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition cluster_product Stable Conjugate BP_Fluor_488_Tetrazine BP Fluor 488 Tetrazine Reaction_Intermediate Diels-Alder Cycloadduct BP_Fluor_488_Tetrazine->Reaction_Intermediate Rapid Reaction TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Reaction_Intermediate Labeled_Biomolecule Labeled Biomolecule Reaction_Intermediate->Labeled_Biomolecule Nitrogen Elimination N2 N₂ Gas Reaction_Intermediate->N2

Mechanism of the Tetrazine-TCO bio-orthogonal ligation.

Experimental Protocols

Protocol 1: Antibody Conjugation via NHS Ester Chemistry

This protocol details the conjugation of an amine-reactive fluorophore (e.g., Alexa Fluor 488 NHS ester, DyLight 488 NHS ester) to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorophore (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Fluorophore Stock Solution:

    • Bring the vial of the NHS ester fluorophore to room temperature.

    • Add anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely. This solution should be used immediately.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate reaction buffer.

    • Add the fluorophore stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may require optimization for your specific antibody.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the fluorophore.

Protocol 2: Bio-orthogonal Antibody Labeling using this compound and TCO

This two-step protocol describes the labeling of an antibody with a TCO group, followed by the bio-orthogonal reaction with this compound.

Step 1: TCO-Modification of the Antibody

Materials:

  • Antibody of interest (in an amine-free buffer)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Follow the same procedure as in Protocol 1, substituting the amine-reactive fluorophore with TCO-NHS ester to create a TCO-modified antibody.

Step 2: Bio-orthogonal Ligation with this compound

Materials:

  • TCO-modified antibody

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in the reaction buffer.

    • Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-modified antibody and the this compound in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine reagent is often used.

    • The reaction is typically complete within 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the pinkish color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final labeled antibody can be purified from excess tetrazine reagent by size-exclusion chromatography.

Start Start: Unlabeled Antibody Step1 Step 1: TCO Modification (Antibody + TCO-NHS ester) Start->Step1 Intermediate TCO-modified Antibody Step1->Intermediate Step2 Step 2: Bio-orthogonal Ligation (TCO-Antibody + this compound) Intermediate->Step2 End End: Labeled Antibody Step2->End

Workflow for bio-orthogonal antibody labeling.
Protocol 3: Quantitative Photostability Comparison

This protocol outlines a method for comparing the photostability of different fluorophore-antibody conjugates.

Materials:

  • Fluorescently labeled antibodies (from Protocol 1 and 2)

  • Microscope slides and coverslips

  • Mounting medium (without anti-fade reagents for intrinsic photostability measurement)

  • Fluorescence microscope with a stable 488 nm laser source and a sensitive detector

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with cells or another substrate stained with each of the fluorescently labeled antibodies.

  • Image Acquisition:

    • Identify a region of interest (ROI) for each sample.

    • Continuously illuminate the ROI with the 488 nm laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • The rate of fluorescence decay is indicative of photostability; a slower decay rate signifies higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Conclusion

The choice of a green fluorophore is a multifaceted decision that depends on the specific requirements of the experiment.

  • This compound is the premier choice for applications requiring bio-orthogonal labeling, offering unparalleled specificity and reaction speed for conjugating molecules in complex biological environments. Its high brightness and photostability further enhance its utility.

  • Alexa Fluor 488 remains a gold standard for conventional fluorescence applications due to its exceptional brightness and high photostability.[2]

  • FITC is a cost-effective option for routine applications where high photostability is not a critical requirement.[2]

  • DyLight 488 offers a highly photostable alternative to FITC and is comparable to Alexa Fluor 488 in this regard.[2]

By understanding the quantitative performance metrics and employing the detailed protocols provided in this guide, researchers can confidently select the most appropriate green fluorophore to achieve robust and reproducible results.

References

A Comparative Guide to Bioorthogonal Labeling: Alternatives to Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has long been a gold standard due to its exceptionally fast reaction kinetics. However, the landscape of bioorthogonal chemistry is rapidly evolving, with a growing toolkit of alternative ligation strategies that offer distinct advantages in terms of stability, biocompatibility, and orthogonal reactivity. This guide provides an objective comparison of prominent alternatives to the tetrazine-TCO ligation, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal bioorthogonal strategy for your research needs.

Performance Comparison of Bioorthogonal Chemistries

The selection of a bioorthogonal reaction is a critical decision that influences the success of applications ranging from in vivo imaging to targeted drug delivery. The following tables provide a quantitative comparison of key performance metrics for the tetrazine-TCO ligation and its primary alternatives.

Reaction Type Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
Tetrazine Ligation (IEDDA) Tetrazinetrans-Cyclooctene (TCO)1 - 1 x 10⁶Extremely fast kinetics, fluorogenic potential.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097)Dibenzocyclooctyne (DBCO)~0.3 - 2.3Widely used, good kinetics, copper-free.
Bicyclononyne (BCN)~0.3 - 1.0Good balance of kinetics and stability.
Tetramethoxydibenzocyclooctyne (TMDIBO)Comparable to other cyclooctynesMethoxy groups enhance stability.
Photoclick Chemistry TetrazoleAlkene11.0 (for a specific peptide-acrylamide reaction)Spatiotemporal control with light, fluorogenic.
Quadricyclane (B1213432) Ligation QuadricyclaneNi bis(dithiolene)0.25Orthogonal to many click chemistries.[1]
Bioorthogonal Reagent Class Stability in Biological Media General Cytotoxicity Profile
Tetrazines/TCOs TCO can isomerize; some tetrazines can degrade.Generally low, but can vary with specific derivatives.
Azides/Cyclooctynes (DBCO, BCN) Azides are highly stable; cyclooctynes are generally stable.Low cytotoxicity, widely used in live cells.
Tetrazoles/Alkenes (Photoclick) Stable until photoactivation.Low in the absence of UV light; potential for photodamage.
Quadricyclane/Ni bis(dithiolene) Stable in aqueous environments.Low cytotoxicity reported for in vitro studies.

In-Depth Look at Key Alternatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC has emerged as a robust and widely adopted alternative to tetrazine-TCO ligation. This copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) offers an excellent balance of biocompatibility and reaction kinetics. The azide group is small, abiotic, and highly stable in biological systems, making it an ideal bioorthogonal handle.[2] A variety of strained cyclooctynes have been developed, each with distinct kinetic and stability profiles, allowing researchers to fine-tune the reaction to their specific needs.

Photoclick Chemistry

For applications requiring precise spatiotemporal control, photoclick chemistry presents a unique advantage. This reaction is triggered by light, typically UV or visible, which initiates a cycloaddition between a tetrazole and an alkene.[3] This "on-demand" reactivity allows for labeling in specific locations and at specific times, minimizing off-target reactions. Many photoclick reactions are also fluorogenic, meaning the product is fluorescent while the reactants are not, simplifying imaging workflows by eliminating the need for wash steps.

Quadricyclane Ligation

The quadricyclane ligation is a newer addition to the bioorthogonal toolkit that offers excellent orthogonality to many existing click chemistries. This reaction occurs between the highly strained hydrocarbon quadricyclane and a nickel bis(dithiolene) complex.[1] Its distinct mechanism and unique reactants make it an ideal candidate for multiplexed labeling experiments where multiple targets are visualized simultaneously using different bioorthogonal reactions.

Mandatory Visualizations

Bioorthogonal_Reaction_Mechanisms cluster_IEDDA Tetrazine-TCO Ligation (IEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Photoclick Photoclick Chemistry cluster_Quadricyclane Quadricyclane Ligation Tetrazine Tetrazine Diels-Alder Adduct Diels-Alder Adduct Tetrazine->Diels-Alder Adduct [4+2] Cycloaddition TCO TCO TCO->Diels-Alder Adduct Labeled Product Labeled Product Diels-Alder Adduct->Labeled Product Retro-Diels-Alder (N₂ release) Azide Azide Triazole Product Triazole Product Azide->Triazole Product [3+2] Cycloaddition Cyclooctyne (e.g., DBCO) Cyclooctyne (e.g., DBCO) Cyclooctyne (e.g., DBCO)->Triazole Product Tetrazole Tetrazole Nitrile Imine Nitrile Imine Tetrazole->Nitrile Imine Light (hν) Alkene Alkene Pyrazoline Product Pyrazoline Product Alkene->Pyrazoline Product Nitrile Imine->Pyrazoline Product [3+2] Cycloaddition Quadricyclane Quadricyclane Labeled Product Labeled Product Quadricyclane->Labeled Product [2+2+2] Cycloaddition Ni bis(dithiolene) Ni bis(dithiolene) Ni bis(dithiolene)->Labeled Product

Caption: Reaction mechanisms of key bioorthogonal ligations.

Experimental_Workflow Start Start Introduce_Bioorthogonal_Handle Introduce Bioorthogonal Handle (e.g., metabolic labeling, genetic encoding) Start->Introduce_Bioorthogonal_Handle Incubate Incubation Period Introduce_Bioorthogonal_Handle->Incubate Introduce_Probe Introduce Complementary Probe (e.g., fluorescent dye conjugate) Incubate->Introduce_Probe Ligation_Reaction Bioorthogonal Ligation Reaction Introduce_Probe->Ligation_Reaction Wash Wash to Remove Unbound Probe (optional for fluorogenic reactions) Ligation_Reaction->Wash Imaging_Analysis Imaging or Analysis (e.g., microscopy, flow cytometry, proteomics) Wash->Imaging_Analysis End End Imaging_Analysis->End

References

Validating BP Fluor 488 Tetrazine Labeling with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount. BP Fluor 488 Tetrazine has emerged as a valuable tool for this purpose, offering a bright and photostable green-fluorescent probe that reacts rapidly with trans-cyclooctene (B1233481) (TCO)-modified molecules. This guide provides a comprehensive overview of validating this compound labeling using mass spectrometry, comparing its performance with other commercially available alternatives and offering detailed experimental protocols.

Performance Comparison of Fluorescent Tetrazine Probes

The selection of a fluorescent tetrazine probe is critical for the success of labeling experiments. Key performance indicators include reaction kinetics, quantum yield, and photostability. Below is a comparison of this compound with other spectrally similar alternatives.

FeatureThis compoundAlexa Fluor™ 488 TetrazineAZDye™ 488 Tetrazine
Excitation Max (nm) 493495493
Emission Max (nm) 517519517
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~83,000~73,000~83,000
Reaction Kinetics with TCO Exceptionally fast (up to 30,000 M⁻¹s⁻¹)[1]FastExceptionally fast (up to 30,000 M⁻¹s⁻¹)[2]
Labeling Efficiency (Hypothetical MS) >95%>95%>95%
Relative MS Signal Intensity HighHighHigh
Photostability High[3]HighHigh
pH Sensitivity Low (stable over a wide pH range)[3]Low (pH-insensitive)[4]Not specified
Purity >95% (HPLC)High>95% (HPLC)[2]

Note: The labeling efficiency and relative MS signal intensity are presented as hypothetical values for a model peptide under optimized conditions to illustrate expected performance. Actual results may vary depending on the specific biomolecule and experimental conditions.

Experimental Validation Workflow

The successful validation of this compound labeling involves a systematic workflow, from the initial labeling reaction to the final mass spectrometric analysis. This process confirms the covalent attachment of the dye to the target biomolecule and can be used to quantify the labeling efficiency.

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Mass Spectrometry Analysis TCO-modified Biomolecule TCO-modified Biomolecule Reaction Reaction TCO-modified Biomolecule->Reaction This compound This compound This compound->Reaction Labeled Biomolecule Labeled Biomolecule Reaction->Labeled Biomolecule Purification Purification Labeled Biomolecule->Purification Purified Labeled Biomolecule Purified Labeled Biomolecule Purification->Purified Labeled Biomolecule LC-MS LC-MS Purified Labeled Biomolecule->LC-MS MALDI-TOF MS MALDI-TOF MS Purified Labeled Biomolecule->MALDI-TOF MS Data Analysis Data Analysis LC-MS->Data Analysis MALDI-TOF MS->Data Analysis Validation Validation Data Analysis->Validation

Experimental workflow for validating this compound labeling by mass spectrometry.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for labeling a TCO-modified peptide with this compound and subsequent analysis by LC-MS and MALDI-TOF MS.

Protocol 1: Labeling of a TCO-Modified Peptide

This protocol is a general guideline and should be optimized for the specific biomolecule.

Materials:

  • TCO-modified peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

  • Prepare the TCO-modified peptide: Dissolve the TCO-modified peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

  • Perform the labeling reaction: Add the this compound stock solution to the peptide solution at a 1.5 to 3-fold molar excess. The disappearance of the red color of the tetrazine can be used to monitor the reaction progress.[5]

  • Incubate the reaction: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purify the labeled peptide: Remove excess, unreacted dye by size-exclusion chromatography.[6] Equilibrate the column with PBS and apply the reaction mixture. The first colored band to elute corresponds to the labeled peptide.[6]

  • Confirm labeling: Analyze the purified product by UV-Vis spectroscopy to confirm the presence of both the peptide and the dye.

Protocol 2: Validation by LC-ESI-MS

Procedure:

  • Sample Preparation: Dilute the purified labeled peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the labeled peptide using a gradient of increasing acetonitrile (B52724) concentration with 0.1% formic acid.

  • MS Analysis: Analyze the eluting peptide using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the labeled peptide.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the exact mass of the labeled peptide. The expected mass will be the sum of the TCO-modified peptide's mass and the mass of the reacted this compound.

Protocol 3: Validation by MALDI-TOF MS

Procedure:

  • Sample Preparation: Mix the purified labeled peptide solution (typically 0.5-1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid for larger peptides and proteins, or α-cyano-4-hydroxycinnamic acid for smaller peptides) directly on the MALDI target plate.[7]

  • Crystallization: Allow the mixture to air-dry, forming a co-crystal of the sample and matrix.[7]

  • MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis: The resulting spectrum should show a major peak corresponding to the molecular weight of the this compound-labeled peptide.

Underlying Chemistry: Inverse Electron-Demand Diels-Alder Reaction

The labeling reaction between a tetrazine and a trans-cyclooctene is a bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[8] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.[8]

G Reactants TCO-Biomolecule + this compound Transition_State [4+2] Cycloaddition Reactants->Transition_State iEDDA Reaction Intermediate Unstable Dihydropyridazine Adduct Transition_State->Intermediate Product Stable Labeled Biomolecule + N₂ Intermediate->Product Retro-Diels-Alder (N₂ release)

Simplified reaction pathway for tetrazine-TCO ligation.

References

A Comparative Analysis of Tetrazine Derivatives for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry due to its exceptional speed and specificity.[1][2] The choice of substituents on the 1,2,4,5-tetrazine (B1199680) core is a critical determinant of its reactivity and stability in physiological environments, a crucial balance for the successful design of probes and drug delivery systems. This guide provides a comparative analysis of various tetrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal derivative for their specific application.

Performance Comparison of Substituted 1,2,4,5-Tetrazines

The reactivity and stability of 1,2,4,5-tetrazines are highly dependent on the electronic properties of the substituents at the 3 and 6 positions.[3] Electron-withdrawing groups generally increase the rate of the IEDDA cycloaddition but can also make the tetrazine ring more susceptible to degradation.[3] Conversely, electron-donating groups tend to enhance stability at the cost of slower reaction kinetics.[4] This trade-off is a key consideration in the design of in vivo experiments.

Below is a summary of the performance of various monosubstituted and disubstituted 1,2,4,5-tetrazines, highlighting the relationship between reaction kinetics and stability.

Table 1: Performance of Monosubstituted 1,2,4,5-Tetrazines with trans-cyclooctene (TCO)

Tetrazine Derivative (3-R-6-R')R GroupR' GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with TCOHalf-life (t₁/₂) in Serum (hours)
1 HPyridyl~3,000> 24
2 CH₃Pyridyl~1,000> 24
3 CO₂EtPyridyl~10,000~12
4 CNPyridyl~33,000< 1
5 HPyrimidyl~13,000~12
6 CH₃Pyrimidyl~5,000> 24
7 CO₂EtPyrimidyl~10,000~12

Data sourced from BenchChem[3]

Table 2: Performance Comparison of Common Tetrazine Derivatives with TCO

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-Tetrazine
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine
In Vivo Stability HighLowModerateVery High
Calculated logD₇.₄ -0.5 to -3.0 (depending on conjugate)More HydrophilicMore LipophilicMore Lipophilic

Data sourced from BenchChem[1]

Methyltetrazine, in particular, demonstrates a superior balance of properties crucial for in vivo applications when compared to other common derivatives.[1] While H-tetrazine exhibits the fastest kinetics, its poor stability in aqueous environments limits its use in long-term studies.[1] Conversely, more sterically hindered tetrazines like tert-butyl-tetrazine offer high stability but with significantly slower reaction rates.[1] Methyltetrazine provides a favorable compromise with rapid reaction kinetics and high stability.[1]

In Vivo Performance of ¹⁸F-Labeled Tetrazines for Pretargeted Imaging

Pretargeted imaging using tetrazine ligation is a promising strategy in positron emission tomography (PET) to improve imaging contrast and reduce radiation exposure.[5][6] A head-to-head comparison of several ¹⁸F-labeled tetrazines revealed that monocarboxylic acid derivatives (net charge of 0) outperformed dicarboxylic acid derivatives (net charge of -1) in terms of in vivo performance.[5][7]

Table 3: In Vivo Performance of ¹⁸F-Labeled Tetrazine Derivatives in a Pretargeted PET Imaging Study

CompoundPeak Tumor Uptake (%ID/g) 3h Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
[¹⁸F]1 ~1.5~10~5
[¹⁸F]2 1.2>15>10
[¹⁸F]3 ~1.6~12~6
[¹⁸F]4 1.8~14~8
[¹⁸F]5 ~1.4~11~7

Data from a study in LS174T xenograft mice pretargeted with TCO-CC49 antibody.[5][7]

Compound [¹⁸F]4 showed the highest peak tumor uptake, while [¹⁸F]2 demonstrated superior tumor-to-muscle and tumor-to-blood contrast.[5][7] These findings highlight the importance of the overall charge and structure of the tetrazine probe in achieving optimal in vivo performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the comparison of tetrazine derivatives.

1. General Protocol for Labeling a Tetrazine-Functionalized Protein with a TCO-Containing Moiety

This protocol describes a general method for the conjugation of a tetrazine-modified protein with a TCO-labeled molecule (e.g., a fluorescent dye).

  • Reagent Preparation:

    • Protein Solution: Prepare the tetrazine-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 6-9) at a concentration of 1-5 mg/mL.[8][9]

    • TCO Stock Solution: Immediately before use, dissolve the TCO-containing reagent (e.g., Cy3-PEG2-TCO) in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] Vortex briefly to ensure it is fully dissolved.[8]

  • Reaction Procedure:

    • Reaction Initiation: Add the calculated volume of the TCO stock solution to the protein solution. It is recommended to add it dropwise while gently vortexing to ensure efficient mixing and avoid high local concentrations of the organic solvent.[8]

    • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[8] If using a fluorescent TCO reagent, protect the reaction from light to prevent photobleaching.[8]

  • Purification:

    • Removal of Excess Reagent: After the incubation is complete, remove the unreacted TCO reagent and any reaction byproducts.[8]

    • Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.[8]

    • Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.[8]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light.[8] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[8]

2. In Vitro Stability Assay in Serum

This protocol assesses the stability of a tetrazine derivative in a biological medium.

  • Materials:

    • Tetrazine derivative

    • Fetal Bovine Serum (FBS) or human serum

    • Dulbecco's Modified Eagle Medium (DMEM)

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

    • Incubator at 37°C

  • Procedure:

    • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).[1]

    • Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.[1]

    • Incubate the solution at 37°C.[1]

    • At various time points, take aliquots of the solution and analyze by HPLC to determine the concentration of the remaining intact tetrazine derivative.

3. Determination of Second-Order Rate Constants by Stopped-Flow Spectrophotometry

This method is used to measure the kinetics of the reaction between a tetrazine and a dienophile.

  • Instrumentation:

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare solutions of the tetrazine derivative and the dienophile (e.g., TCO) in the desired solvent (e.g., DPBS at 37°C).[10][11]

    • Use pseudo-first-order conditions with an excess of the dienophile.[11]

    • Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine at a specific wavelength (typically between 510 and 550 nm).[9][11]

    • The observed rate constants are then determined from the data and used to calculate the second-order rate constant by dividing by the concentration of the dienophile in excess.[11]

Visualizations

Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_retro_da Retro-Diels-Alder Tetrazine 1,2,4,5-Tetrazine (Diene) Intermediate Diels-Alder Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The IEDDA reaction between a tetrazine and a trans-cyclooctene.

General Experimental Workflow for In Vivo Pretargeted Imaging

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Antibody Administer TCO-modified Antibody Accumulation Antibody accumulates at the target site (e.g., tumor) Inject_Antibody->Accumulation Clearance1 Unbound antibody clears from circulation Accumulation->Clearance1 Time Delay (e.g., 24-72h) Inject_Tetrazine Administer Radiolabeled Tetrazine Ligation In vivo bioorthogonal reaction at the target Inject_Tetrazine->Ligation Clearance2 Unbound tetrazine rapidly clears Ligation->Clearance2 Imaging PET/CT Imaging Clearance2->Imaging

Caption: A typical workflow for pretargeted in vivo imaging using tetrazine ligation.

References

BP Fluor 488 Tetrazine vs. FITC: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of BP Fluor 488 Tetrazine and the traditional Fluorescein (B123965) Isothiocyanate (FITC), highlighting the significant advantages of the former for demanding applications such as bio-conjugation, live-cell imaging, and flow cytometry.

Key Performance Characteristics: A Side-by-Side Comparison

BP Fluor 488, a fluorescein derivative, offers substantial improvements over its predecessor, FITC. These enhancements address the primary limitations of FITC, namely its susceptibility to photobleaching and its pH-sensitive fluorescence. The tetrazine moiety further extends the utility of BP Fluor 488 to advanced bioorthogonal labeling strategies.

FeatureThis compoundFluorescein Isothiocyanate (FITC)Advantage of this compound
Photostability High; significantly more resistant to photobleaching.[1][2][3][4][5][6]Low; rapidly fades upon exposure to excitation light.[4][5][7][8][9][10]Enables longer exposure times for imaging and more robust signal for quantitative analysis.
Brightness (Quantum Yield) High fluorescence quantum yield, leading to brighter conjugates.[1][2][3][4][5]High quantum yield in optimal conditions, but prone to quenching.[5][8]Produces stronger and more distinct signals, improving sensitivity for detecting low-abundance targets.[2][4]
pH Sensitivity Stable fluorescence over a wide pH range (pH 4-10).[1][3][11]Fluorescent signal is highly sensitive to pH changes.[8][10][12][13]Provides more reliable and consistent results in varying cellular environments.
Self-Quenching Minimal self-quenching, even at high degrees of labeling.[2][5]Significant fluorescence quenching upon conjugation to biopolymers.[5][8]Allows for the creation of brighter bioconjugates with higher labeling densities.
Bio-conjugation Chemistry Features a tetrazine group for rapid and specific bioorthogonal "click" chemistry with trans-cyclooctene (B1233481) (TCO).[1][14][15][16]Primarily uses an isothiocyanate group to react with primary amines.Enables highly efficient and specific labeling of biomolecules in complex biological systems.
Reaction Kinetics Exceptionally fast cycloaddition kinetics (up to 30,000 M⁻¹s⁻¹) with TCO.[14][16]Slower and less specific reaction with amines.Ideal for applications requiring rapid labeling, such as in vivo imaging.
Spectral Properties Excitation Max: ~493-499 nmEmission Max: ~517-520 nm[1][2][3][14][16]Excitation Max: ~494-495 nmEmission Max: ~517-525 nm[8][11]Similar spectral properties allow for use with standard 488 nm laser lines and filter sets.

Experimental Data Summary

The superior performance of BP Fluor 488 and its analogs, such as Alexa Fluor 488, over FITC has been well-documented. For instance, antibody conjugates prepared with Alexa Fluor 488 have been shown to be significantly brighter and more photostable than their FITC counterparts.[5][17] This increased brightness is a result of both a high quantum yield and reduced self-quenching upon conjugation.[5]

The pH sensitivity of FITC is another major drawback, with its fluorescence intensity decreasing significantly in acidic environments.[10][13] In contrast, BP Fluor 488 maintains its strong fluorescent signal across a broad physiological pH range, ensuring more reliable data in live-cell experiments where local pH can vary.[1][3]

Visualizing the Advantages and Applications

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_BP This compound cluster_FITC FITC BP_node Superior Photostability FITC_node Photobleaching BP_bright Higher Brightness FITC_quench Self-Quenching BP_pH pH Insensitivity FITC_pH pH Sensitive BP_bio Bioorthogonal Ligation

Caption: Key performance advantages of this compound over FITC.

G TCO_Protein TCO-modified Protein Mix Mix and Incubate TCO_Protein->Mix BP_Tetrazine This compound BP_Tetrazine->Mix Labeled_Protein Fluorescently Labeled Protein Mix->Labeled_Protein Application Downstream Application (e.g., Microscopy, Flow Cytometry) Labeled_Protein->Application

Caption: Bioorthogonal labeling workflow using this compound.

Experimental Protocol: Antibody Labeling via Bioorthogonal Click Chemistry

This protocol provides a general guideline for labeling a trans-cyclooctene (TCO)-modified antibody with this compound.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in a compatible organic solvent (e.g., DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Antibody Preparation: Ensure the TCO-modified antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Fluorophore Preparation: Prepare a stock solution of this compound in DMSO. The required concentration will depend on the desired molar ratio of dye to antibody.

  • Labeling Reaction: Add the this compound solution to the antibody solution. A typical molar excess of the fluorophore is 5-10 fold over the antibody, but this should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is typically rapid.

  • Purification: Separate the labeled antibody from the unreacted fluorophore using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and 495 nm.

Conclusion

This compound offers a state-of-the-art solution for fluorescence-based applications, overcoming the inherent limitations of FITC. Its superior photostability, brightness, and pH insensitivity, combined with the power of bioorthogonal chemistry, make it an invaluable tool for researchers seeking to obtain high-quality, reproducible data in complex biological systems. For experiments demanding long-term imaging, high sensitivity, and specific labeling, this compound is the clear choice over traditional fluorophores like FITC.

References

A Head-to-Head Comparison: Click Chemistry vs. Other Protein Labeling Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. While a plethora of protein labeling techniques exist, the advent of click chemistry has revolutionized the field with its high efficiency, specificity, and biocompatibility. This guide provides an objective, data-driven comparison of click chemistry against other prevalent protein labeling methods, including traditional chemical labeling, enzymatic ligation, and self-labeling tags, to assist researchers in selecting the optimal strategy for their experimental needs.

An Overview of Protein Labeling Strategies

Protein labeling methods can be broadly categorized based on their underlying chemical principles. Each approach presents a unique set of advantages and limitations in terms of specificity, efficiency, and impact on protein function.

Click Chemistry: This category encompasses a suite of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are characterized by their high reaction rates, specificity, and ability to proceed under mild, physiological conditions, making them ideal for labeling proteins in complex biological environments.[1]

Traditional Chemical Labeling: This approach relies on the reaction of functional groups on amino acid side chains with reactive chemical probes. The most common methods target primary amines (e.g., lysine (B10760008) residues) using N-hydroxysuccinimide (NHS) esters or sulfhydryl groups (e.g., cysteine residues) using maleimides.[2] While widely used due to their simplicity, these methods can suffer from a lack of specificity, as their target residues are often abundant on the protein surface.[2]

Enzymatic Labeling: Enzymatic methods utilize specific enzymes to catalyze the formation of a covalent bond between a protein and a label. A prominent example is Sortase-mediated ligation, which recognizes a specific peptide motif (LPXTG) and ligates it to a probe containing an N-terminal glycine (B1666218) motif.[3] This method offers high specificity but can be limited by the requirement for genetic modification of the target protein and the enzyme's reaction kinetics.[4]

Self-Labeling Tags: This technique involves fusing the protein of interest to a "self-labeling" protein tag, such as HaloTag or SNAP-tag.[5] These tags are engineered to react specifically and covalently with a synthetic ligand that carries the desired label.[5] This two-step approach offers excellent specificity and the flexibility to use a wide range of labels.

Quantitative Performance Comparison

The selection of a protein labeling method is often dictated by key performance metrics. The following table summarizes the quantitative data available for each method, providing a basis for direct comparison.

FeatureClick Chemistry (CuAAC & SPAAC)NHS EsterMaleimide (B117702)Sortase-Mediated LigationHaloTag/SNAP-tag
Target Residue(s) Azide (B81097) and Alkyne (introduced via unnatural amino acids or chemical modification)Primary Amines (Lysine, N-terminus)Thiols (Cysteine)C-terminal LPXTG motif & N-terminal GlycineFusion Tag
**Second-Order Rate Constant (M⁻¹s⁻¹) **CuAAC: 10 - 10⁴, SPAAC: 10⁻³ - 1Generally lower than maleimide-thiol reaction~10² - 10³Slower than chemical methodsHaloTag7 with rhodamine substrates: up to diffusion-limited rates; SNAP-tag: Generally lower than HaloTag7
Typical Reaction Time CuAAC: 30-60 min, SPAAC: 1-12 hours30-60 minutesMinutes to a few hours4-24 hoursMinutes to hours
Typical Labeling Efficiency/Yield >90%Variable (20-50%), dependent on accessible lysines and hydrolysis of the esterGenerally high for accessible cysteinesCan reach >90% with optimizationHigh (>90%)
Specificity High (Bioorthogonal)Lower (Lysine is abundant)Higher (Cysteine is less abundant)High (Requires specific recognition motif)High (Specific to the fusion tag)
Biocompatibility SPAAC: High; CuAAC: Copper catalyst can be toxic to cellsModerateModerateHighHigh
pH Sensitivity Generally insensitive (pH 4-11)Optimal at pH 7-9Optimal at pH 6.5-7.5Optimal at pH 7.5-8.5Generally insensitive

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows of different labeling strategies can aid in understanding their practical implementation.

ProteinLabelingWorkflow cluster_Targeting Targeting Strategy cluster_Labeling Labeling Reaction Unnatural_AA Unnatural Amino Acid Incorporation Click_Reaction Click Chemistry (e.g., SPAAC) Unnatural_AA->Click_Reaction Chemical_Mod Chemical Modification NHS_Reaction NHS Ester Reaction Chemical_Mod->NHS_Reaction Maleimide_Reaction Maleimide Reaction Chemical_Mod->Maleimide_Reaction Genetic_Fusion Genetic Fusion Sortase_Ligation Sortase Ligation Genetic_Fusion->Sortase_Ligation LPXTG/Gly Motif Tag_Labeling Tag-Ligand Reaction Genetic_Fusion->Tag_Labeling Halo/SNAP Tag Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein NHS_Reaction->Labeled_Protein Maleimide_Reaction->Labeled_Protein Sortase_Ligation->Labeled_Protein Tag_Labeling->Labeled_Protein Protein Protein of Interest Protein->Unnatural_AA Genetic Code Expansion Protein->Chemical_Mod Protein->Genetic_Fusion

Caption: General workflow for protein labeling.

ClickChemistryMechanism cluster_Reactants Reactants Azide_Protein Protein-Azide Triazole_Linkage Stable Triazole Linkage Azide_Protein->Triazole_Linkage Alkyne_Probe Alkyne-Probe Alkyne_Probe->Triazole_Linkage [3+2] Cycloaddition Labeled_Protein Labeled Protein Triazole_Linkage->Labeled_Protein

Caption: Mechanism of click chemistry labeling.

LabelingComparison cluster_Specificity Specificity Labeling_Method Protein Labeling Method Click_Chem Click Chemistry Labeling_Method->Click_Chem Sortase Sortase Ligation Labeling_Method->Sortase Halo_SNAP Halo/SNAP-tag Labeling_Method->Halo_SNAP Maleimide Maleimide Labeling_Method->Maleimide NHS_Ester NHS Ester Labeling_Method->NHS_Ester High_Spec High (Bioorthogonal/Enzymatic) Moderate_Spec Moderate (Site-Specific Chemical) Low_Spec Lower (General Chemical) Click_Chem->High_Spec Sortase->High_Spec Halo_SNAP->High_Spec Maleimide->Moderate_Spec NHS_Ester->Low_Spec

Caption: Comparison of labeling specificity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling technique. Below are representative protocols for some of the key methods discussed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for labeling a protein containing an alkyne or azide functionality with a corresponding azide or alkyne-functionalized probe.

Materials:

  • Alkyne or azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide or alkyne-functionalized probe (e.g., fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne/azide-modified protein with the azide/alkyne-probe in the desired molar ratio (a 5-10 fold molar excess of the probe is common).

  • Add aminoguanidine hydrochloride to a final concentration of 25 mM.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. For a final copper concentration of 0.1 mM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Add the CuSO₄/THPTA mixture to the protein-probe solution.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

NHS Ester Labeling Protocol

This protocol describes a general method for labeling a protein on its primary amine groups.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • NHS ester-functionalized probe (e.g., fluorescent dye) dissolved in anhydrous DMSO or DMF (e.g., 10 mg/mL).

Procedure:

  • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) by dialysis or buffer exchange.

  • Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer.

  • Add the NHS ester solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is a common starting point.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C, protected from light.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Remove unreacted label and byproducts by size-exclusion chromatography or dialysis.

Maleimide Labeling Protocol

This protocol outlines a general procedure for labeling a protein on its free sulfhydryl groups.

Materials:

  • Protein solution (1-10 mg/mL) in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary).

  • Maleimide-functionalized probe dissolved in DMSO or DMF.

Procedure:

  • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Add the maleimide-probe solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • The reaction can be quenched by adding a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).

  • Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.[6]

Sortase-Mediated Ligation Protocol

This protocol provides a general framework for labeling a protein containing a C-terminal LPXTG motif with a probe containing an N-terminal glycine.

Materials:

  • Purified protein with a C-terminal LPXTG motif.

  • Probe with one or more N-terminal glycines.

  • Purified Sortase A enzyme.

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

Procedure:

  • Combine the LPXTG-containing protein and the glycine-containing probe in the reaction buffer. A 1:5 to 1:20 molar ratio of protein to probe is often used to drive the reaction forward.

  • Add Sortase A to the reaction mixture. The optimal concentration of the enzyme should be determined empirically, but a starting point is a 1:10 to 1:20 molar ratio of Sortase A to the protein substrate.

  • Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 4-24 hours. The optimal time and temperature will depend on the specific substrates and enzyme variant.

  • Monitor the progress of the ligation reaction using SDS-PAGE, looking for the appearance of a higher molecular weight product.

  • Purify the labeled protein from the unreacted substrates and Sortase A. If the protein and/or Sortase A are tagged (e.g., with a His-tag), affinity chromatography can be used for purification.

Conclusion

The choice of a protein labeling method is a critical decision that can significantly impact the outcome of an experiment. Click chemistry, particularly the strain-promoted variants, offers a powerful combination of high efficiency, specificity, and biocompatibility, making it an excellent choice for a wide range of applications, especially in living systems. Traditional chemical labeling methods like NHS ester and maleimide chemistry remain valuable for their simplicity and cost-effectiveness, particularly for in vitro applications where high specificity is not the primary concern. Enzymatic methods such as Sortase-mediated ligation provide exceptional specificity but require more upfront protein engineering. Self-labeling tags like HaloTag and SNAP-tag offer a versatile and highly specific platform for labeling with a diverse array of probes.

By carefully considering the quantitative performance metrics, mechanistic workflows, and experimental protocols outlined in this guide, researchers can make an informed decision and select the protein labeling strategy that is best suited to answer their specific biological questions.

References

A Head-to-Head Comparison of Bioorthogonal Reaction Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug development, bioorthogonal reactions have become indispensable tools for labeling and manipulating biomolecules in their native environments. These reactions, characterized by their high selectivity and biocompatibility, allow for precise chemical transformations within living systems without interfering with endogenous processes.[1][2] The kinetics of these reactions are a critical parameter, dictating their suitability for various applications, from cellular imaging to in vivo drug activation.[3][4] This guide provides an objective, data-driven comparison of the kinetics of major classes of bioorthogonal reactions, offering a valuable resource for researchers selecting the optimal chemistry for their experimental needs.

Overview of Major Bioorthogonal Reactions

The bioorthogonal toolkit has expanded significantly since the introduction of the Staudinger ligation.[5][6] Today, the most prominent reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, also known as tetrazine ligation.[2][5] Each of these chemistries possesses a unique combination of speed, stability, and orthogonality.

  • Staudinger Ligation: One of the first bioorthogonal reactions, it involves the reaction of an azide (B81097) with a modified triarylphosphine.[6][7] While foundational, its kinetics are generally slower than more modern techniques.[3][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to the original "click" reaction, SPAAC utilizes strained cyclooctynes to react with azides.[5][8] This reaction avoids the cellular toxicity associated with copper catalysts, making it well-suited for live-cell applications.[3] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[3][6]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction, typically between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics.[3][5][9] The reaction rates are orders of magnitude faster than both the Staudinger ligation and most SPAAC reactions, making iEDDA ideal for applications requiring high speed and low reactant concentrations.[3][8][9][10]

Quantitative Comparison of Reaction Kinetics

The performance of bioorthogonal reactions is most commonly quantified by their second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower concentrations of the reacting partners. The table below summarizes the reported second-order rate constants for a variety of commonly used bioorthogonal reaction pairs.

Reaction Class Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Staudinger Ligation AzidePhosphine~0.002 - 0.01
SPAAC Benzyl AzideDIBAC~0.3
Benzyl AzideBCN~0.1 - 1.0
Benzyl AzideDIFO3~4.2
Phenyl AzideDBCO~0.1
iEDDA (Tetrazine Ligation) 3,6-di-(2-pyridyl)-s-tetrazineTCO (trans-cyclooctene)~1,000 - 30,000
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene~1 - 10
3,6-di-(2-pyridyl)-s-tetrazineBCN~2.4
3-(p-benzylaminophenyl)-1,2,4,5-tetrazineTCO (trans-cyclooctene)up to 3.3 x 10⁶[11]

Note: Rate constants can vary depending on the specific substituents on the reactants and the reaction conditions (e.g., solvent, temperature, pH).

The data clearly illustrates that iEDDA reactions, particularly those involving TCO, exhibit the fastest kinetics among the common bioorthogonal reactions.[3][8] The rates for iEDDA can be up to six orders of magnitude higher than those for the Staudinger ligation and several orders of magnitude greater than SPAAC reactions.[10]

Visualizing Bioorthogonal Reactions and Kinetic Analysis

To better understand the components of a bioorthogonal reaction and the workflow for kinetic analysis, the following diagrams are provided.

Bioorthogonal_Reaction cluster_products Products A Biomolecule of Interest (e.g., Protein, Glycan) Probe Bioorthogonal Handle 1 (e.g., Azide, Tetrazine) Conjugate Labeled Biomolecule Probe->Conjugate Label Bioorthogonal Handle 2 (e.g., Alkyne, Alkene) Reporter Reporter Molecule (e.g., Fluorophore, Drug) Label->Conjugate Byproduct Byproduct (e.g., N₂) caption General schematic of a bioorthogonal labeling reaction.

Caption: General schematic of a bioorthogonal labeling reaction.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis ReactantA Prepare Reactant A Solution (Known Concentration) Mix Rapidly Mix Reactants (e.g., Stopped-Flow) ReactantA->Mix ReactantB Prepare Reactant B Solution (Excess Concentration) ReactantB->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis, Fluorescence) Mix->Monitor Plot Plot ln([A]) vs. Time Monitor->Plot Fit Perform Linear Regression (Slope = -k_obs) Plot->Fit Calculate Calculate Second-Order Rate Constant (k₂ = k_obs / [B]₀) Fit->Calculate caption Workflow for determining k₂ via pseudo-first-order kinetics.

Caption: Workflow for determining k₂ via pseudo-first-order kinetics.

Experimental Protocols for Kinetic Analysis

The determination of second-order rate constants for bioorthogonal reactions is typically performed under pseudo-first-order conditions.[12][13][14] This approach simplifies the analysis by having one reactant in large excess, making the reaction rate dependent only on the concentration of the limiting reactant.[14][15]

Objective: To determine the second-order rate constant (k₂) of a bioorthogonal reaction (A + B → C).

Materials:

  • Reactant A (limiting reagent) solution of known concentration.

  • Reactant B (excess reagent) solution of known concentration (typically 10-fold or greater excess compared to A).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer (UV-Vis or fluorescence) or stopped-flow apparatus.[12]

  • Cuvettes.

Methodology:

  • Preparation:

    • Prepare stock solutions of Reactant A and Reactant B in the desired reaction buffer.

    • Determine the wavelength at which the product C absorbs light or fluoresces, or at which one of the reactants' signal diminishes, ensuring minimal interference from other components.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and reactant solutions to the desired temperature (e.g., 25°C or 37°C).

    • In a cuvette, place the solution of Reactant B.

    • To initiate the reaction, rapidly add and mix the solution of Reactant A. For very fast reactions (like iEDDA), a stopped-flow instrument is necessary to ensure adequate mixing before significant reaction occurs.[12]

    • Immediately begin recording the change in absorbance or fluorescence intensity over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate law is approximated as: Rate = k_obs[A], where k_obs = k₂[B]₀.

    • The integrated rate law for this first-order behavior is: ln([A]t) = -k_obs*t + ln([A]₀).

    • Convert the measured absorbance/fluorescence data to the concentration of the limiting reactant, [A], at each time point, t.

    • Plot ln([A]t) versus time (t).

    • The data should yield a straight line, and the negative of the slope of this line is the observed rate constant, k_obs.[16]

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the excess reactant, [B]₀: k₂ = k_obs / [B]₀ .

  • Validation:

    • Repeat the experiment with several different concentrations of the excess reactant (B) to ensure that the calculated k₂ remains constant, confirming the second-order nature of the reaction.

Conclusion

The choice of a bioorthogonal reaction is a critical decision in experimental design. For applications demanding rapid conjugation at low concentrations, such as in vivo imaging or the capture of transient biological events, the exceptionally fast kinetics of the iEDDA reaction between a tetrazine and a trans-cyclooctene are unparalleled.[3][5][9] For applications where stability is paramount and slightly slower kinetics are acceptable, SPAAC reactions offer a robust and versatile alternative.[3][5] The Staudinger ligation, while slower, remains a foundational and useful tool in certain contexts. By understanding the kinetic differences, researchers can make informed decisions to best leverage the power of bioorthogonal chemistry in their work.

References

BP Fluor 488 Tetrazine for Single-Molecule Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of single-molecule imaging, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of BP Fluor 488 Tetrazine, evaluating its suitability for single-molecule imaging applications against other commonly used alternatives. The following sections delve into a detailed analysis of its performance, supported by available experimental data, and offer insights into experimental protocols.

This compound is a bright, water-soluble, green-fluorescent dye that has gained attention for its utility in bioorthogonal labeling.[1][2] Its tetrazine moiety allows for a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" approach is particularly advantageous for live-cell imaging due to its biocompatibility and fast kinetics.[3] Spectrally, BP Fluor 488 is similar to the widely used Alexa Fluor 488 and ATTO 488 dyes, making it compatible with standard 488 nm laser lines and corresponding filter sets.[2][4]

Performance Comparison

A critical aspect of a fluorophore's suitability for single-molecule imaging is its photophysical properties. Here, we compare this compound with two popular alternatives: Alexa Fluor 488 and ATTO 488.

PropertyBP Fluor 488Alexa Fluor 488ATTO 488
Excitation Max (nm) ~499[1][5]~499[6]~500[7]
Emission Max (nm) ~520[1][5]~520[6]~520[7]
Extinction Coefficient (M⁻¹cm⁻¹) ~73,000[1][5]~73,00090,000[7]
Quantum Yield (Φ) 0.92[1][5][8]0.92[9]0.80[7]
Photostability High (Qualitative)[2][4]High (Qualitative)[9][10]High (Qualitative)[7]
Blinking Properties for SMLM Information not availableCan be induced to photoswitch in the presence of specific imaging buffers.[1][8]Suitable for single-molecule detection and high-resolution microscopy like PALM, dSTORM, and STED.[7]

Suitability for Single-Molecule Localization Microscopy (SMLM): For techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the ability of a fluorophore to photoswitch between a fluorescent "on" state and a dark "off" state is essential. Rhodamine-based dyes, to which class BP Fluor 488 belongs, can be induced to photoswitch in deoxygenated buffers containing a thiol, such as β-mercaptoethanol (MEA).[1][8] This process involves the formation of a long-lived radical dark state. While ATTO 488 is explicitly mentioned as being suitable for dSTORM, specific on/off switching rates and duty cycles for this compound have not been reported.[7] The fluorogenic nature of some tetrazine-dye conjugates, where fluorescence increases upon reaction with TCO, can be advantageous in reducing background noise in imaging experiments.[6][11]

Experimental Protocols

The following provides a general framework for a single-molecule imaging experiment using this compound for labeling proteins in live cells.

Signaling Pathway and Labeling Strategy

The experimental workflow leverages the bioorthogonal reaction between a tetrazine-conjugated fluorophore and a TCO-modified protein of interest.

G cluster_0 Cellular Engineering cluster_1 Labeling cluster_2 Imaging cluster_3 Data Analysis Gene Gene of Interest TCO_Protein TCO-modified Protein Gene->TCO_Protein Genetic fusion with TCO-containing unnatural amino acid Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein iEDDA Click Reaction BP488_Tz This compound BP488_Tz->Labeled_Protein Microscope TIRF/SMLM Microscope Labeled_Protein->Microscope Excitation at ~488 nm Data Single-Molecule Data Microscope->Data Image Acquisition Localization Localization & Tracking Data->Localization Image Processing Results Biological Insights Localization->Results Data Interpretation

Bioorthogonal labeling workflow for single-molecule imaging.
Detailed Methodology

1. Expression of TCO-modified Protein:

  • Transfect cells with a plasmid encoding the protein of interest genetically fused to a tag that allows for the incorporation of a TCO-containing unnatural amino acid. This is typically achieved through amber suppression technology.

  • Culture the cells in a medium containing the TCO-unnatural amino acid to allow for its incorporation into the protein of interest.

2. Labeling with this compound:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • On the day of the experiment, dilute the stock solution in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) to the desired final concentration (typically in the low micromolar range).

  • Wash the cells expressing the TCO-modified protein with pre-warmed PBS.

  • Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

  • Wash the cells thoroughly with the imaging medium to remove any unbound dye. The fluorogenic nature of some tetrazine dyes may reduce the necessity for extensive washing.[6][11]

3. Single-Molecule Imaging:

  • Mount the labeled cells on a microscope suitable for single-molecule imaging, such as a Total Internal Reflection Fluorescence (TIRF) microscope.

  • For single-particle tracking, image the cells in a standard live-cell imaging buffer.

  • For SMLM (dSTORM), the use of a specific imaging buffer is required to induce photoswitching. A typical dSTORM buffer for rhodamine dyes includes:

    • An oxygen scavenging system (e.g., glucose oxidase and catalase).

    • A primary thiol, such as β-mercaptoethanol (MEA) or β-mercaptoethylamine, at a concentration of 10-100 mM. The optimal concentration needs to be determined empirically.

  • Illuminate the sample with a 488 nm laser at an appropriate power density to achieve single-molecule blinking.

  • Acquire a stream of images (typically thousands of frames) with a sensitive camera (e.g., EMCCD or sCMOS).

4. Data Analysis:

  • Process the acquired images using single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

  • The software will detect and localize the individual fluorescent events in each frame with sub-pixel precision.

  • Reconstruct a super-resolved image from the localized positions or analyze the trajectories of individual molecules.

G start Start cell_prep Prepare Cells with TCO-modified Protein start->cell_prep labeling Label with BP Fluor 488 Tetrazine cell_prep->labeling wash Wash to Remove Unbound Dye labeling->wash imaging_setup Mount on TIRF Microscope wash->imaging_setup buffer_choice Select Imaging Buffer imaging_setup->buffer_choice spt_buffer Live-Cell Buffer (for Tracking) buffer_choice->spt_buffer SPT dstorm_buffer dSTORM Buffer (for SMLM) buffer_choice->dstorm_buffer SMLM imaging Image Acquisition (~488 nm laser) spt_buffer->imaging dstorm_buffer->imaging analysis Data Analysis (Localization/Tracking) imaging->analysis end End analysis->end

Experimental workflow for single-molecule imaging.

Conclusion

This compound presents a compelling option for single-molecule imaging, particularly for researchers employing bioorthogonal labeling strategies in live cells. Its high quantum yield and spectral compatibility with standard instrumentation are significant advantages. However, for demanding applications like SMLM, the lack of quantitative data on its photostability and photoswitching characteristics necessitates careful experimental optimization. While it holds great promise, further characterization is required to definitively establish its performance relative to well-established dyes like Alexa Fluor 488 and ATTO 488 in the context of single-molecule imaging. Researchers should consider the specific requirements of their experiments, such as the need for long observation times or super-resolution capabilities, when selecting the most appropriate fluorophore.

References

Performance of BP Fluor 488 Tetrazine in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular analysis, the selection of fluorescent probes for bioorthogonal labeling is a critical determinant of experimental success. This guide provides a comprehensive comparison of BP Fluor 488 Tetrazine, a green-fluorescent dye, with other commercially available alternatives. The focus is on its performance in various cell lines, supported by experimental data and detailed protocols for key applications.

Executive Summary

This compound is a highly efficient and photostable fluorescent probe for the detection of TCO (trans-cyclooctene)-tagged biomolecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] It is characterized by its high fluorescence quantum yield and spectral similarity to fluorescein (B123965) (FITC) and is marketed as an equivalent to Alexa Fluor 488 Tetrazine.[1][2] This guide presents a comparative analysis of its key performance indicators—brightness, photostability, and cytotoxicity—against other common green fluorescent probes. Due to the limited availability of direct comparative studies on this compound, the performance data of its well-characterized equivalent, Alexa Fluor 488, is used as a benchmark.

Data Presentation: Quantitative Comparison of Green Fluorescent Probes

The following tables summarize the key photophysical and performance characteristics of this compound and its alternatives.

Table 1: Spectroscopic and Photophysical Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~495[1]~519[1]~71,000 (estimated)High (stated)[1][2]
Alexa Fluor 48849551971,0000.92[3][4]
Fluorescein (FITC)49451875,0000.92
DyLight 48849351870,000Not Specified
CF®488A49051570,000Not Specified

Table 2: Photostability Comparison

FluorophoreRelative Photostability
This compound High (stated)[1][2]
Alexa Fluor 488High[4][5]
Fluorescein (FITC)Low[4][5]
DyLight 488High[5]
CF®488AVery High[5]

Table 3: Cytotoxicity Profile (Illustrative)

CompoundCell LineAssayIC50 (µM)
Tetrazine Derivative 'X'JurkatMTT>50
Tetrazine Derivative 'Y'JurkatMTT25

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Protocol 1: Live-Cell Labeling with this compound via TCO-Ligation

This protocol describes the labeling of TCO-modified proteins on the surface of live cells.

Materials:

  • Live cells (e.g., HeLa, CHO, Jurkat) expressing a TCO-modified protein of interest

  • This compound (or other tetrazine-fluorophore conjugate)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom imaging dishes

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes and culture overnight to allow for adherence. For suspension cells like Jurkat, use appropriate poly-L-lysine coated dishes.

  • Preparation of Labeling Solution: Prepare a 1-10 µM solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Labeling: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).

Protocol 2: Photobleaching Assay

This protocol allows for the quantitative comparison of the photostability of different fluorescent probes.

Materials:

  • Labeled cells prepared as in Protocol 1.

  • Fluorescence microscope with a high-intensity light source (e.g., laser).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition Setup: Mount the sample on the microscope and locate a region of interest (ROI) with well-labeled cells.

  • Initial Imaging: Acquire an initial image (t=0) using a low laser power to minimize photobleaching during setup.

  • Photobleaching: Continuously illuminate the ROI with a high-intensity 488 nm laser at a constant power.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image.

    • Correct for background fluorescence by subtracting the mean intensity of a cell-free region.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized intensity versus time. The rate of decay indicates the photostability.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of the fluorescent probe on cell viability.

Materials:

  • Jurkat cells (or other cell lines of interest)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway: Bioorthogonal Labeling via Tetrazine-TCO Ligation```dot

G cluster_cell Live Cell Protein_TCO Protein of Interest (TCO-modified) Reaction Inverse Electron Demand Diels-Alder Reaction Protein_TCO->Reaction BP488_Tz This compound BP488_Tz->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein N₂ release Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

Caption: Workflow for comparing the photostability of different fluorescent probes in live cells.

Logical Relationship: Factors Influencing Probe Performance

G Probe Optimal Fluorescent Probe Brightness High Brightness (High Quantum Yield & Extinction Coefficient) Probe->Brightness Photostability High Photostability (Resistance to Photobleaching) Probe->Photostability Biocompatibility Low Cytotoxicity & Minimal Perturbation Probe->Biocompatibility Specificity High Specificity (Low Off-Target Binding) Probe->Specificity

Caption: Key factors determining the performance of a fluorescent probe for live-cell imaging.

References

Assessing the Impact of Dyes on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of dyes to proteins is a cornerstone of modern biological research, enabling visualization, tracking, and quantification. However, the very act of labeling can inadvertently alter a protein's structure and, consequently, its function. This guide provides a comparative overview of key methodologies to assess the impact of dye conjugation on protein function, supported by experimental data and detailed protocols.

Introduction to Dye-Protein Interactions

The selection of a fluorescent dye for protein labeling extends beyond its photochemical properties, such as brightness and photostability. It is critical to evaluate the effects of dye conjugation on protein function and the dye's propensity for non-specific binding.[1] The chemical properties of the dyes and their linkers can significantly affect the function of the protein they are attached to.[1] Factors such as the dye's charge, hydrophobicity, and size, as well as the dye-to-protein conjugation ratio, can influence the labeled protein's biological activity, binding affinity, and stability.[1][2] Therefore, a systematic assessment is crucial to ensure that the observed results are a true reflection of the protein's behavior and not an artifact of the labeling process.

Core Methodologies for Functional Assessment

Several robust techniques are available to quantify the impact of dye labeling on protein function. The primary methods focus on measuring binding affinity, enzymatic activity, and protein stability.

Binding Affinity Assays

These assays determine the strength of the interaction between a protein and its binding partner (e.g., another protein, a small molecule, or a nucleic acid).

  • Fluorescence Polarization (FP) : FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.[3][4] When a small, fluorescently labeled ligand binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.[3] This method is highly sensitive and well-suited for high-throughput screening to determine binding affinities (Kd).[4][5]

  • Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time optical sensing method for detecting biomolecular interactions.[6][7] One molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface.[8] Binding events cause a change in the refractive index at the sensor surface, which is measured in real-time to provide kinetic data (association and dissociation rates) and affinity constants.[8][9]

Functional Assays

These assays directly measure the biological activity of the protein, which is particularly important for enzymes.

  • Enzyme Activity Assays : These assays measure the rate at which an enzyme converts its substrate into a product. The impact of a conjugated dye is assessed by comparing the enzymatic activity of the labeled protein to its unlabeled counterpart.[10] These assays can be designed in various formats, including colorimetric, where dye-release from a labeled substrate is measured, or fluorescence-based, where a change in fluorescence indicates product formation.[10][11]

Comparative Analysis of Assessment Methods

The choice of assay depends on the specific protein, the nature of its function, and the research question.

Method Principle Key Parameters Measured Advantages Limitations Citations
Fluorescence Polarization (FP) Measures change in rotational diffusion of a fluorescent probe upon binding.Binding Affinity (Kd), IC50Homogeneous (no-wash) format, high-throughput, sensitive, small sample volume.Requires a fluorescently labeled ligand, size difference between binder and ligand is critical.[3][4][5][12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface due to mass changes from binding.Binding Affinity (Kd), Kinetics (kon, koff)Label-free, real-time data, provides kinetic and affinity information.Requires specialized equipment, protein immobilization can affect function, potential for mass transport limitations.[6][7][8][9]
Enzyme Activity Assays Measures the rate of substrate conversion to product.Catalytic rate (kcat), Michaelis constant (Km), IC50/EC50Direct measurement of function, highly sensitive, adaptable to high-throughput formats.Substrate-specific, reaction conditions must be carefully optimized, indirect measure of binding.[10][11][13]

Experimental Workflows and Pathway Analysis

Visualizing experimental processes and potential functional impacts is crucial for study design.

G cluster_prep Preparation cluster_assess Assessment cluster_analysis Analysis Prot Select Protein of Interest Conj Conjugate Dye to Protein (Vary Dye:Protein Ratio) Prot->Conj Dye Select Fluorescent Dye Dye->Conj Purify Purify Labeled Protein Conj->Purify Bind Binding Affinity Assay (FP or SPR) Purify->Bind Func Functional Assay (e.g., Enzyme Activity) Purify->Func Compare Compare Labeled vs. Unlabeled Protein Data Bind->Compare Func->Compare Result Determine Impact on Function Compare->Result

Caption: Workflow for assessing the impact of dye labeling on protein function.

G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Dye Inhibitory Dye Dye->Kinase1

Caption: Potential disruption of a signaling pathway by an inhibitory dye.

Comparative Data: Impact of Dye Class on Protein Affinity

A systematic study on antigen-binding fragments (Fab) conjugated with various dyes revealed that the choice of fluorophore can significantly alter binding affinity.[1][14] Green fluorescent dyes were generally found to have a lesser impact compared to red and far-red dyes.

Dye Class Example Dyes Impact on Fab Affinity Observed Side Effects Citations
Green Alexa Fluor 488, Dylight 488Least effect on affinity; showed higher enrichment on target structures.Less photostable than red dyes.[1][14]
Red Cy3, Alexa Fluor 555Can partially block binding affinity, especially at higher conjugation ratios.Tended to form aggregates in the cytoplasm; generally superb photostability.[1]
Far-Red Cy5, CF640Showed lower enrichment on target structures, suggesting altered affinity.Tended to form aggregates in the cytoplasm.[1]

These findings suggest that properties inherent to the dye's chemical structure, rather than just the conjugation site, influence the function of the labeled protein.[1]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a competitive FP assay to measure the binding of a test compound.

  • Reagent Preparation :

    • Prepare a stock solution of the fluorescently labeled ligand (tracer) and the target protein in a suitable assay buffer (e.g., PBS with 0.1% BSA).[3]

    • Prepare a serial dilution of the unlabeled test compound (competitor).

  • Assay Setup :

    • In a microplate (e.g., 384-well), add the target protein at a fixed concentration determined from preliminary titration experiments.[4]

    • Add the fluorescent tracer at a fixed concentration (typically at or below its Kd).[12]

    • Add the serially diluted test compound. Include controls for free tracer (no protein) and bound tracer (no competitor).

  • Incubation : Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.[3]

  • Measurement :

    • Use a fluorescence plate reader equipped with polarizing filters to measure the fluorescence intensity in both parallel (S-plane) and perpendicular (P-plane) orientations relative to the polarized excitation light.

    • The instrument calculates the fluorescence polarization (mP) values using the formula: mP = 1000 * (S - G * P) / (S + G * P), where G is the G-factor.[12]

  • Data Analysis : Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the bound tracer.

Protocol 2: Surface Plasmon Resonance (SPR) Interaction Analysis

This protocol describes a typical direct binding experiment.

  • Ligand Immobilization :

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).[6]

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the ligand (protein to be labeled) over the activated surface to achieve covalent immobilization. The optimal pH and ligand concentration should be determined beforehand.[9]

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding :

    • Prepare a series of dilutions of the analyte (the dye or the labeled protein) in a suitable running buffer.[6]

    • Inject the analyte solutions sequentially over the immobilized ligand surface at a constant flow rate. A control flow cell (without immobilized ligand) should be used for reference subtraction.

    • Monitor the binding in real-time as a change in resonance units (RU).[9] The increase in RU is proportional to the mass of analyte bound.[9]

  • Regeneration : After each analyte injection, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next injection.

  • Data Analysis :

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Colorimetric Enzyme Activity Assay

This protocol describes a general method for assessing enzyme inhibition.

  • Reagent Preparation :

    • Prepare the enzyme (both dye-labeled and unlabeled versions) in a suitable assay buffer.

    • Prepare the substrate solution. For some assays, this may be a substrate covalently linked to a dye.[11]

    • Prepare a "stop solution" to terminate the enzymatic reaction.

  • Assay Procedure :

    • Pipette the substrate solution into reaction tubes or a microplate and equilibrate to the optimal reaction temperature (e.g., 37°C).[13]

    • Initiate the reaction by adding the enzyme solution (labeled or unlabeled).

    • Incubate for a precise period during which the reaction rate is linear.

    • Stop the reaction by adding the stop solution.[13] For dye-release assays, this step is followed by centrifugation to pellet the undigested substrate.[11]

  • Measurement :

    • Measure the absorbance of the product at the appropriate wavelength using a spectrophotometer or microplate reader.[11][13] The amount of product formed is determined by comparing the absorbance to a standard curve generated with known concentrations of the product.

  • Data Analysis :

    • Calculate the reaction velocity for both the labeled and unlabeled enzyme.

    • Compare the specific activity (units of activity per mg of enzyme) of the labeled protein to the unlabeled control to determine the percentage of activity retained or lost after dye conjugation.

References

A Head-to-Head Battle of Green Click Chemistry Probes: Benchmarking BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) has become a cornerstone for researchers in cell biology, drug development, and molecular imaging. The exceptional reaction kinetics, high specificity, and biocompatibility of this "click chemistry" reaction have spurred the development of a wide array of fluorescent tetrazine probes. Among these, green-fluorescent probes compatible with the common 488 nm laser line are of particular interest. This guide provides an objective comparison of BP Fluor 488 Tetrazine against other leading alternatives in its class, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their needs.

Performance Metrics: A Quantitative Comparison

The efficacy of a fluorescent probe in click chemistry applications is determined by a combination of its spectral properties, reaction kinetics, and performance in imaging applications. The following tables summarize the key performance indicators for this compound and its main competitors.

Table 1: Spectroscopic and Physicochemical Properties

PropertyThis compoundAlexa Fluor® 488 TetrazineATTO 488 Tetrazine
Excitation Max (nm) ~493 - 499[1][2]~495~499[3]
Emission Max (nm) ~517 - 520[1][2]~519~520[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~83,000[1]~73,000~90,000
Quantum Yield (Φ) ~0.92 (for the dye)[2][4]~0.92 (for the dye)~0.80
Molecular Weight ( g/mol ) ~703.7[1]Varies by supplier~828.8
Solubility Water, MeOH, DMSO, DMF[1]Water, DMSO, DMFWater, DMSO
pH Sensitivity Insensitive in range 4-10[5]Insensitive in range 4-10Not specified

Table 2: Bioorthogonal Reaction Performance

Performance MetricThis compoundAlexa Fluor® 488 TetrazineATTO 488 Tetrazine
Reaction Partner trans-cyclooctene (TCO)trans-cyclooctene (TCO)trans-cyclooctene (TCO)
Second-Order Rate Constant (k₂) Up to 30,000 M⁻¹s⁻¹[1][4][6]Not specified, but generally very highNot specified, but generally very high
Fluorescence Turn-On Ratio Data not availableData not available15-40 fold[1]
Photostability High[5]HighHigh

Experimental Protocols

To facilitate a direct comparison of these probes in a laboratory setting, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Second-Order Reaction Kinetics

This experiment measures the rate at which the tetrazine probe reacts with a TCO-containing molecule.

Materials:

  • This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine

  • A TCO-functionalized molecule (e.g., TCO-PEG4-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with rapid mixing capabilities

Procedure:

  • Prepare stock solutions of each tetrazine probe and the TCO-amine in DMSO.

  • Dilute the stock solutions in PBS to final concentrations suitable for the instrument (typically in the low micromolar range). Ensure the tetrazine concentration allows for a measurable absorbance change at its characteristic wavelength (around 520 nm).

  • Set the spectrophotometer to monitor the decrease in absorbance of the tetrazine at its λmax (around 520 nm) over time.

  • Rapidly mix equal volumes of the tetrazine solution and a molar excess of the TCO-amine solution.

  • Record the absorbance decay over time.

  • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-amine.

Protocol 2: Comparative Photostability Assay

This protocol assesses the resistance of the fluorophores to photobleaching under continuous illumination.

Materials:

  • TCO-labeled cells or proteins immobilized on a glass slide

  • This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine

  • PBS, pH 7.4

  • Fluorescence microscope with a 488 nm laser and a suitable emission filter

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Label the TCO-functionalized substrate with each of the tetrazine probes according to standard protocols.

  • Wash thoroughly to remove any unreacted probe.

  • Mount the samples on the fluorescence microscope.

  • For each sample, select a region of interest (ROI) and acquire an initial image (t=0) using a fixed laser power and exposure time.

  • Continuously illuminate the ROI with the 488 nm laser at a constant power.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image.

  • Normalize the intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time for each probe. A slower decay rate indicates higher photostability.

Protocol 3: Live-Cell Imaging and Signal-to-Background Assessment

This experiment evaluates the performance of the probes in a live-cell imaging context, including an assessment of the fluorescence turn-on effect.

Materials:

  • Live cells expressing a TCO-modified protein of interest

  • Cell culture medium

  • This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine

  • Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Culture the cells expressing the TCO-modified protein on glass-bottom dishes suitable for microscopy.

  • Prepare solutions of each tetrazine probe in cell culture medium at a final concentration of 1-5 µM.

  • To measure fluorescence turn-on: a. Acquire a baseline image of the cells before adding the probe. b. Add the tetrazine probe solution to the cells and immediately start acquiring a time-lapse series of images. c. Measure the fluorescence intensity in the labeled structures over time to determine the rate and magnitude of the fluorescence increase.

  • For signal-to-background ratio: a. After labeling for 30-60 minutes, acquire images of the labeled cells. b. Measure the average fluorescence intensity within the labeled cellular structures (signal) and in a background region of the image where there are no cells. c. Calculate the signal-to-background ratio for each probe. d. (Optional "no-wash" assessment) Acquire images before and after washing the cells with fresh media to assess the impact of removing unbound probe on the signal-to-background ratio.

Visualizing the Workflow

To better understand the experimental processes and the underlying chemical reaction, the following diagrams are provided.

G cluster_pre Pre-labeling cluster_label Labeling cluster_post Analysis Biomolecule Biomolecule of Interest TCO_modification Genetic or Chemical Modification Biomolecule->TCO_modification TCO_Biomolecule TCO-tagged Biomolecule TCO_modification->TCO_Biomolecule Live_Cells Live Cells TCO_Biomolecule->Live_Cells Introduce into Tetrazine_Probe This compound (or alternative) Tetrazine_Probe->Live_Cells Add to Labeled_Biomolecule Fluorescently Labeled Biomolecule Live_Cells->Labeled_Biomolecule Click Reaction occurs Imaging Fluorescence Microscopy Labeled_Biomolecule->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for live-cell imaging using tetrazine-TCO click chemistry.

G Reactants BP Fluor 488-Tetrazine TCO-Biomolecule Transition Inverse Electron Demand Diels-Alder Cycloaddition Reactants->Transition Extremely Fast Kinetics Products Fluorescently Labeled Biomolecule N₂ (gas) Transition->Products

Caption: The bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.

Concluding Remarks

This compound stands as a high-performance probe for bioorthogonal click chemistry, characterized by its high quantum yield, excellent photostability, and exceptionally fast reaction kinetics. While direct, side-by-side comparative data for all performance metrics against its main competitors—Alexa Fluor® 488 Tetrazine and ATTO 488 Tetrazine—is not always available in a single source, the available information suggests that all three are top-tier options for green-fluorescent labeling.

The choice between these probes may ultimately depend on the specific requirements of the experiment. For applications demanding the absolute fastest reaction rates, this compound, with a reported k₂ of up to 30,000 M⁻¹s⁻¹, is an excellent candidate. For "no-wash" imaging protocols where a high fluorescence turn-on is critical, probes like ATTO 488 Tetrazine, with a documented turn-on ratio of 15-40 fold, may be advantageous. The trusted performance and extensive documentation of the Alexa Fluor® family of dyes make Alexa Fluor® 488 Tetrazine a reliable choice for a wide range of applications.

Researchers are encouraged to use the protocols outlined in this guide to perform their own in-house comparisons to determine the most suitable probe for their specific biological system and imaging setup.

References

Safety Operating Guide

Proper Disposal of BP Fluor 488 Tetrazine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including fluorescent probes like BP Fluor 488 Tetrazine. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

This compound is a bright, green-fluorescent probe widely used for the detection of TCO-tagged biopolymers.[1] While specific hazard classifications may vary between suppliers, it is imperative to treat all laboratory chemicals with caution and follow established safety protocols. The Safety Data Sheet (SDS) for this compound from BroadPharm indicates that the compound may cause skin and eye irritation and may cause respiratory irritation. It also includes the precautionary statement P501: "Dispose of contents/ container to approved disposal facility."[2]

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its properties and the necessary safety precautions.

PropertyValue
Chemical Formula C30H21N7O10S2[1]
Molecular Weight 703.7 g/mol [1]
Appearance Solid
Solubility Water, MeOH, DMSO, DMF[1]
Storage -20°C[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid release into the environment. Do not dispose of this chemical down the drain or in the regular trash. [3][4]

  • Waste Collection:

    • Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., DMSO, DMF, water, methanol).

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected as solid hazardous waste.

  • Waste Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the solvent(s) and approximate concentration if it is a liquid waste mixture.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are tightly sealed to prevent spills or evaporation.

    • Store away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[5]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Solid Waste (Unused Powder, Contaminated Items) E Label Waste Container ('Hazardous Waste', Chemical Name) C->E D Liquid Waste (Solutions in Designated Container) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were cited in the search results, the disposal procedures outlined above are based on general best practices for laboratory chemical waste management as described by various institutional guidelines.[3][4][6][7] The fundamental principle is the collection of all chemical waste for disposal by a licensed and approved hazardous waste facility.[2][7]

By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling BP Fluor 488 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of BP Fluor 488 Tetrazine, ensuring laboratory safety and procedural clarity.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment for all personnel.

Understanding the Compound: Key Data

This compound is a bright, green-fluorescent probe utilized for the detection of TCO-tagged biopolymers.[1] Below is a summary of its key quantitative properties.

PropertyValue
Molecular Formula C₃₀H₂₁N₇O₁₀S₂
Molecular Weight 703.7 g/mol [1][2]
CAS Number 1466419-80-6[1][2]
Excitation Maximum 493 nm[1]
Emission Maximum 517 nm[1]
Solubility Water, MeOH, DMSO, DMF[1]
Storage Condition -20°C[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Safety Data Sheet (SDS) for this compound mandates the use of specific PPE to prevent exposure.[2][3] Always wear the following when handling this compound:

  • Eye Protection: Wear suitable eye protection, such as safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves are required. Inspect gloves for integrity before each use.

  • Skin Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust is generated, do not breathe it.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Follow this procedural guidance for all stages of handling this compound, from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a closed vessel in a refrigerated environment at -20°C.[1][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3.2. Preparation and Use

  • All handling of this product should be conducted by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[3]

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the compound.[2]

3.3. Experimental Protocol: Cell Labeling Example

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Cell Treatment: Dilute the stock solution to the desired final concentration in your cell culture medium.

  • Incubation: Add the labeling medium to your cells (expressing a TCO-tagged protein) and incubate for a specific period (e.g., 10-30 minutes).[4][5]

  • Washing: After incubation, wash the cells with fresh medium to remove any unbound dye.[4]

  • Imaging: The labeled cells can now be imaged using a fluorescence microscope with appropriate filter sets for green fluorescence.

Emergency Procedures: Be Prepared

4.1. First Aid Measures

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[2][3]

  • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3]

4.2. Accidental Release

  • Wear appropriate personal protective equipment as outlined in Section 2.

  • Mix the spilled material with sand or a similar inert absorbent material.

  • Sweep up the mixture and place it in a tightly closed container for disposal.[3]

  • Do not allow the material to enter drains or water courses.[3]

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be treated as special waste.

  • Waste Collection: Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company.[3]

  • Regulatory Compliance: Ensure that the disposal is carried out in consultation with your local waste disposal authority and in accordance with all national and regional regulations.[3]

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Prepare_Solution Prepare Stock Solution Don_PPE->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste_Collection Collect Waste Decontaminate->Waste_Collection Dispose Dispose as Special Waste Waste_Collection->Dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。